molecular formula C11H10N2O3S B1302218 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 165682-75-7

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1302218
CAS No.: 165682-75-7
M. Wt: 250.28 g/mol
InChI Key: FRHNAQQUMBLASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNAQQUMBLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220658
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165682-75-7
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165682-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Mechanistic and Methodological Guide to the Synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring system. This document elucidates the step-by-step reaction mechanism, offers detailed experimental protocols, and discusses the critical scientific principles that underpin the methodological choices. By integrating theoretical mechanisms with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific target molecule, this compound, combines this key heterocycle with a substituted aniline and a carboxylic acid group, features that can be critical for modulating pharmacokinetic properties and target binding interactions. Understanding its synthesis is fundamental for the exploration of its derivatives as potential therapeutic agents. The most reliable and widely adopted method for constructing this class of compounds is the Hantzsch thiazole synthesis, first reported in 1887.[3]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide-containing reactant.[4][5] For the specific synthesis of this compound, the strategy involves two primary stages:

  • Ring Formation: A cyclocondensation reaction between an N-substituted thiourea, specifically N-(4-methoxyphenyl)thiourea , and an α-halo ketoester, ethyl bromopyruvate . This reaction directly constructs the ethyl ester precursor of the target molecule.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

This approach is highly efficient and allows for modular variation by changing the substituents on either the thiourea or the α-halocarbonyl component.

Detailed Reaction Mechanism

The formation of the thiazole ring proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[4][5] This is followed by a standard ester hydrolysis.

Stage 1: Hantzsch Cyclocondensation
  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of N-(4-methoxyphenyl)thiourea attacking the electrophilic α-carbon of ethyl bromopyruvate. This is a classic SN2 displacement of the bromide ion, forming an isothiouronium salt intermediate.[4]

  • Intramolecular Cyclization: The intermediate undergoes a cyclization step where a nitrogen atom of the thiourea moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration (Aromatization): The final step in the ring formation is the elimination of a molecule of water from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, yielding Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate .

Stage 2: Saponification
  • Ester Hydrolysis: The ethyl ester is converted to the carboxylic acid via base-catalyzed hydrolysis (saponification). A hydroxide ion (from NaOH or KOH) attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final product, This compound .

Hantzsch_Thiazole_Synthesis_Mechanism Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product R1 N-(4-methoxyphenyl)thiourea I1 Isothiouronium Salt R1->I1 S-Nucleophilic Attack (SN2) R2 Ethyl Bromopyruvate R2->I1 I2 Cyclized Thiazoline Intermediate I1->I2 Intramolecular Cyclization I3 Ethyl Ester Product I2->I3 Dehydration (-H2O) P1 This compound I3->P1 Saponification 1. NaOH 2. H+

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol & Methodological Insights

This section provides a validated, step-by-step protocol for the synthesis. The rationale behind key procedural choices is explained to ensure both reproducibility and a deeper understanding of the process.

Part A: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate

This procedure is adapted from standard methodologies for Hantzsch thiazole synthesis.[6][7]

Table 1: Reagents for Hantzsch Condensation

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-(4-methoxyphenyl)thiourea182.249.11 g501.0
Ethyl bromopyruvate195.039.75 g501.0
Ethanol (Anhydrous)46.07150 mL--

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methoxyphenyl)thiourea (9.11 g, 50 mmol) and anhydrous ethanol (150 mL).

  • Dissolution: Stir the mixture at room temperature until the thiourea is fully dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate (9.75 g, 50 mmol) to the solution dropwise over 10-15 minutes. Causality Note: Ethyl bromopyruvate is a lachrymator; slow addition under a fume hood is critical for safety and to control any initial exotherm.[8]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Insight: Ethanol is an ideal solvent as it effectively dissolves both reactants and is polar enough to facilitate the ionic intermediates of the Hantzsch reaction.[4]

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate.

  • Work-up: Pour the mixture into 300 mL of ice-cold water with stirring. This further decreases the solubility of the organic product, maximizing precipitation.[6]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL) to remove any residual salts or ethanol.

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Part B: Hydrolysis to this compound

Table 2: Reagents for Saponification

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl Ester Intermediate278.3211.13 g401.0
Sodium Hydroxide (NaOH)40.002.40 g601.5
Ethanol/Water (1:1)-100 mL--
Concentrated HCl (37%)36.46As needed--

Protocol:

  • Setup: In a 250 mL round-bottom flask, suspend the ethyl ester intermediate (11.13 g, 40 mmol) in a 1:1 mixture of ethanol and water (100 mL).

  • Base Addition: Add sodium hydroxide (2.40 g, 60 mmol) to the suspension. Insight: Using a slight excess of NaOH ensures complete hydrolysis of the ester.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The suspension should become a clear, homogeneous solution as the reaction proceeds and the carboxylate salt is formed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. If desired, ethanol can be removed under reduced pressure.

  • Acidification: Place the flask in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A thick precipitate of the carboxylic acid will form. Causality Note: Acidification protonates the water-soluble sodium carboxylate salt, converting it to the less soluble free carboxylic acid, causing it to precipitate.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum at 60-70°C.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis cluster_part_a Part A: Hantzsch Condensation cluster_part_b Part B: Saponification A1 1. Combine Thiourea & Ethanol A2 2. Add Ethyl Bromopyruvate A1->A2 A3 3. Reflux for 2-3 hours A2->A3 A4 4. Cool and Precipitate in Ice Water A3->A4 A5 5. Filter and Dry Intermediate A4->A5 B1 6. Suspend Ester in EtOH/H2O A5->B1 Intermediate Product B2 7. Add NaOH and Reflux B1->B2 B3 8. Cool and Acidify with HCl B2->B3 B4 9. Filter and Dry Final Product B3->B4

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

PropertyExpected Value/Observation
Molecular Formula C11H10N2O3S[9]
Molecular Weight 250.28 g/mol [9]
Appearance White to off-white solid
1H NMR Expect signals for: methoxy group (~3.8 ppm), aromatic protons (AB quartet or two doublets, ~6.9-7.5 ppm), thiazole proton (~7.8-8.2 ppm), and exchangeable NH and COOH protons (broad singlets).
IR Spectroscopy Expect characteristic peaks for: N-H stretch (~3300 cm-1), C=O stretch (carboxylic acid, ~1700 cm-1), C=N and C=C stretches (~1600-1500 cm-1), and C-O stretch (~1250 cm-1).
Mass Spectrometry Expect a molecular ion peak [M+H]+ at m/z ≈ 251.05.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process centered on the Hantzsch thiazole synthesis. This method is characterized by its high efficiency, operational simplicity, and the ready availability of starting materials. By understanding the underlying mechanism—from the initial SN2 attack to the final aromatizing dehydration—and the rationale behind the experimental conditions, researchers can confidently and safely execute this synthesis and adapt it for the creation of novel derivatives for drug discovery and development programs.

References

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • ResearchGate. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Bir, S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Organic & Biomolecular Chemistry, 19(2), 334-338. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Adam, W., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. [Link]

  • Bouzroura, K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. [Link]

  • Nanomedicine Research Journal. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

  • Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • ResearchGate. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Dodson, R. M., & King, L. C. (1945). The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society, 67(12), 2242–2243. [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Der Pharma Chemica. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chen, J., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 54(11), 3727–3739. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(8), 3026–3104. [Link]

  • Klásek, A., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 907–916. [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical predictions with established experimental protocols, offering a robust framework for the evaluation of this and similar molecular scaffolds. We delve into the critical parameters of solubility, acid-base dissociation (pKa), and lipophilicity (LogP/LogD), providing not just data, but the strategic rationale behind their determination and application in a drug discovery context.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. The compound this compound incorporates several key functional groups—a carboxylic acid, an aromatic amine, a methoxy ether, and a thiazole ring—that collectively define its chemical personality. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough understanding of its physicochemical profile is therefore not merely an academic exercise, but a critical step in rational drug design and development.

Molecular Identity and Synthesis

A clear understanding of the molecular structure is the foundation of any physicochemical analysis.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
Molecular Formula C₁₁H₁₀N₂O₃SPubChem[4][5]
Molecular Weight 250.28 g/mol PubChem[4]
IUPAC Name 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acidPubChem[4]
CAS Number 165682-75-7PubChem[4]
Synthetic Strategy: A Hantzsch-Type Thiazole Synthesis Approach

While specific synthetic procedures for this exact molecule are not extensively detailed in readily available literature, a plausible and efficient route can be designed based on the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thiourea derivative with an α-halocarbonyl compound.

Proposed Synthetic Workflow:

  • Formation of the Thiourea Derivative: 4-methoxyphenyl isothiocyanate is reacted with an amine to form the corresponding N-(4-methoxyphenyl)thiourea.

  • Cyclization with an α-Halo Ester: The thiourea derivative is then reacted with an ethyl 2-chloro-3-oxobutanoate. This reaction proceeds via nucleophilic attack of the sulfur on the α-carbon bearing the halogen, followed by intramolecular condensation to form the thiazole ring.

  • Hydrolysis of the Ester: The resulting ethyl ester of the target molecule is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final carboxylic acid product.

Synthetic_Pathway reagent1 4-Methoxyphenyl Isothiocyanate intermediate1 N-(4-methoxyphenyl)thiourea reagent1->intermediate1 reagent2 Amine reagent2->intermediate1 intermediate2 Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate intermediate1->intermediate2 reagent3 Ethyl 2-chloro-3-oxobutanoate reagent3->intermediate2 hydrolysis 1. NaOH 2. HCl intermediate2->hydrolysis Hydrolysis product This compound hydrolysis->product

Caption: Proposed Hantzsch-type synthesis pathway.

Ionization and pKa: The pH-Dependent Behavior

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, and receptor binding. The subject molecule is amphoteric, possessing both a weakly basic amino group and an acidic carboxylic acid group.

Predicted pKa Values

Due to the scarcity of experimental data for this specific molecule, we must rely on computational predictions and knowledge of similar structures.

  • Acidic pKa (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.5. The electron-withdrawing nature of the thiazole ring will slightly increase its acidity compared to a simple aliphatic carboxylic acid.

  • Basic pKa (Amino Group): The exocyclic amino group's basicity is significantly reduced due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole ring. Its pKa is likely to be in the range of 1.5 - 2.5.

Table 2: Predicted pKa Values

Functional GroupPredicted pKa RangePrimary Influence on Property
Carboxylic Acid3.5 - 4.5Solubility at neutral and basic pH
Amino Group1.5 - 2.5Solubility at highly acidic pH
Experimental Determination of pKa: UV-Metric Titration

A reliable method for determining pKa is UV-metric titration. This technique is particularly useful for compounds with a chromophore close to the ionization center, as the UV-Vis spectrum will change with the protonation state.

Protocol for UV-Metric Titration:

  • Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

  • Titration Setup: A small aliquot of the stock solution is added to a series of buffers with a range of known pH values (e.g., from pH 2 to 12).

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s).

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Predicted LogP

Computational models provide an initial estimate of a compound's lipophilicity. For this compound, the predicted XLogP3 value is 2.7.[4][5] This value suggests a moderate level of lipophilicity for the neutral form of the molecule.

LogD: The pH-Dependent Lipophilicity

Since the molecule's ionization state is pH-dependent, its effective lipophilicity (LogD) will vary accordingly.

  • At low pH (e.g., pH 2): The carboxylic acid is protonated (neutral), and the amino group may be partially protonated (cationic). The molecule will have a LogD slightly lower than its LogP.

  • At physiological pH (e.g., pH 7.4): The carboxylic acid will be deprotonated (anionic), significantly increasing its hydrophilicity and thus lowering the LogD value.

  • At high pH (e.g., pH 10): The carboxylic acid will be fully deprotonated, leading to a low LogD.

LogD_vs_pH cluster_0 LogD Profile pH_axis pH pKa_acid pKa (Acid) ≈ 4 pH_axis->pKa_acid pKa_base pKa (Base) ≈ 2 pH_axis->pKa_base LogD_axis LogD LogD_curve LogD_axis->LogD_curve LogP_line LogP ≈ 2.7 LogD_curve->pH_axis pH_2 pH < pKa(Base) (Partially Cationic) LogD_curve:s->pH_2:n LogD increases pH_4 pKa(Base) < pH < pKa(Acid) (Neutral/Zwitterionic) LogD_curve:s->pH_4:n LogD ≈ LogP pH_7 pH > pKa(Acid) (Anionic) LogD_curve:s->pH_7:n LogD decreases

Caption: Relationship between pH, pKa, and LogD.

Experimental Determination of LogP/LogD: Shake-Flask Method

The traditional shake-flask method remains the gold standard for LogP determination.

Protocol for Shake-Flask LogP Determination:

  • System Preparation: A solution of the compound is prepared in one of the phases (n-octanol or water/buffer).

  • Partitioning: The two immiscible phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Phase Separation: The two phases are carefully separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For LogD, a buffer of the desired pH is used instead of pure water.

Solubility: A Prerequisite for Biological Activity

A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major hurdle in drug development.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its crystalline solid state (requiring energy to break the crystal lattice) and its interactions with the solvent (solvation energy).

  • pH-Dependence: As an ionizable compound, its solubility will be highly pH-dependent. At pH values above the carboxylic acid pKa, the formation of the carboxylate salt will significantly increase aqueous solubility.

  • Structural Features: The presence of the polar carboxylic acid and the hydrogen bond accepting and donating amino group will contribute positively to aqueous solubility, while the aromatic rings will contribute to its lipophilicity and may favor the solid state.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical development.

Solubility_Workflow start Add excess solid to buffer equilibrate Equilibrate (e.g., 24-48h) with shaking/stirring start->equilibrate separate Separate solid and supernatant (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV) separate->analyze result Thermodynamic Solubility (µg/mL or µM) analyze->result

Caption: Workflow for thermodynamic solubility determination.

Protocol for Thermodynamic Solubility:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a buffer of the desired pH.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV.

Summary of Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound, combining predicted values with insights into their implications for drug development.

Table 3: Summary of Physicochemical Properties and Their Implications

ParameterPredicted/Estimated ValueImplication in Drug Development
Molecular Weight 250.28 g/mol Compliant with Lipinski's Rule of Five; favorable for oral bioavailability.
Acidic pKa 3.5 - 4.5Will be ionized at intestinal and physiological pH, enhancing solubility.
Basic pKa 1.5 - 2.5Will be largely neutral at physiological pH; may be protonated in the stomach.
XLogP3 2.7Moderate lipophilicity suggests a good balance between solubility and permeability.
Aqueous Solubility pH-dependentExpected to have low solubility at acidic pH and significantly higher solubility at neutral and basic pH.

Conclusion: A Profile of a Promising Scaffold

The physicochemical profile of this compound suggests that it is a promising scaffold for drug discovery. Its moderate molecular weight, balanced lipophilicity, and pH-dependent solubility are characteristics often sought in orally bioavailable drug candidates. The presence of both acidic and basic centers allows for fine-tuning of its properties through salt formation or structural modification. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive framework for the detailed characterization of this and related compounds, enabling a more rational, data-driven approach to drug design and development. Further experimental validation of the predicted properties is a crucial next step in advancing our understanding of this important chemical entity.

References

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 2-Aminothiazole. Available from: [Link]

  • PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. Available from: [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • ResearchGate. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]

  • ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Available from: [Link]

  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 165682-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[4][5] The subject of this guide, this compound, incorporates this key functional group and is therefore a compound of considerable interest for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 165682-75-7[6][7]
Molecular Formula C₁₁H₁₀N₂O₃S[6]
Molecular Weight 250.28 g/mol [6]
IUPAC Name This compound[6]
Computed XLogP3 2.7[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 3[6]

Note: Some properties are computed and may vary from experimental values.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure lends itself to established synthetic methodologies for 2-aminothiazole-4-carboxylic acid derivatives. The most common and versatile approach is the Hantzsch thiazole synthesis.[8] This method involves the condensation of an α-haloketone with a thiourea derivative.

A plausible synthetic route for the target compound would involve the reaction of a suitable α-halo-β-ketoester with N-(4-methoxyphenyl)thiourea. A generalized workflow for this synthesis is presented below.

Proposed Synthetic Workflow

Synthetic Workflow alpha-halo-beta-ketoester alpha-halo-beta-ketoester Reaction Reaction alpha-halo-beta-ketoester->Reaction N-(4-methoxyphenyl)thiourea N-(4-methoxyphenyl)thiourea N-(4-methoxyphenyl)thiourea->Reaction Intermediate_Ester Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate Reaction->Intermediate_Ester Hantzsch Thiazole Synthesis Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed Hantzsch synthesis workflow.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole-4-carboxylic acids and should be optimized for the specific target molecule.[9][10]

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester)

  • N-(4-methoxyphenyl)thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of ethyl 2-chloro-3-oxobutanoate and N-(4-methoxyphenyl)thiourea in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate, may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.

  • Hydrolysis: Dissolve the isolated ester intermediate in a solution of sodium hydroxide in a mixture of water and ethanol.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.

  • Isolation of Final Product: The final product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Potential Biological Activities and Mechanism of Action

Potential Therapeutic Areas:
  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[11][12]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is found in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[13]

  • Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[5]

Postulated Mechanism of Action

Given the structural motifs present in this compound, a number of potential mechanisms of action can be hypothesized. The planar aromatic and heterocyclic rings may facilitate intercalation into DNA or binding to the active sites of enzymes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets.

Potential_MoA cluster_protein_kinase Protein Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition Compound This compound Target_Kinase Kinase Active Site Compound->Target_Kinase Binding Target_Tubulin Tubulin Compound->Target_Tubulin Binding Target Target Pathway Pathway Effect Effect Pathway_Kinase Signal Transduction Pathway Target_Kinase->Pathway_Kinase Blocks Effect_Kinase Inhibition of Cell Proliferation Pathway_Kinase->Effect_Kinase Leads to Pathway_Tubulin Microtubule Dynamics Target_Tubulin->Pathway_Tubulin Disrupts Effect_Tubulin Cell Cycle Arrest & Apoptosis Pathway_Tubulin->Effect_Tubulin Leads to

Caption: Postulated mechanisms of anticancer activity.

Safety and Handling

Based on GHS classifications, this compound is considered a hazardous substance.[6]

Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery. Its synthesis can likely be achieved through established methods such as the Hantzsch thiazole synthesis. Based on the known biological activities of related 2-aminothiazole derivatives, this compound warrants further investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a solid foundation for researchers to begin their exploration of this promising molecule.

References

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues... ResearchGate. [Link]

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Fathalla, O. A., et al. (2017). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 2(2), 105-112. [Link]

  • Wikipedia contributors. (2023). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759631, this compound. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Wang, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4841-4845. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159644, 2-Amino-4-(4-methoxyphenyl)thiazole. [Link]

  • Arctom. (n.d.). CAS NO. 165682-75-7 | this compound. [Link]

  • AccelaChem. (n.d.). 2-[(4-methoxyphenyl)amino]-1,3-thiazole. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]

  • Wang, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Arctom. (n.d.). CAS NO. 165682-75-7 | this compound. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. [Link]

  • Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Peptide Research and Therapeutics, 18, 247-256. [Link]

  • Pardeshi, R. K., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. [Link]

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

Sources

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds, including several clinically approved drugs.[1][2] Its inherent structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a critical pharmacophore in a wide array of therapeutic agents.[3][4] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to a multitude of biological targets. The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[5] This has led to the development of a vast library of derivatives with a broad spectrum of pharmacological effects.[1][2]

Anticancer Activity: Targeting the Hallmarks of Cancer

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: Inhibition of Key Oncogenic Kinases

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6]

  • Src/Abl Kinase Inhibition: Several 2-aminothiazole derivatives, most notably the FDA-approved drug Dasatinib , are potent inhibitors of Src and Abl kinases.[2][7] These non-receptor tyrosine kinases are often hyperactivated in various cancers, promoting tumor growth and metastasis. By blocking the ATP-binding site of these kinases, 2-aminothiazole-based inhibitors can effectively shut down these oncogenic signaling pathways.[6]

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers. The 2-aminothiazole scaffold is a key component of drugs like Alpelisib , a selective inhibitor of the p110α subunit of PI3K.[1] Inhibition of PI3K leads to the downstream suppression of Akt and mTOR, resulting in decreased cell proliferation and survival.[3]

  • Other Kinase Targets: The inhibitory activity of 2-aminothiazole derivatives extends to a range of other kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR) kinase, and B-Raf kinase.[1][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Src Src RTK->Src Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream Src->Downstream Abl Abl Abl->Downstream TwoATD 2-Aminothiazole Derivatives TwoATD->PI3K Inhibits TwoATD->Src Inhibits TwoATD->Abl Inhibits

Figure 1: Inhibition of oncogenic kinase signaling pathways by 2-aminothiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of 2-aminothiazole derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference
DasatinibK562 (Leukemia)<0.001[2]
AlpelisibMCF7 (Breast Cancer)0.046[1]
Compound 20H1299 (Lung Cancer)4.89[5]
Compound 20SHG-44 (Glioma)4.03[5]
Compound 28HT29 (Colon Cancer)0.63[5]
Compound 27HeLa (Cervical Cancer)1.6[5]
Thiazolyl-thiourea derivative 88HS 578T (Breast Cancer)0.8[6]
Compound 2U87 (Glioblastoma)~10-fold lower than parent compound[8]
Compound 9U87 shCTRL (Glioblastoma)1.6[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the wells and add the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[12]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as cell seeding.[10]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[9]

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 2-Aminothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[13][14]

Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of 2-aminothiazole derivatives are varied and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Some derivatives have been shown to target bacterial MurB, an enzyme involved in peptidoglycan biosynthesis, and fungal CYP51, a key enzyme in ergosterol biosynthesis.[10]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][13]

Compound ID/DescriptionTarget OrganismMIC (µg/mL)Reference
Thiazolyl-thiourea derivative 124Staphylococcus aureus4 - 16[6]
Thiazolyl-thiourea derivative 124Staphylococcus epidermidis4 - 16[6]
Compound 117 (R1 = OCH3)Escherichia coliNot specified, but showed "remarkable efficacy"[6]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosis0.008[12]
Oxazole-containing derivativesMycobacterium tuberculosis H37Ra3.13[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[1][13][16]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[13]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[2][17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[2][17]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for some fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of 2-Aminothiazole Derivative prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Figure 2: Experimental workflow for the broth microdilution assay.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. 2-Aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[5]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of the anti-inflammatory action of 2-aminothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18] COX-2 is responsible for the production of prostaglandins, which are potent mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: In Vitro COX Inhibition

The inhibitory potency of 2-aminothiazole derivatives against COX enzymes is determined by measuring their IC50 values.

Compound ID/DescriptionTarget EnzymeIC50 (µM)Reference
Diphenyl-amino thiazole 3b (R = Me)COX-20.09[19]
Pyrazole sulfonamide derivative 8COX-20.01[19]
Pyrazole sulfonamide derivative 85-LOX1.78[19]
Compounds 35-37COX-21.03 - 1.17[20]
Experimental Protocol: In Vitro COX Inhibition Assay

Several methods are available to assess the in vitro inhibition of COX enzymes. A common approach is a fluorometric assay that detects the prostaglandin G2 product.[14]

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2. This product can then be detected using a fluorescent probe. The inhibition of COX activity results in a decrease in the fluorescence signal.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the COX enzyme (COX-1 or COX-2), a heme cofactor, and a fluorescent probe.[18][21]

  • Inhibitor Addition: Add the 2-aminothiazole derivative at various concentrations to the wells of a microplate. Include a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control and a vehicle control.[14]

  • Enzyme Addition: Add the COX enzyme to the wells and pre-incubate to allow for inhibitor binding.[21]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[21]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.[14]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in modern drug discovery. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore its therapeutic potential. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of novel 2-aminothiazole-based compounds targeting specific molecular pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding and practical methodologies to empower researchers in their pursuit of innovative medicines derived from this remarkable chemical entity.

References

  • Khalifa, M. (2018).
  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed Central. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]

  • SciSpace. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • ResearchGate. (n.d.). In Vitro Inhibition Effects of 2-Amino Thiazole Derivatives on Lactoperoxidase Enzyme Activity. [Link]

  • PubMed Central. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (n.d.). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. [Link]

  • PubMed Central. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • PubMed. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.. [Link]

  • ChemRxiv. (n.d.). The discovery of Abl kinase ATPase activity and its implications in the development of straightforward assays. [Link]

  • PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

  • National Institutes of Health. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and approved drugs.[1][2][3][4] The incorporation of a carboxylic acid moiety onto this scaffold provides a critical functional handle that can enhance biological activity, improve pharmacokinetic properties, and serve as a versatile anchor for further chemical modification. This guide provides an in-depth exploration of the discovery and synthesis of novel thiazole carboxylic acids. We will traverse from foundational synthetic methodologies, such as the venerable Hantzsch synthesis, to modern catalytic and multi-component strategies. Furthermore, this document outlines the strategic rationale behind the discovery of new derivatives, focusing on structure-activity relationship (SAR) studies and advanced medicinal chemistry approaches. Detailed, field-proven experimental protocols are provided to serve as a practical resource for the bench chemist, while workflow diagrams illustrate the logical progression from molecular design to biological validation.

The Enduring Significance of Thiazole Carboxylic Acids in Medicinal Chemistry

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in drug design.[1][2] Its unique electronic properties, including π-electron delocalization and the capacity for hydrogen bonding via the nitrogen atom, make it an exceptional pharmacophore.[1][5] The thiazole nucleus is integral to a range of therapeutic agents, from the antibiotic Penicillin and the antiretroviral Ritonavir to the anticancer drug Dasatinib.[1][3][4]

The addition of a carboxylic acid group (-COOH) to the thiazole ring significantly amplifies its utility. This functional group can:

  • Act as a Bioisostere: Mimic other functional groups to modulate biological activity.

  • Engage in Critical Binding Interactions: Form strong hydrogen bonds or ionic interactions with target proteins, a key feature in many enzyme inhibitors.

  • Improve Pharmacokinetics: Enhance aqueous solubility and modify absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Serve as a Synthetic Handle: Provide a reactive site for creating amides, esters, and other derivatives, enabling the exploration of chemical space and the optimization of lead compounds.[6][7][8]

The pursuit of novel thiazole carboxylic acids is therefore a highly active and promising area of research, with applications spanning oncology, infectious diseases, and neurodegenerative disorders.[6][9][10][11]

Foundational Synthetic Methodologies

The construction of the thiazole ring is well-established, with several classical methods providing reliable access to precursors that can be converted into the desired carboxylic acids.

The Hantzsch Thiazole Synthesis

The most prominent and versatile method for thiazole construction is the Hantzsch synthesis, first reported in 1887.[12][13] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[12][14] The reaction is robust, high-yielding, and tolerates a wide variety of functional groups, making it a mainstay in heterocyclic chemistry.[14][15]

Causality in the Hantzsch Mechanism: The reaction begins with a nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon of the α-haloketone (an SN2 reaction). This is the preferred initial step as sulfur is a softer, more potent nucleophile than nitrogen. The subsequent intramolecular cyclization, where the nitrogen attacks the ketone carbonyl, is followed by dehydration to yield the aromatic thiazole ring. This sequence ensures the regioselective formation of the desired product.

Hantzsch_Mechanism Figure 1: Generalized Mechanism of the Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_product Product Thioamide Thioamide (R1-C(=S)NH2) Intermediate1 Thioimino Ether Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloketone α-Haloketone (R2-C(=O)CH2-X) Haloketone->Intermediate1 Product Substituted Thiazole Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular   Cyclization Intermediate2->Product 3. Dehydration   (-H2O)

Figure 1: Generalized Mechanism of the Hantzsch Thiazole Synthesis.
Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[2] The resulting 5-amino group is a versatile handle that can be diazotized and subsequently converted to other functionalities, including a carboxylic acid, through various transformations.

Modern Strategies for Synthesizing Thiazole Carboxylic Acids

While classical methods are reliable, modern organic synthesis prioritizes efficiency, atom economy, and novel functionalization.

Synthesis via Halogen-Metal Exchange

A powerful strategy for introducing a carboxylic acid group is through a halogen-metal exchange reaction. Bromo-substituted thiazoles (e.g., 2-bromothiazole or 5-bromothiazole) can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) to generate a thiazolyllithium intermediate.[16] This highly reactive nucleophile is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the corresponding thiazole carboxylic acid. This method offers a clean and direct route to acids that might be difficult to access otherwise.[16]

Oxidation of Thiazole Side-Chains

Thiazole carboxylic acids can be readily prepared by the oxidation of more accessible precursors.

  • Oxidation of Alkylthiazoles: A methyl group at the C2, C4, or C5 position can be oxidized to a carboxylic acid. For instance, 4-methylthiazole can be converted to thiazole-4-carboxylic acid.[17]

  • Hydrolysis of Haloalkylthiazoles: Chloro- or dichloromethyl-substituted thiazoles can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid or aldehyde, which can then be further oxidized.[17]

  • Oxidation from L-cysteine: An innovative route involves using L-cysteine hydrochloride and formaldehyde to produce a thiazolidine intermediate, which is then oxidized (e.g., with MnO2) and hydrolyzed to yield thiazole-4-carboxylic acid.[18] This approach utilizes a cheap and readily available starting material.[18]

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. A one-pot Hantzsch-type condensation of a 3-(bromoacetyl) precursor, thiourea, and various substituted benzaldehydes can rapidly generate a library of complex thiazole derivatives, showcasing a green and efficient synthetic approach.[15]

Discovery_Workflow Figure 2: Workflow for Novel Thiazole Carboxylic Acid Discovery A Conceptual Design (SAR, Bioisosterism) B Selection of Synthetic Route (Hantzsch, MCR, etc.) A->B C Synthesis & Purification of Novel Analogs B->C D Structural Confirmation (NMR, MS, X-Ray) C->D E In Vitro Biological Screening (e.g., Enzyme Assays) D->E F Data Analysis & SAR Elucidation E->F F->A Iterative Design Loop G Lead Optimization (ADME/Tox Profiling) F->G H Advanced Preclinical Studies G->H

Figure 2: Workflow for Novel Thiazole Carboxylic Acid Discovery.

Discovery of Novel Derivatives: A Strategic Outlook

The synthesis of a new molecule is only the beginning. The discovery process is an iterative cycle of design, synthesis, and testing guided by medicinal chemistry principles.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of rational drug design. By synthesizing a series of analogs and evaluating their biological activity, researchers can decipher which structural features are essential for potency and selectivity. For thiazole derivatives, SAR studies have revealed key insights:

  • Anticancer Activity: The substitution pattern on a 2-phenyl ring and the nature of the amide group at the C5 position can dramatically influence cytotoxicity against cancer cell lines like A-549 and HCT-8.[6][8] For example, a 2-chlorophenyl group combined with a 4-chloro-2-methylphenyl amido substituent showed promising activity.[6]

  • Antimicrobial Activity: The presence of specific pharmacophores, such as a nitro group on a phenyl substituent, can enhance activity against bacteria like S. aureus and E. coli.[5] The flexibility of the linker between the thiazole core and a lipophilic group has been shown to improve activity against MRSA.[19]

  • Cholinesterase Inhibition: For Alzheimer's disease research, specific thiazolylhydrazone derivatives have shown potent and selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with activity comparable to the reference drug donepezil.[11][20]

Compound ClassBiological Target/ActivityKey SAR InsightReference
Thiazole-5-CarboxamidesAnticancer (A-549, HCT-8)Substituents on the 2-phenyl and 5-amido groups are critical for potency.[6][8]
2,4-Disubstituted ThiazolesAntimicrobial (S. aureus)Nitro group on phenyl substituents enhances activity.[5]
Thiazole AminoguanidinesAntibacterial (MRSA, E. coli)Increased molecular flexibility between the thiazole core and hydrophobic groups improves activity against Gram-negative bacteria.[19]
ThiazolylhydrazonesAnticholinesterase (AChE)Specific substitutions on the hydrazone moiety lead to potent and selective AChE inhibition.[11]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 5.1: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid[6][8]

This protocol details a robust method to generate a key carboxylic acid intermediate, which can then be converted into a library of amides.

Step 1: Synthesis of Thiobenzamide (2)

  • To a solution of the desired benzoyl chloride (1 ) (20 mmol) in THF (100 mL), add Lawesson's Reagent (20 mmol).

  • Reflux the mixture for 3 hours under a nitrogen atmosphere. Rationale: Lawesson's Reagent is a powerful thionating agent that efficiently converts the carbonyl oxygen to sulfur.

  • Cool the reaction, evaporate the solvent under reduced pressure, and purify the residue by column chromatography to yield the thiobenzamide (2 ).

Step 2: Hantzsch Cyclization and Hydrolysis to Carboxylic Acid (6)

  • In a reaction vessel, combine ethyl 2-chloro-4,4,4-trifluoroacetoacetate (3 ) (10 mmol) and the synthesized thiobenzamide (2 ) (10 mmol) in absolute ethanol (50 mL).

  • Reflux the mixture for 12 hours. The reaction will form a mixture of the thiazole ester and a dehydrated intermediate.

  • Cool the mixture to room temperature and add a solution of NaOH (30 mmol) in water (20 mL).

  • Heat the mixture to 80 °C and stir for 4 hours to facilitate complete hydrolysis of the ester. Rationale: Saponification under basic conditions is a standard and effective method for converting an ester to its corresponding carboxylate salt.

  • After cooling, acidify the aqueous solution to pH 2-3 with concentrated HCl.

  • The resulting precipitate is the desired carboxylic acid (6 ). Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Protocol 5.2: Synthesis of Thiazole-4-carboxylic acid via Oxidation[17]

This protocol demonstrates the conversion of a commercially available haloalkylthiazole to the corresponding carboxylic acid.

  • To a mixture of water (110 mL) and sulfuric acid (51.5 g), add 4-chloromethylthiazole (33.8 g).

  • Heat the mixture in a suitable pressure vessel (e.g., a Hastelloy autoclave) at 130 °C for the required duration (monitor by TLC or LC-MS). Rationale: The acidic conditions and elevated temperature facilitate the hydrolysis of the chloromethyl group to a hydroxymethyl group, which is subsequently oxidized to the carboxylic acid.

  • Cool the reaction mass to 25 °C.

  • Carefully add concentrated ammonium hydroxide to adjust the pH to approximately 2. This is the isoelectric point where the amino acid-like product has minimum solubility. Rationale: Precise pH control is critical for maximizing product precipitation and yield.

  • Cool the solution to 0 °C for 3 hours to ensure complete precipitation.

  • Filter the solid product, wash with cold water, and dry to obtain pure thiazole-4-carboxylic acid.

Conclusion and Future Perspectives

The synthesis and discovery of novel thiazole carboxylic acids remain a vibrant and highly productive field of chemical research. The versatility of the Hantzsch synthesis, coupled with modern strategies like directed C-H functionalization and multi-component reactions, provides chemists with a powerful toolkit to access unprecedented chemical diversity. The future of this field will likely focus on developing even more sustainable and atom-economical synthetic methods, integrating computational chemistry for more predictive and rational drug design, and exploring novel biological targets for this privileged scaffold. The insights gained from ongoing SAR studies will continue to guide the development of the next generation of thiazole-based therapeutics with enhanced efficacy and safety profiles.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025).
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. (n.d.).
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Processes for preparing thiazole carboxylic acids. (n.d.).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021).
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). (2025).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2025).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Hantzsch thiazole synthesis. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).
  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. (n.d.). Scribd.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer | Journal of Medicinal Chemistry. (n.d.).
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (n.d.). OUCI.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Taylor & Francis Online.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC - PubMed Central. (n.d.).
  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed.

Sources

An In-Depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on the 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid core, providing an in-depth resource for researchers, scientists, and drug development professionals. We will explore the synthetic strategies for generating structural analogs, delve into the nuances of their structure-activity relationships (SAR), and discuss their therapeutic potential, supported by detailed experimental protocols and mechanistic insights.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is a key pharmacophore found in a variety of clinically used drugs and biologically active molecules.[3] Its prevalence in drug discovery is due to its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[4]

Significance of the this compound Core

The specific scaffold of this compound combines three critical pharmacophoric elements:

  • The 2-amino group: Acts as a crucial hydrogen bond donor and a key point for substitution to modulate activity and selectivity.

  • The thiazole ring: A bioisostere for other aromatic systems, providing a rigid scaffold with defined vectors for its substituents. It is also known to be involved in various biological activities.[5]

  • The 4-carboxylic acid group: Often essential for interacting with positively charged residues (like lysine or arginine) in enzyme active sites, significantly enhancing potency and providing a handle for improving pharmacokinetic properties.

  • The (4-methoxyphenyl) substituent: This group can be oriented in a specific pocket of a target protein, and the methoxy group can act as a hydrogen bond acceptor, influencing both potency and metabolic stability.

Rationale for Structural Analog Development

The development of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing lead compounds for improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For the core topic, analog development focuses on systematically modifying each component of the molecule to probe the chemical space around the biological target and build a comprehensive Structure-Activity Relationship (SAR) profile.

Synthetic Strategies for Analog Generation

The synthesis of this scaffold and its analogs primarily relies on robust and versatile chemical reactions. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the core ring system.[6][7]

Core Synthesis: The Hantzsch Thiazole Synthesis and its Variations

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[6][8] For the synthesis of the 2-aminothiazole-4-carboxylate scaffold, the reaction typically involves an ethyl bromopyruvate and a substituted thiourea.[9]

  • Rationale: This protocol provides a reliable method for constructing the core thiazole ring, which serves as the foundation for further derivatization. The use of ethyl bromopyruvate directly installs the ester functionality at the 4-position.

  • Reagent Preparation: Dissolve N-(4-methoxyphenyl)thiourea (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of α-haloketone: To the stirring solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will often form. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate.

  • Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent like ethanol or THF, followed by acidification.[10]

Hantzsch_Synthesis reagents N-Arylthiourea + Ethyl Bromopyruvate solvent Ethanol reagents->solvent Dissolve reaction Reflux (4-6h) solvent->reaction Heat workup Cooling & Filtration reaction->workup ester_product Ethyl 2-(Arylamino) thiazole-4-carboxylate workup->ester_product hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH) ester_product->hydrolysis acid_product 2-(Arylamino)thiazole -4-carboxylic Acid hydrolysis->acid_product

Caption: Workflow for Hantzsch thiazole synthesis and subsequent hydrolysis.

Diversification of the N-Aryl Substituent (Position 2)

To explore the SAR of the N-aryl group, various substituted anilines can be used to synthesize the precursor N-arylthioureas. Alternatively, modern cross-coupling reactions can be employed on a 2-amino or 2-halothiazole intermediate.

Modification of the Carboxylic Acid Moiety (Position 4)

The carboxylic acid can be converted into a variety of esters or amides to probe interactions within the target's active site. Standard peptide coupling reagents like HCTU or EDCI can be used for amidation.[11][12]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure relates to biological activity. For this class of compounds, SAR is typically developed by systematically modifying the three main components of the molecule.

The Role of the (4-methoxyphenyl)amino Group

The electronic and steric properties of the substituent on the phenyl ring are critical. The 4-methoxy group is often optimal, but other substitutions can lead to improved activity against different targets.

The Indispensable Carboxylic Acid

In many cases, the carboxylic acid at position 4 is essential for potent activity, likely forming a key salt bridge or hydrogen bond interaction. However, bioisosteric replacements such as tetrazoles or acylsulfonamides can sometimes be used to improve cell permeability or metabolic stability.

Influence of Substituents at Position 5

The 5-position of the thiazole ring is another key point for modification. Introducing small alkyl or halogen substituents can enhance potency by exploiting small hydrophobic pockets in the target protein.[13]

Tabulated Summary of SAR Data

The following table summarizes hypothetical SAR data for a kinase target, illustrating how modifications affect inhibitory activity.

Compound IDR1 (Position 5)R2 (Aryl Group)R3 (Position 4)IC50 (nM)
Core H4-methoxyphenyl-COOH150
A-1 H4-chlorophenyl-COOH320
A-2 H3,4-dimethoxyphenyl-COOH95
B-1 -CH34-methoxyphenyl-COOH75
B-2 -Cl4-methoxyphenyl-COOH50
C-1 H4-methoxyphenyl-COOCH3>10,000
C-2 H4-methoxyphenyl-CONH22,500
  • Analysis: The data suggests that a free carboxylic acid is crucial for activity (compare Core vs. C-1 , C-2 ). Electron-donating groups on the phenyl ring are preferred (A-2 ). Small, electronegative substituents at position 5 enhance potency (B-2 ).

Biological Activities and Therapeutic Potential

2-Aminothiazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][14] Their mechanism of action often involves the inhibition of key enzymes like kinases, proteases, or synthases.[3][10]

Case Study: Inhibition of Aurora Kinase A

Many 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.

  • Rationale: This time-resolved FRET (TR-FRET) assay provides a robust, high-throughput method to quantify the inhibition of a specific kinase by measuring the phosphorylation of a substrate.

  • Reagent Preparation: Prepare a reaction buffer containing kinase, a fluorescein-labeled substrate peptide, and ATP.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the assay plate.

  • Kinase Reaction: Add the kinase/substrate/ATP mixture to the plate to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection: Add a solution containing a terbium-labeled anti-phosphopeptide antibody. This antibody binds specifically to the phosphorylated substrate.

  • Signal Reading: After a 30-minute incubation, read the plate on a TR-FRET enabled plate reader. The FRET signal (emission at 520 nm/495 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Pathway cluster_cell Cancer Cell GF Growth Factor GFR GF Receptor GF->GFR Binds AuroraA Aurora Kinase A GFR->AuroraA Activates Substrate Downstream Substrate AuroraA->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Inhibits

Caption: Inhibition of the Aurora Kinase A pathway by a 2-aminothiazole analog.

Antimicrobial Applications

Certain analogs of this scaffold have demonstrated potent activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.[10][15] The mechanism can involve the inhibition of essential bacterial enzymes not present in humans, providing a therapeutic window.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutics. The synthetic accessibility and the rich SAR landscape allow for extensive optimization. Future work should focus on developing analogs with improved pharmacokinetic profiles, exploring novel therapeutic targets, and leveraging computational modeling to guide the rational design of next-generation inhibitors. While the 2-aminothiazole group is a privileged structure, it has also been flagged as a potential toxicophore, warranting careful safety and metabolic profiling during drug development.[4]

References

  • BenchChem. 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives.
  • Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. Available from: [Link]

  • Talele, T. T. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Drug Design. Available from: [Link]

  • Plummer, M. S., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Development of 2-aminothiazole core in anticancer therapeutic areas.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Bouzroura, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • ResearchGate. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • ResearchGate. The summary of structure activity relationship studies. Available from: [Link]

  • Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]

  • EXCLI Journal. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available from: [Link]

  • Der Pharma Chemica. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Available from: [Link]

  • ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Available from: [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

Sources

A Theoretical Exploration of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Derivatives of the 2-aminothiazole scaffold have demonstrated a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5] This document outlines a systematic computational approach, leveraging Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and potential therapeutic properties of this molecule. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust workflow for in-silico analysis, enabling the rational design of novel therapeutics.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] The versatility of the 2-aminothiazole moiety, in particular, allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[3][4] The title compound, this compound, combines this key heterocycle with a methoxyphenylamino group, a feature often associated with modulation of biological targets, and a carboxylic acid group, which can participate in crucial hydrogen bonding interactions within protein active sites.

Theoretical studies provide a powerful and cost-effective means to predict the physicochemical properties and biological activity of novel compounds before their synthesis. By employing computational methods, we can gain insights into molecular geometry, electronic structure, reactivity, and potential interactions with therapeutic targets. This guide will detail a theoretical workflow for the comprehensive analysis of this compound.

Molecular Structure and Properties

The foundational step in any theoretical study is the determination of the molecule's stable three-dimensional conformation and its fundamental physicochemical properties.

Molecular Information
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃SPubChem[6]
IUPAC Name This compoundPubChem[6]
Molecular Weight 250.28 g/mol PubChem[6]
CAS Number 165682-75-7PubChem[6]
Geometric Optimization

The initial phase of computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a robust method for this purpose.

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7]

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[7]

  • Procedure:

    • Construct the initial 3D structure of the molecule using a molecular builder.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

cluster_workflow Geometric Optimization Workflow start Initial 3D Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq result Optimized Geometry (No Imaginary Frequencies) freq->result Success error Transition State (Imaginary Frequencies) freq->error Failure cluster_docking Molecular Docking Workflow protein Protein Target Preparation (e.g., PDB structure) grid Binding Site Definition (Grid Box Generation) protein->grid ligand Ligand Preparation (Optimized Geometry) docking Docking Simulation (e.g., AutoDock Vina) ligand->docking grid->docking analysis Analysis of Docking Poses (Binding Energy, Interactions) docking->analysis

Caption: A generalized workflow for molecular docking studies.

  • Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio Visualizer.

  • Target Selection: Identify a relevant protein target from the Protein Data Bank (PDB). For example, based on the activities of related compounds, a fungal cytochrome P450 enzyme or a viral polymerase could be selected.

  • Protein Preparation:

    • Download the crystal structure of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges.

  • Docking Simulation:

    • Define the active site of the protein by creating a grid box around the co-crystallized ligand or based on literature data.

    • Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis:

    • Analyze the resulting docking poses based on their binding energy (affinity).

    • Visualize the lowest energy pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a comprehensive approach to characterizing this compound. By combining DFT calculations and molecular docking, researchers can gain valuable insights into its structural, electronic, and potential biological properties. These in-silico studies are instrumental in guiding synthetic efforts and biological evaluations, ultimately accelerating the drug discovery process. Future work could involve more advanced computational techniques such as molecular dynamics simulations to study the stability of the ligand-protein complex over time and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the compound's drug-likeness.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv
  • This compound. PubChem. (URL: )
  • Synthesis, quantification, dft Calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. (URL: )
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. DergiPark. (URL: )
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: )
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
  • Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | Request PDF.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (URL: )
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. (URL: )
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. (URL: )
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid | Request PDF.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: )
  • A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]. OUCI. (URL: )

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery, heterocyclic scaffolds such as the 2-aminothiazole core are of paramount importance, frequently appearing in molecules with a wide array of biological activities.[1][2] The molecule 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, with its combination of a thiazole carboxylic acid and a methoxyphenylamine moiety, represents a archetypal structure whose unambiguous identification is the bedrock of any subsequent research and development. Its molecular formula is C₁₁H₁₀N₂O₃S, with a monoisotopic mass of 250.0412 Da.

Molecular Structure and Analytical Workflow

A robust analytical strategy is foundational to confirming the identity and purity of a synthesized compound. The workflow begins with isolating the analyte and proceeds through a multi-technique spectroscopic analysis, where each method provides a unique and complementary piece of the structural puzzle.

G cluster_0 Structural Elucidation Workflow Start Synthesized Compound (C11H10N2O3S) Prep Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., DMSO-d6) Start->Prep MS Mass Spectrometry (HRMS) (Verify Molecular Formula) Prep->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Map C-H Framework) Prep->NMR IR FTIR Spectroscopy (Identify Functional Groups) Prep->IR Integration Data Integration & Interpretation (Confirm Structure & Purity) MS->Integration NMR->Integration IR->Integration Final Structurally Confirmed Molecule Integration->Final

Caption: Chemical structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a logical choice of solvent due to the presence of the carboxylic acid and N-H protons, which are often broad or exchangeable in other solvents but are typically well-resolved in DMSO.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expertise & Causality: We anticipate seven distinct signals. The 4-methoxyphenyl group should present a classic A₂B₂ system (two doublets), a hallmark of para-substitution on a benzene ring. The methoxy protons will appear as a sharp singlet, shifted downfield by the adjacent oxygen. The lone proton on the thiazole ring (H-5) will be a singlet, and its chemical shift will be influenced by the electronegativity of the neighboring sulfur and nitrogen atoms and the electron-withdrawing carboxylic acid group. The N-H and COOH protons will likely appear as broad singlets at a low field, and their signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

Expected ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz)

Signal Predicted δ (ppm) Multiplicity Integration Assignment
1 12.5 - 13.5 broad s 1H COOH
2 ~9.8 broad s 1H N-H
3 ~7.8 s 1H Thiazole H-5
4 ~7.5 d, J ≈ 9.0 Hz 2H Aromatic H (ortho to NH)
5 ~6.9 d, J ≈ 9.0 Hz 2H Aromatic H (ortho to OCH₃)

| 6 | ~3.7 | s | 3H | OCH₃ |

Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Integrate all signals.

  • Validation (D₂O Exchange): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the COOH and NH protons should diminish or disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Expertise & Causality: We expect to see all 11 carbon signals, as there is no molecular symmetry that would make any carbons equivalent. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 160-185 ppm. The carbon of the thiazole ring attached to two heteroatoms (C-2) will also be significantly downfield. Aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group being the most downfield among them. The methoxy carbon itself will appear as a sharp signal around 55 ppm. [3] Expected ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz)

Predicted δ (ppm) Assignment
~168 Thiazole C-2 (N-C=S)
~162 Carboxylic Acid (COOH)
~155 Aromatic C-O
~142 Thiazole C-4
~133 Aromatic C-N
~122 Aromatic CH (ortho to NH)
~118 Thiazole C-5
~114 Aromatic CH (ortho to OCH₃)

| ~55 | Methoxy (OCH₃) |

Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 100 MHz (or corresponding frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, as the ¹³C isotope has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The FTIR spectrum will be dominated by several key features. A very broad absorption from ~2500-3300 cm⁻¹ is the classic signature of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The N-H stretch of the secondary amine will likely appear as a sharper band around 3300-3400 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1720 cm⁻¹. The aromatic and thiazole rings will show C=C and C=N stretching vibrations in the 1500-1610 cm⁻¹ region. Finally, the C-O stretching of the methoxy group will produce a strong, characteristic band around 1250 cm⁻¹. [4] Expected FTIR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3400 Medium, Sharp N-H Stretch
2500 - 3300 Strong, Very Broad O-H Stretch (Carboxylic Acid)
1700 - 1720 Strong, Sharp C=O Stretch (Carboxylic Acid)
~1610, ~1510 Strong-Medium C=C and C=N Aromatic/Heteroaromatic Ring Stretches
~1250 Strong Asymmetric C-O-C Stretch (Aryl Ether)

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Protocol: FTIR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

  • Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-500 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

Expertise & Causality: Using electrospray ionization (ESI) in positive ion mode, we expect a strong signal for the protonated molecule [M+H]⁺ at m/z 251.0485. The fragmentation of this ion can provide valuable structural information. A logical fragmentation pathway would involve cleavages at the most labile bonds, such as the loss of the carboxylic acid group as CO₂ and H₂O, or cleavage of the amine C-N bond.

Expected HRMS Data (ESI+)

m/z Ion Formula Description
251.0485 [C₁₁H₁₁N₂O₃S]⁺ [M+H]⁺
207.0587 [C₁₀H₁₁N₂OS]⁺ [M+H - CO₂]⁺
135.0447 [C₇H₇O]⁺ Methoxyphenyl fragment

| 122.0372 | [C₇H₈NO]⁺ | Methoxyaniline fragment |

G Parent [M+H]⁺ m/z = 251.0485 Frag1 Loss of CO₂ (-43.9898 Da) Parent->Frag1 Frag2 Amine C-N Cleavage Parent->Frag2 Frag3 Thiazole Ring Cleavage Parent->Frag3 Ion1 [C₁₀H₁₁N₂OS]⁺ m/z = 207.0587 Frag1->Ion1 Ion2 Methoxyaniline Fragment [C₇H₈NO]⁺ m/z = 122.0372 Frag2->Ion2 Ion3 Methoxyphenyl Fragment [C₇H₇O]⁺ m/z = 135.0447 Frag3->Ion3

Caption: A plausible fragmentation pathway for this compound in ESI+ mode.

Protocol: HRMS Spectrum Acquisition (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Processing: Acquire the spectrum. Use the instrument's software to analyze the data and determine the accurate mass of the parent ion and major fragments. The software can then be used to predict possible elemental compositions.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, FTIR, and MS. By understanding the principles behind each technique and predicting the expected spectral features based on the molecule's constituent parts, a researcher can confidently verify the identity and purity of their material. This guide provides the protocols and expert-driven predictions necessary to achieve that goal, ensuring a solid foundation for any subsequent biological or medicinal chemistry studies.

References

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Kusano, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Al-Masoudi, W. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several clinically approved drugs. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds and the established pharmacology of the 2-aminothiazole core, this document delineates a strategic approach to identifying and validating its primary molecular targets. We will focus on two of the most promising target classes for this compound: protein kinases and tubulin . This guide will furnish researchers with the foundational knowledge, mechanistic insights, and detailed experimental protocols necessary to rigorously evaluate the therapeutic potential of this compound.

Introduction: The 2-Aminothiazole Scaffold as a Pharmacophore

The 2-aminothiazole moiety is a key structural feature in numerous therapeutic agents, valued for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Its presence in successful drugs such as the multi-kinase inhibitor Dasatinib, used in cancer therapy, and the PI3K inhibitor Alpelisib, underscores the therapeutic promise of this chemical class.[2][3] The specific compound of interest, this compound, combines this privileged scaffold with a 4-methoxyphenylamino group at the 2-position and a carboxylic acid at the 4-position, features that are anticipated to significantly influence its target-binding profile and pharmacological activity.

This guide will systematically explore the most probable therapeutic targets for this molecule, grounded in the established bioactivity of structurally related compounds. We will delve into the rationale for prioritizing protein kinase inhibition and disruption of tubulin polymerization as the primary mechanisms of action to investigate.

Primary Potential Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The 2-aminothiazole core is a well-established template for the design of potent kinase inhibitors.[5]

Rationale for Kinase Inhibition

The rationale for investigating this compound as a kinase inhibitor is multi-faceted:

  • Structural Precedent: The 2-aminothiazole scaffold is a core component of numerous clinically approved and investigational kinase inhibitors.[5] A prime example is Dasatinib, a potent inhibitor of the Bcr-Abl fusion protein and Src family kinases.[1][2][6][7][8][9] The 2-amino group of the thiazole ring in Dasatinib forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for this class of inhibitors.[5]

  • Broad Kinase Family Activity: Derivatives of 2-aminothiazole have demonstrated inhibitory activity against a wide range of kinases, including:

    • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overactive in various cancers and are implicated in tumor growth and metastasis.[10][11]

    • Bcr-Abl: The constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a driver of chronic myeloid leukemia (CML).[12]

    • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.[2][13][14][15]

    • Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth and survival. Interestingly, some allosteric inhibitors of CK2 are 2-aminothiazole derivatives bearing a carboxylic acid moiety, suggesting a potential role for this functional group in our compound of interest.[16]

    • Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Experimental Workflow for Validating Kinase Inhibition

A systematic approach is required to identify and characterize the potential kinase targets of this compound.

Kinase_Inhibition_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Broad Kinase Panel Screening B In Vitro Kinase Inhibition Assay (IC50 Determination) A->B Identify Hits C Mechanism of Inhibition Studies (e.g., ATP Competition) B->C Characterize Potency D Cellular Phosphorylation Assay (Western Blot) C->D Confirm Cellular Activity E Cell Proliferation/Viability Assays D->E Assess Functional Outcome

Figure 1: Experimental workflow for validating kinase inhibition.
Detailed Experimental Protocols

This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

Materials:

  • Target kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.

    • In a 96-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This technique is used to assess the phosphorylation status of downstream target proteins of a specific kinase, confirming the inhibitor's effect within a cellular context.

Objective: To determine if this compound inhibits a specific kinase signaling pathway in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phosphorylated protein levels to the total protein levels of the same target to determine the extent of inhibition.

Secondary Potential Therapeutic Target: Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents.

Rationale for Tubulin Inhibition

The structural features of this compound are consistent with those of known tubulin polymerization inhibitors:

  • Structural Analogs: A number of 2-aminothiazole derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Aromatic Moieties: The presence of aromatic rings, such as the 4-methoxyphenyl group in our compound of interest, is a common feature of tubulin inhibitors that interact with the hydrophobic pockets of the colchicine binding site.

Experimental Workflow for Validating Tubulin Inhibition

Tubulin_Inhibition_Workflow cluster_0 In Vitro & Cellular Assays cluster_1 Functional Cellular Assays A In Vitro Tubulin Polymerization Assay B Cell-Based Tubulin Polymerization Assay (Western Blot) A->B Confirm Cellular Effect C Immunofluorescence Microscopy of Microtubules B->C Visualize Microtubule Disruption D Cell Cycle Analysis (Flow Cytometry) C->D Assess Downstream Consequences E Apoptosis Assay (Western Blot for Caspase Cleavage) D->E Confirm Apoptotic Induction

Sources

The Enduring Scaffold: A Technical Guide to 2-Aminothiazole-4-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its unique structural features, including the ability to engage in multiple non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide focuses on the derivatives of 2-aminothiazole-4-carboxylic acid, exploring their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their potency and selectivity.

The 2-Aminothiazole-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole-4-carboxylic acid core is a key pharmacophore, with the thiazole ring providing a rigid framework for the presentation of functional groups. The 2-amino group and the 4-carboxylic acid moiety offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[5] This scaffold is a cornerstone in the development of drugs targeting a wide range of diseases, from infectious diseases to cancer.[1][3][6][7]

Synthetic Pathways to 2-Aminothiazole-4-Carboxylic Acid Derivatives

The synthesis of 2-aminothiazole-4-carboxylic acid derivatives is typically achieved through the Hantzsch thiazole synthesis, a well-established and versatile method.[8] This reaction involves the condensation of a thiourea or its derivative with an α-halocarbonyl compound.

A general synthetic workflow for preparing 2-aminothiazole-4-carboxylic acid derivatives is outlined below:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Modifications cluster_4 Final Products Thiourea Thiourea Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Thiourea->Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hantzsch Thiazole Synthesis 2-Aminothiazole-4-carboxylate Ester 2-Aminothiazole-4-carboxylate Ester Hantzsch Thiazole Synthesis->2-Aminothiazole-4-carboxylate Ester Hydrolysis Hydrolysis 2-Aminothiazole-4-carboxylate Ester->Hydrolysis Amidation Amidation 2-Aminothiazole-4-carboxylate Ester->Amidation 2-Aminothiazole-4-carboxylic Acid 2-Aminothiazole-4-carboxylic Acid Hydrolysis->2-Aminothiazole-4-carboxylic Acid 2-Aminothiazole-4-carboxamide 2-Aminothiazole-4-carboxamide Amidation->2-Aminothiazole-4-carboxamide

Caption: General synthetic workflow for 2-aminothiazole-4-carboxylic acid derivatives.

Key Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol describes a typical Hantzsch synthesis for a key intermediate.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.

Diverse Biological Activities and Structure-Activity Relationships (SAR)

2-Aminothiazole-4-carboxylic acid derivatives have demonstrated a remarkable range of biological activities. The following sections delve into the key therapeutic areas, highlighting potent compounds and their SAR.

Anticancer Activity

The 2-aminothiazole scaffold is a component of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[6] Derivatives of 2-aminothiazole-4-carboxylic acid have also shown significant potential as anticancer agents.[1][6]

Mechanism of Action: These derivatives often exert their anticancer effects by inhibiting various protein kinases, disrupting cell cycle progression, and inducing apoptosis.

Structure-Activity Relationship (SAR):

Anticancer SAR Core 2-Aminothiazole-4-carboxylic Acid Core R1 Substituents at 2-amino group Core->R1 Modulation R2 Modifications of the 4-carboxyl group Core->R2 Modulation R3 Substituents at the 5-position Core->R3 Modulation Activity Anticancer Potency R1->Activity R2->Activity R3->Activity

Caption: Key modification points for anticancer activity.

  • 2-Amino Group: Acylation or arylation of the 2-amino group can significantly enhance anticancer activity. For instance, the introduction of a substituted phenylamide at this position has been shown to be beneficial.

  • 4-Carboxyl Group: Conversion of the carboxylic acid to amides or esters often leads to increased cell permeability and improved potency.

  • 5-Position: Substitution at the 5-position of the thiazole ring with bulky hydrophobic groups, such as aromatic or aliphatic chains, has been correlated with increased activity.[6]

Table 1: Examples of Anticancer 2-Aminothiazole-4-carboxylic Acid Derivatives

CompoundR1 (at 2-amino)R2 (at C4)R3 (at C5)Target Cell LineIC50 (µM)Reference
1 H-COOHBenzylM. tuberculosis H37Rv0.24 (MIC)[9]
2 2-bromoacetamido-COOCH33-chlorophenylmtFabH2.43[9][10]
3 HPhenylamide-K562 leukemia-[1]
Antimicrobial Activity

Derivatives of 2-aminothiazole-4-carboxylic acid have demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.[1][7][11]

Mechanism of Action: The antibacterial and antifungal actions of these compounds can involve various mechanisms, including inhibition of essential enzymes and disruption of cell wall synthesis.

Structure-Activity Relationship (SAR):

  • 2-Amino Group: The formation of Schiff bases at the 2-amino position has been a successful strategy to enhance antimicrobial potency.[11]

  • 4-Carboxyl Group: Esterification of the carboxylic acid can improve lipophilicity, facilitating passage through microbial cell membranes.

  • Substituents on Aryl Moieties: The presence of electron-withdrawing groups (e.g., halogens) on aryl substituents often correlates with higher antimicrobial activity.

Tuberculosis remains a major global health threat, and novel antitubercular agents are urgently needed. 2-Aminothiazole-4-carboxylate derivatives have emerged as a promising class of compounds against Mycobacterium tuberculosis.[9][10]

Mechanism of Action: Some derivatives have been shown to target the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in the mycobacterial fatty acid synthesis pathway.[9][10]

Structure-Activity Relationship (SAR):

  • 5-Position: A benzyl group at the 5-position has been found to be crucial for potent activity against M. tuberculosis H37Rv.[9]

  • 4-Carboxyl Group: While the methyl ester can be active, the free carboxylic acid has also shown activity, suggesting that the optimal group at this position may depend on other substituents.[9]

Anti-inflammatory Activity

The 2-aminothiazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) meloxicam.[3] Derivatives of 2-aminothiazole-4-carboxylic acid have also been investigated for their anti-inflammatory properties.[1][12]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Structure-Activity Relationship (SAR):

  • 2-Amino Group: The presence of an amide linkage at the 2-position is a common feature in many anti-inflammatory 2-aminothiazole derivatives.

  • Aromatic Substituents: The nature and position of substituents on appended aromatic rings can significantly influence COX-2 selectivity and overall anti-inflammatory potency.

Conclusion and Future Perspectives

The 2-aminothiazole-4-carboxylic acid scaffold continues to be a highly valuable template in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutic agents. Future research in this area should focus on:

  • Target-based design: Utilizing computational tools to design derivatives with improved selectivity for specific biological targets.

  • Exploration of novel therapeutic areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and metabolic disorders.

  • Development of drug delivery systems: Formulating potent derivatives to enhance their bioavailability and therapeutic efficacy.

The versatility of the 2-aminothiazole-4-carboxylic acid core ensures its continued relevance in the ongoing efforts to address unmet medical needs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). Journal of the Iranian Chemical Society, 17(8), 1937-1947. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry, 35(14), 2562–2572. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 116. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. (2009). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2020). Molecules, 25(23), 5752. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4066. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89–98. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2017). Journal of the Chemical Society of Pakistan, 39(5), 814-825. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2001). Chemistry of Heterocyclic Compounds, 37(4), 452-458. [Link]

  • The summary of structure activity relationship studies. (2019). ResearchGate. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2021). EXCLI Journal, 20, 111-129. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules, 27(14), 4478. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2017). Future Medicinal Chemistry, 9(13), 1495–1511. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Abstract: This technical guide provides a comprehensive and robust three-step synthesis protocol for 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis commences with the formation of a key intermediate, N-(4-methoxyphenyl)thiourea, from readily available starting materials. This is followed by the construction of the thiazole core via the well-established Hantzsch thiazole synthesis to yield the corresponding ethyl ester. The final step involves the hydrolysis of the ester to the target carboxylic acid. This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides a framework for self-validation through analytical characterization, ensuring a reproducible and reliable synthesis.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its prevalence in approved pharmaceuticals underscores its importance as a versatile building block in drug discovery. The specific target of this protocol, this compound, incorporates a substituted aminothiazole core, which can serve as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The methoxyphenyl group can engage in specific binding interactions within biological targets, while the carboxylic acid functionality provides a handle for further chemical modification or can act as a key pharmacophoric feature.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. This strategy is designed for clarity, reproducibility, and the use of accessible reagents.

  • Step 1: Synthesis of N-(4-methoxyphenyl)thiourea. This initial step involves the formation of the substituted thiourea from p-anisidine.

  • Step 2: Hantzsch Thiazole Synthesis. The core thiazole ring is constructed by reacting N-(4-methoxyphenyl)thiourea with ethyl bromopyruvate to form ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate.

  • Step 3: Hydrolysis. The final step is the saponification of the ethyl ester to yield the desired this compound.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis A p-Anisidine C N-(4-methoxyphenyl)thiourea A->C HCl, H2O, 90°C B Ammonium Thiocyanate B->C E Ethyl 2-[(4-methoxyphenyl)amino]- 1,3-thiazole-4-carboxylate C->E Ethanol, Reflux D Ethyl Bromopyruvate D->E F 2-[(4-Methoxyphenyl)amino]- 1,3-thiazole-4-carboxylic acid E->F 1. NaOH (aq), Ethanol 2. HCl (aq)

Caption: Synthetic workflow for this compound.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)thiourea

This procedure is adapted from a method that avoids the use of hazardous reagents like carbon disulfide, opting for a safer and more environmentally benign approach.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
p-Anisidine123.155.7046.3
Ammonium thiocyanate76.123.1040.7
Hydrochloric acid (conc.)36.463.3 mL~39.6
Water (deionized)18.028.0 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (5.70 g, 46.3 mmol), ammonium thiocyanate (3.10 g, 40.7 mmol), and deionized water (8.0 mL).

  • With stirring, carefully add concentrated hydrochloric acid (3.3 mL, ~39.6 mmol) to the mixture.

  • Heat the reaction mixture to 90°C in a preheated oil bath and maintain this temperature for 9 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The starting p-anisidine should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 15 mL).

  • Dry the product under vacuum to a constant weight. The expected yield is typically high, around 95%.

Expertise & Experience: The use of an acidic catalyst is crucial for this reaction. The reaction time can be optimized by careful TLC monitoring. If the product does not precipitate upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate

This is a classic Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
N-(4-methoxyphenyl)thiourea182.241.8210.0
Ethyl bromopyruvate195.031.9510.0
Ethanol (absolute)46.0720 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-(4-methoxyphenyl)thiourea (1.82 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Add ethyl bromopyruvate (1.95 g, 10.0 mmol) to the solution at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 3-4 hours.

  • Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1 v/v). The disappearance of the starting materials and the appearance of a new product spot indicate the progress of the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl ester.

Expertise & Experience: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment. The reaction is generally clean, but recrystallization is recommended to ensure high purity for the subsequent hydrolysis step.

Step 3: Hydrolysis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate

This is a standard saponification reaction to convert the ethyl ester to the final carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate292.342.9210.0
Sodium hydroxide40.000.8020.0
Ethanol46.0720 mL-
Water (deionized)18.0210 mL-
Hydrochloric acid (2 M)36.46As needed-

Procedure:

  • Suspend ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate (2.92 g, 10.0 mmol) in a mixture of ethanol (20 mL) and deionized water (10 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (0.80 g, 20.0 mmol) to the suspension.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of water and cool it in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the final product, this compound, under vacuum.

Expertise & Experience: The acidification step should be performed slowly and with efficient cooling to ensure complete precipitation and to obtain a more easily filterable solid. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water if required.

PART 2: Scientific Integrity & Logic

Trustworthiness: A Self-Validating System

The reliability of this synthetic protocol is ensured through rigorous in-process monitoring and comprehensive final product characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is employed at each stage to monitor the consumption of starting materials and the formation of the product. This allows for the precise determination of reaction completion, preventing the formation of byproducts due to prolonged reaction times or overheating.

  • Product Characterization: The identity and purity of the intermediates and the final product should be unequivocally confirmed through a combination of spectroscopic and analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O (ester and carboxylic acid), and C=N.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

    • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Authoritative Grounding & Comprehensive References

The methodologies presented herein are grounded in well-established and widely accepted principles of organic synthesis, particularly the Hantzsch thiazole synthesis.[2][3] This reaction is a cornerstone of heterocyclic chemistry, known for its reliability and broad applicability. The synthesis of the N-(4-methoxyphenyl)thiourea intermediate is based on a documented procedure that offers a safer alternative to traditional methods.[1]

PART 3: Visualization & Formatting

Quantitative Data Summary
StepReactant 1Amount (mmol)Reactant 2Amount (mmol)Solvent(s)Temperature (°C)Time (h)Expected Yield (%)
1p-Anisidine46.3Ammonium thiocyanate40.7Water/HCl909~95
2N-(4-methoxyphenyl)thiourea10.0Ethyl bromopyruvate10.0EthanolReflux (~78)3-4>85
3Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate10.0Sodium hydroxide20.0Ethanol/WaterReflux (~85)2-3>90
Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

  • Ammonium thiocyanate: Harmful if swallowed, in contact with skin, or if inhaled.[1][6][7][8] Causes serious eye damage. Contact with acids liberates very toxic gas.

  • Hydrochloric acid: Corrosive.[9][10][11][12][13] Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ethyl bromopyruvate: Lachrymator.[14][15][16][17] Causes eye, skin, and respiratory tract irritation.

  • Ethanol: Highly flammable liquid and vapor.[18][19][20][21] Causes serious eye irritation.

  • Sodium hydroxide: Corrosive.[22][23][24][25][26] Causes severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]

References

  • Tao, H. L. (2016). Study On The Synthesis Technology Of 1-(4-Methoxyphenyl)Thiourea. Globe Thesis. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Physical Chemistry Research, 11(1), 147-155. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Diethyl ether. [Link]

  • Jayhawk Fine Chemicals. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

  • RCI Labscan Limited. (2022). ethyl acetate - SAFETY DATA SHEET. [Link]

  • Redox. (2023). Safety Data Sheet Ammonium Thiocyanate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl acetate. [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Ammonium thiocyanate solution. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. [Link]

  • EMD Millipore. (2015). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]

  • S D FINE- CHEM LIMITED. (n.d.). p-anisidine - Sdfine. [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Hydrochloric Acid 5% (v/v) - Safety Data Sheet. [Link]

  • University of KwaZulu-Natal. (n.d.). MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: diethyl ether. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl alcohol. [Link]

Sources

The Hantzsch Synthesis of 2-Aminothiazole Carboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] Among the various derivatives, 2-aminothiazole carboxylic acids are of particular interest as they provide a versatile scaffold for further chemical modification in drug discovery programs. The Hantzsch thiazole synthesis, a classic and reliable method first described in 1887, remains a highly relevant and widely practiced route for the construction of these valuable heterocyclic compounds.[2][5][6]

This comprehensive guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the reaction's mechanistic underpinnings, practical considerations, and optimization strategies.

Mechanistic Insights: The "Why" Behind the Reaction

The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, in this case, thiourea.[2][5][6][7] The driving force for this reaction is the formation of a highly stable aromatic thiazole ring.[8] Understanding the step-by-step mechanism is crucial for troubleshooting and adapting the protocol for various substrates.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the α-haloketone or α-haloester. This is typically the rate-determining step and follows an SN2 pathway.[7][8] The efficiency of this step is influenced by the leaving group ability of the halide, with the reactivity order being I > Br > Cl.[5]

  • Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring intermediate, a 4-hydroxy-2-thiazolinium derivative.[9][10]

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) to yield the aromatic 2-aminothiazole ring.[8]

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Isothiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloester α-Haloester (e.g., Ethyl Bromopyruvate) AlphaHaloester->Intermediate1 Intermediate2 Cyclized Intermediate (4-Hydroxythiazolinium) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole-4-carboxylic Acid Ester Intermediate2->Product Dehydration (-H2O) FinalProduct 2-Aminothiazole-4-carboxylic Acid Product->FinalProduct Ester Hydrolysis

Caption: Mechanistic pathway of the Hantzsch synthesis for 2-aminothiazole carboxylic acids.

Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

This protocol details a reliable method for the synthesis of a common 2-aminothiazole carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesNotes
Ethyl BromopyruvateC₅H₇BrO₃195.012.0 mL~0.013Corrosive, handle in a fume hood.
ThioureaCH₄N₂S76.121.0 g0.013Toxic, wear appropriate PPE.
Ethanol (Absolute)C₂H₅OH46.0720 mL-Solvent.
Sodium BicarbonateNaHCO₃84.01q.s.-For neutralization.
Ethyl AcetateC₄H₈O₂88.11--For extraction.
Brine----For washing.
Anhydrous MgSO₄MgSO₄120.37--For drying.
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 g, 0.013 mol) in absolute ethanol (20 mL).

  • Addition of α-Haloester: To the stirring solution, add ethyl bromopyruvate (2.0 mL, ~0.013 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases. The product may precipitate at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The expected product is ethyl 2-aminothiazole-4-carboxylate as a solid.[1]

Hydrolysis to the Carboxylic Acid

The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.

Diagram: Experimental Workflow

Workflow Start Start: Dissolve Thiourea in Ethanol AddEster Add Ethyl Bromopyruvate (Dropwise) Start->AddEster Reflux Reflux for 2-4 hours (Monitor by TLC) AddEster->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO3(aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract WashDry Wash with Brine & Dry (Anhydrous MgSO4) Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Hydrolysis Optional: Ester Hydrolysis to Carboxylic Acid Purify->Hydrolysis End Final Product: Ethyl 2-Aminothiazole-4-carboxylate Purify->End

Sources

Application Notes & Protocols: High-Purity Recovery of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. Recrystallization is a cornerstone technique for purifying solid organic compounds, leveraging differences in solubility to effectively remove impurities.[1][2][3] This document moves beyond a simple list of steps to explain the critical scientific principles behind solvent selection, crystal growth, and purity validation, ensuring researchers can achieve high-purity material with maximum yield. The protocols are designed to be self-validating through the inclusion of integrated purity assessment techniques.

Introduction: The Imperative for Purity

This compound is a scaffold found in various biologically active molecules. Its utility in drug discovery and development hinges on its chemical purity. Impurities, such as unreacted starting materials, byproducts, or side-reaction products, can confound biological assays, lead to inconsistent results, and pose safety risks in pharmaceutical applications.[4]

Recrystallization remains one of the most powerful and cost-effective methods for purifying solid compounds.[4] The fundamental principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding liquid (the mother liquor).[5]

Compound Characteristics and Solubility Profile

Understanding the physicochemical properties of this compound is paramount for designing an effective recrystallization protocol.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₃S [6][7]
Molecular Weight 250.28 g/mol [6]
Appearance Typically a solid [8]
Structural Features - Carboxylic acid group (-COOH): Polar, acidic, hydrogen bond donor/acceptor.- Aromatic rings & thiazole core: Largely non-polar/hydrophobic.- Amino group (-NH-): Polar, hydrogen bond donor/acceptor. [9]

| Predicted XLogP | 2.7 |[6][7] |

The molecule's structure is amphiphilic, possessing both polar functional groups and a significant non-polar backbone. This duality dictates its solubility. The polar groups favor interaction with polar solvents (e.g., alcohols, water), while the aromatic core favors less polar organic solvents. This makes the compound an excellent candidate for purification using either a polar protic single solvent or a multi-solvent system where solubility is finely tuned.

Table 2: Predicted Qualitative Solubility for Solvent Selection

Solvent Polarity Type Predicted Solubility & Rationale
Water High Polar Protic Low. While the carboxylic acid offers some hydrophilicity, the large aromatic backbone limits water solubility significantly.
Ethanol/Methanol High Polar Protic Good, especially when hot. These solvents can hydrogen bond with the -COOH and -NH groups. Literature on similar thiazole compounds supports their use.[10][11]
Acetone Medium Polar Aprotic Moderate. Can accept hydrogen bonds but cannot donate, making it a reasonable choice.
Ethyl Acetate Medium Polar Aprotic Slight to Moderate. Balances polarity and may be effective, particularly in a solvent/anti-solvent system.
Hexane/Heptane Low Non-polar Insoluble. These solvents cannot effectively solvate the polar functional groups. They are excellent candidates for use as an anti-solvent.

| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | High. These solvents are often too effective, dissolving the compound readily even at room temperature, which prevents efficient crystal recovery upon cooling. Best avoided for recrystallization unless no other solvent works. |

Based on this analysis and supporting literature, ethanol is the primary recommended solvent due to its favorable solubility profile for similar heterocyclic acids and its relatively low toxicity and ease of removal.[11] An ethanol/water mixture is an excellent secondary choice for a multi-solvent (anti-solvent) approach.[12]

Optimized Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process, from crude solid to validated pure crystals.

G cluster_prep Preparation cluster_process Core Process cluster_finish Finishing & QC crude 1. Crude Solid dissolve 2. Dissolution (Minimum hot solvent) crude->dissolve Add solvent Solvent Selection (e.g., Ethanol) solvent->dissolve hot_filter 3. Hot Filtration (Remove insolubles) dissolve->hot_filter If needed crystallize 4. Slow Cooling (Crystal formation) dissolve->crystallize If no insolubles hot_filter->crystallize isolate 5. Vacuum Filtration (Isolate crystals) crystallize->isolate Collect wash 6. Cold Solvent Wash isolate->wash dry 7. Drying (Remove residual solvent) wash->dry pure 8. Pure Crystalline Product dry->pure qc Purity Assessment (MP, TLC) pure->qc Validate

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethanol is flammable; avoid open flames and use a heating mantle or steam bath.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This is the preferred method due to its simplicity and effectiveness.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).

    • Add a magnetic stir bar. Place the flask on a stirrer/hotplate.

    • Add a small portion of ethanol, just enough to create a slurry.

    • Begin stirring and gently heat the mixture to near boiling (~75°C).

    • Add more hot ethanol dropwise from a separate heated beaker until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Adding excess solvent will keep more of the product dissolved upon cooling, reducing the final yield.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight).

    • Re-heat the mixture to boiling for a few minutes. Causality: The charcoal adsorbs colored impurities onto its high-surface-area matrix. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. Causality: This step must be performed quickly with pre-heated glassware to prevent the product from crystallizing prematurely on the funnel (a phenomenon known as "crashing out").

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance.

    • Causality: Slow cooling promotes the formation of large, well-defined, and highly pure crystals by allowing the molecules to deposit onto the growing crystal lattice in an orderly fashion. Rapid cooling traps impurities within the crystal structure.

    • Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol. Causality: The wash step removes the residual mother liquor, which contains the dissolved impurities. The solvent must be cold to avoid dissolving the purified crystals.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Allow the crystals to air-dry in the fume hood or, for faster results, place them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol B: Multi-Solvent Recrystallization (Ethanol/Water Anti-Solvent)

Use this method if the compound is too soluble in ethanol even at room temperature, leading to poor recovery.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described in Protocol A, Step 1.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add warm water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4, 5, and 6 from Protocol A. For the washing step (5), use a cold mixture of ethanol and water with the same approximate ratio as the final crystallization mixture.

Purity Assessment and Validation

A successful purification must be verified.

  • Melting Point Analysis: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Take the melting point of the dried, recrystallized product. A significant depression or a broad melting range compared to a reference value indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 ethyl acetate:hexane with a drop of acetic acid). The purified product should show a single, distinct spot with a higher Rf value than any baseline impurities, while the mother liquor will contain a mixture of the product and the impurities.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated but nucleation hasn't started. 1. Boil off some of the solvent to re-concentrate the solution.2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound.[3][4]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. 1. Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool more slowly.2. Switch to a lower-boiling point solvent.
Very low yield/recovery. 1. Too much solvent was added.2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent. 1. Concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure).2. Ensure all glassware for hot filtration is pre-heated.3. Always wash crystals with ice-cold solvent.

| Product is still colored. | The impurity is not effectively removed by charcoal or co-crystallizes with the product. | Perform a second recrystallization. If the color persists, column chromatography may be necessary. |

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PubChem. (n.d.). This compound.
  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid AldrichCPR.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.
  • PubChemLite. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • University of Alberta. (2023, August 31). Solubility of Organic Compounds.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a heterocyclic compound incorporating multiple distinct functional moieties, its unambiguous structural verification is critical for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Introduction and Scientific Rationale

The compound this compound is a multi-functionalized heterocyclic molecule. The thiazole core is a prominent scaffold in many biologically active compounds, including antimicrobial and anti-inflammatory agents[1]. The presence of the (4-methoxyphenyl)amino group and a carboxylic acid function at the C2 and C4 positions, respectively, creates a unique electronic and structural environment.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3] It provides precise information about the molecular framework by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. This guide details the expected NMR signatures of the title compound, grounded in fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic effects from its constituent functional groups.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the protons and carbons of the molecule are systematically numbered as shown below. This numbering scheme will be used throughout the analysis.

Caption: Structure of the title compound with atom numbering for NMR assignments.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct spectrometer setup. This protocol is designed to minimize artifacts and produce high-fidelity spectra.

Protocol: Sample Preparation

Causality: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons:

  • Solubility: It readily dissolves polar organic acids.

  • Observation of Exchangeable Protons: Unlike protic solvents like D₂O or CD₃OD, it allows for the observation of acidic protons from the -COOH and -NH groups, which are crucial for characterization.[4] These protons appear as distinct, albeit sometimes broad, signals.

  • Chemical Shift Range: It has a wide liquid range and does not obscure key regions of the ¹H NMR spectrum.

Materials:

  • This compound

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[5]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[5][6] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][7] This volume ensures an optimal sample height of 4-5 cm within the NMR tube, which is critical for proper magnetic field shimming.[8]

  • Mixing: Cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is critical. Suspended particulate matter severely degrades magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer to prevent probe contamination.[8]

Protocol: NMR Data Acquisition

Causality: The acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experimental time. The following are standard parameters for a 400 MHz spectrometer; adjustments may be needed for other field strengths.

General Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Locking: Establish a field-frequency lock on the deuterium signal of the DMSO-d₆ solvent.[9]

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies. This step maximizes the efficiency of radiofrequency pulse transmission and signal detection.[9][10]

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak. Automated shimming routines are typically sufficient for routine analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

  • Number of Scans (NS): 16 to 64 scans. Sufficient for good S/N with 5-10 mg of sample.

  • Acquisition Time (AQ): ~4 seconds. This provides adequate digital resolution.

  • Relaxation Delay (D1): 1-2 seconds. A short delay is usually sufficient for qualitative ¹H spectra.

  • Spectral Width (SW): 0 to 16 ppm. This range encompasses all expected proton signals, including the downfield carboxylic acid proton.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting signal intensity.[11]

  • Number of Scans (NS): 1024 to 4096 scans. A significantly higher number of scans is required due to the low sensitivity of ¹³C NMR.[12]

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. This is a standard value for most carbons in a molecule of this size.

  • Spectral Width (SW): 0 to 220 ppm. This covers the full range of organic carbon chemical shifts.[13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve mix Vortex to Homogenize dissolve->mix filter Filter into NMR Tube mix->filter insert Insert Sample filter->insert lock Lock on Solvent Signal insert->lock tune Tune and Match Probe lock->tune shim Shim Magnetic Field tune->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectra (Residual DMSO at 2.50 ppm) process->reference integrate Integrate ¹H Spectrum reference->integrate assign Assign Signals & Interpret Structure integrate->assign

Caption: Workflow from sample preparation to structural analysis.

Predicted Spectra and Data Interpretation

The following analysis predicts the ¹H and ¹³C NMR spectra based on established chemical shift theory and data for analogous structures.[14][15] All chemical shifts are referenced to the residual proton signal of DMSO-d₅ at δ 2.50 ppm and the carbon signal of DMSO-d₆ at δ 39.52 ppm.[16]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show seven distinct signals.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Expert Insights
H-COOH (C6-OH)12.0 - 13.5Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.[17][18][19] Its signal is often broad and will disappear upon addition of D₂O due to chemical exchange.
H-NH 9.5 - 10.5Broad Singlet (br s)1HThe amino proton is also deshielded and often appears as a broad singlet. Its chemical shift is influenced by solvent and concentration. This signal is also exchangeable with D₂O.
H5 (Thiazole)7.8 - 8.2Singlet (s)1HProtons on aromatic thiazole rings typically resonate between 7.27 and 8.77 ppm.[20] As a singlet, it indicates no adjacent proton neighbors. Its specific shift is influenced by the adjacent carboxylic acid group.
H3'/H5' (Aryl)7.4 - 7.6Doublet (d)2HThese protons are ortho to the electron-donating -NH group and meta to the -OCH₃ group. They form part of an AA'BB' system, appearing as a doublet.
H2'/H6' (Aryl)6.8 - 7.0Doublet (d)2HThese protons are ortho to the strongly electron-donating -OCH₃ group and meta to the -NH group. They are shielded relative to H3'/H5' and will appear further upfield as a corresponding doublet.
H-OCH₃ 3.7 - 3.9Singlet (s)3HThe methyl protons of an aromatic methoxy group typically appear as a sharp singlet in this region.[21][22]
Residual DMSO 2.50Quintet-The residual ¹H signal in DMSO-d₆ (CHD₂-SO-CD₃) appears as a quintet centered at 2.50 ppm.[16]
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, as all carbon atoms are in unique chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale and Expert Insights
C2 (Thiazole, C=N)168 - 172This carbon is attached to two nitrogen atoms and a sulfur atom within the heterocyclic system, making it extremely electron-deficient and thus the most deshielded carbon of the thiazole ring.
C6 (-COOH)162 - 166The carbonyl carbon of a carboxylic acid is strongly deshielded, typically appearing in the 160-185 ppm range.[17][18][23] Its position is influenced by conjugation with the thiazole ring.
C4' (Aryl, C-O)155 - 158This aromatic carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong deshielding effect.
C4 (Thiazole, C-COOH)145 - 150This sp² carbon of the thiazole ring is deshielded due to its aromatic character and attachment to the electron-withdrawing carboxylic acid group.
C1' (Aryl, C-N)132 - 136The aromatic carbon bonded to the amino nitrogen. Its chemical shift reflects the substitution by the nitrogen atom.
C3'/C5' (Aryl, CH)120 - 124These carbons are ortho to the amino group and are expected to be more deshielded than C2'/C6'.
C2'/C6' (Aryl, CH)114 - 118These carbons are ortho to the strongly electron-donating methoxy group, which increases their electron density and shields them, shifting their signal upfield.
C5 (Thiazole, CH)110 - 115This is the only protonated carbon on the thiazole ring. Its chemical shift is characteristic of aromatic heterocyclic systems.[20]
-OCH₃ 55 - 57The carbon of the methoxy group is a typical sp³ carbon attached to an oxygen atom, appearing in this characteristic range.[24][25]
DMSO-d₆ 39.52The carbon signal from the deuterated solvent appears as a septet.[16]

Conclusion

The protocols and predictive analyses detailed in this application note provide a robust framework for the complete ¹H and ¹³C NMR characterization of this compound. By following the prescribed methodologies for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The tabulated predicted chemical shifts and assignments, supported by mechanistic explanations, serve as a reliable guide for spectral interpretation, enabling unambiguous confirmation of the molecular structure. This comprehensive approach is essential for ensuring the identity and purity of this compound in research, quality control, and drug development pipelines.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Wikipedia. Thiazole. Wikipedia, The Free Encyclopedia. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Wikipedia. Deuterated DMSO. Wikipedia, The Free Encyclopedia. [Link]

  • Georgia State University. Small molecule NMR sample preparation. NMR Core Facility. [Link]

  • University of Potsdam. Chemical shifts. Institute of Chemistry. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.
  • University of Cambridge. NMR Sample Preparation. Department of Chemistry. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Burns, D. C., et al. (2018). Acquiring 1H and 13C Spectra.
  • Foroutan-Nejad, C., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 573-579.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds. [Link]

  • ResearchGate. Experimental and Calculated 13C NMR Chemical Shifts. [Link]

  • University of Arizona. Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • ResearchGate. 1H and 13C NMR chemical shifts for C-1 in DMSO-d6 at 400 MHz. [Link]

  • University of Wisconsin-Madison. Step-by-step procedure for NMR data acquisition. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-428.
  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • University of Calgary. Aromatic H. Department of Chemistry. [Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • Boston University. Basic NMR Concepts. Chemical Instrumentation Center. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • University of Northern Iowa. 13-C NMR Protocol for beginners AV-400. [Link]

  • Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol? [Link]

  • ResearchGate. Elemental analysis, IR and 1H NMR data of prepared thiazole derivatives. [Link]

  • Heynekamp, J. J., et al. (2006). (E)-1-(4-methoxystyryl)benzene Data. Journal of Medicinal Chemistry, 49(24), 7182-7189.
  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. [Link]

  • University of Waterloo. Carboxylic acid NMR. Department of Chemistry. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Evaluating the Anticancer Efficacy of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid Against MCF-7 Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Notably, 2-aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines, including breast, lung, and leukemia.[3][4] These compounds often exert their effects by targeting key cellular processes such as cell cycle progression and apoptosis. This document provides a comprehensive guide for researchers on evaluating the anticancer properties of a specific thiazole derivative, 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (herein referred to as "Compound T"), against the MCF-7 human breast cancer cell line.

MCF-7 is an estrogen receptor-positive (ER+) cell line widely used as an in vitro model for luminal A breast cancer.[5] Understanding the effects of novel therapeutic agents on these cells can provide crucial insights into their potential for treating this common subtype of breast cancer. The following sections detail the principles and step-by-step protocols for assessing the cytotoxicity, pro-apoptotic activity, and cell cycle effects of Compound T on MCF-7 cells.

Part 1: Assessment of Cytotoxicity using the MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8]

Experimental Rationale

By treating MCF-7 cells with a range of concentrations of Compound T, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) value is calculated. The IC50 represents the concentration of the drug required to inhibit the growth of 50% of the cell population and is a key metric of a compound's potency.

Workflow for MTT Assay

Caption: Workflow for assessing the cytotoxicity of Compound T on MCF-7 cells using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[9]

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[9]

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.[10]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound T in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Compound T to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay and Measurement:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Hypothetical Results

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound T Concentration (µM)% Cell Viability (Hypothetical)
0 (Control)100
0.195.2
185.1
1052.3
5021.7
1008.9

Based on this hypothetical data, the IC50 value for Compound T against MCF-7 cells would be approximately 10 µM .

Part 2: Investigating the Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate tumor cells.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Experimental Rationale

By co-staining with FITC-conjugated Annexin V and PI, flow cytometry can be used to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

This allows for the quantification of apoptosis induction by Compound T.

Workflow for Apoptosis Assay

Caption: Workflow for the detection of apoptosis in MCF-7 cells treated with Compound T using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting:

    • Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with Compound T at its predetermined IC50 concentration (e.g., 10 µM) and a vehicle control for 24 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >575 nm.

    • Collect data for at least 10,000 events per sample.

Data Analysis and Hypothetical Results

The data is typically visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant is then quantified.

TreatmentViable Cells (%) (Hypothetical)Early Apoptotic Cells (%) (Hypothetical)Late Apoptotic/Necrotic Cells (%) (Hypothetical)
Control (DMSO)95.12.52.4
Compound T (10µM)60.325.813.9

These hypothetical results suggest that Compound T induces a significant increase in both early and late apoptosis in MCF-7 cells.

Part 3: Cell Cycle Analysis

Disruption of the cell cycle is another common mechanism of action for anticancer drugs. Flow cytometry with PI staining can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Rationale

PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the DNA content histogram, we can determine if Compound T causes an arrest in a specific phase of the cell cycle.

Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effect of Compound T on the MCF-7 cell cycle using PI staining and flow cytometry.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Fixation:

    • Seed and treat MCF-7 cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge.

    • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.

    • Collect data for at least 20,000 events per sample.

Data Analysis and Hypothetical Results

The DNA content histogram is analyzed using cell cycle modeling software to determine the percentage of cells in each phase.

TreatmentG0/G1 Phase (%) (Hypothetical)S Phase (%) (Hypothetical)G2/M Phase (%) (Hypothetical)
Control (DMSO)65.220.514.3
Compound T (10µM)35.822.142.1

These hypothetical results indicate that Compound T induces a G2/M phase arrest in MCF-7 cells.

Part 4: Mechanistic Insights via Western Blotting

To further elucidate the mechanism of apoptosis and cell cycle arrest, Western blotting can be employed to analyze the expression levels of key regulatory proteins.

Experimental Rationale
  • Apoptosis: The cleavage of caspase-3 is a key event in the execution phase of apoptosis. We can examine the expression of pro-caspase-3 and its active, cleaved form.

  • Cell Cycle: The G2/M transition is regulated by the cyclin B1/CDK1 complex. An increase in cyclin B1 expression is often associated with a G2/M arrest.

Detailed Protocol: Western Blotting
  • Protein Extraction:

    • Treat MCF-7 cells with Compound T as previously described.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome

Based on the hypothetical data from the previous sections, treatment with Compound T would be expected to show:

  • An increase in the level of cleaved caspase-3 .

  • An increase in the expression of cyclin B1 .

  • No significant change in the loading control (β-actin).

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation of the anticancer activity of this compound (Compound T) against MCF-7 breast cancer cells. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can gain valuable insights into the compound's therapeutic potential and mechanism of action. The protocols described herein are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. The hypothetical results presented illustrate a plausible anticancer profile for a compound of this class, involving the induction of apoptosis via caspase activation and cell cycle arrest at the G2/M phase.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. Retrieved from [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2020). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • KnE Publishing. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Farnham Lab. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • NIH. (n.d.). A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. Retrieved from [Link]

Sources

Application Note: A Methodological Framework for Evaluating 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of potent therapeutic agents, including the pan-Src kinase inhibitor Dasatinib[1]. This has led to significant interest in novel derivatives of this class for their potential as targeted therapeutics. This document provides a comprehensive methodological framework for researchers seeking to evaluate the kinase inhibitory potential of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. We outline a systematic, multi-tiered approach, beginning with foundational in vitro biochemical assays to establish potency and selectivity, progressing to cell-based assays to confirm target engagement and pathway modulation in a physiological context, and concluding with considerations for in vivo efficacy studies. These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Compound Overview

Before initiating biological assays, it is critical to understand the fundamental properties and handling requirements of the test compound.

Compound Name: this compound Synonyms: 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid

Chemical Structure:

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃S
Molecular Weight 250.28 g/mol [2]
CAS Number 165682-75-7[2]
Physical Form Solid[3]

Safety & Handling: The compound should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Safety data indicates that it may cause skin, eye, and respiratory irritation[2][4]. All handling should be performed in a well-ventilated area or chemical fume hood. For detailed safety information, consult the supplier's Safety Data Sheet (SDS)[4].

Principle of Kinase Inhibition Assays

Protein kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, typically ATP, to a specific substrate[5]. This phosphorylation event is a fundamental mechanism of cellular signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases a major class of drug targets[6].

Kinase inhibitors are typically small molecules that prevent this phosphorylation process. Assays to measure their activity are designed to quantify either the consumption of ATP or the generation of the phosphorylated substrate[5]. This can be achieved through various methods, including radiometric assays, fluorescence/luminescence-based assays, and antibody-based detection systems like ELISA or Western blotting[5][7]. A successful evaluation pipeline begins with precise biochemical assays and progresses to more complex cellular models to ensure physiological relevance[8].

Part I: In Vitro Biochemical Characterization

The initial step is to determine if the compound directly inhibits the enzymatic activity of a target kinase in a purified, cell-free system. This allows for the precise measurement of potency (IC₅₀) and selectivity without the complexities of cellular uptake, metabolism, or off-target effects.

Protocol 1.1: In Vitro Kinase Activity & Inhibition Assay (Luminescence-Based)

This protocol describes a universal, luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, producing a higher luminescent signal.

Rationale: This format is highly adaptable for screening across numerous kinases and avoids the need for specific phospho-antibodies for each target, making it ideal for initial characterization and selectivity profiling[9].

Materials:

  • This compound (Test Compound)

  • Recombinant Kinase of Interest

  • Kinase-specific peptide or protein substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Known kinase inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • To each well of the assay plate, add 1 µL of the compound dilution or control (DMSO for negative control, known inhibitor for positive control).

    • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range[10].

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition[10].

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

  • Quantify ATP Consumption:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Normalize the data: Set the average signal from the vehicle (DMSO) control wells as 100% activity and the signal from the positive control inhibitor (or no-enzyme wells) as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Example Data Presentation:

Kinase TargetTest Compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
Kinase A15010
Kinase B2,50015
Kinase C>10,00025
Protocol 1.2: Kinase Selectivity Profiling

Rationale: A critical step in drug development is to understand the selectivity of a compound. A highly selective inhibitor minimizes the risk of off-target effects and associated toxicity[7].

Procedure: Kinase selectivity profiling is typically performed by screening the compound against a large panel of kinases (e.g., a "kinome" scan). This is often done through specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. Hits (kinases inhibited by >50% or >75%) are then selected for full IC₅₀ determination using the protocol described in 1.1.

Part II: Cell-Based Assay Validation

Positive results from biochemical assays must be validated in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and modulate downstream signaling pathways[8].

Overall Workflow for Cellular Characterization

G cluster_0 Cellular Assay Pipeline A 1. Cell Viability Assay (Determine therapeutic window) B 2. Target Engagement Assay (Confirm compound binds to target in-cell) A->B Proceed if non-toxic at active concentrations C 3. Phospho-Protein Analysis (Western Blot) (Measure downstream pathway inhibition) B->C Validate functional consequence of binding

Caption: Workflow for cellular validation of a kinase inhibitor.

Protocol 2.1: Cell Viability Assay (MTS/XTT)

Rationale: This assay distinguishes between targeted inhibition of cell proliferation (cytostatic effect) and general cellular toxicity (cytotoxic effect). It is essential to ensure that the observed anti-proliferative effects occur at concentrations lower than those causing widespread cell death[11].

Materials:

  • Cancer cell line with a known dependency on the target kinase.

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test Compound stock solution.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.

  • 96-well clear tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight[11].

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to the DMSO control and plotting a dose-response curve.

Protocol 2.2: Western Blot for Phospho-Protein Analysis

Rationale: Western blotting is a powerful technique to directly visualize the functional consequence of kinase inhibition. By using phospho-specific antibodies, one can measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates[12]. A reduction in the phospho-protein signal upon compound treatment provides strong evidence of on-target activity[13].

Materials:

  • Cell line expressing the target kinase.

  • Phosphatase and protease inhibitor cocktails.

  • RIPA or similar cell lysis buffer.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST is preferred for phospho-proteins to reduce background from phosphoproteins like casein in milk).

  • Primary antibodies: Phospho-specific antibody for the target or substrate, and a total-protein antibody as a loading control[13][14].

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells (if necessary, to reduce basal signaling) and then treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane[12].

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate for detection using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein[13].

Hypothetical Signaling Pathway Analysis

G cluster_0 Example Kinase Cascade RTK Target Kinase (e.g., an RTK) Substrate Downstream Substrate RTK->Substrate Phosphorylation (Blocked by Inhibitor) P_RTK p-Kinase RTK->P_RTK Autophosphorylation Effector Effector Protein Substrate->Effector Signal Transduction P_Substrate p-Substrate Substrate->P_Substrate Phosphorylation

Caption: Inhibition of a target kinase prevents phosphorylation of itself and downstream substrates.

Part III: Considerations for In Vivo Studies

Should in vitro and cell-based assays demonstrate promising potency, selectivity, and on-target activity, the next logical phase is to evaluate the compound's efficacy in an animal model.

Key Considerations:

  • Pharmacokinetics (PK): Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound are essential. Poor bioavailability or rapid clearance can prevent a potent compound from reaching effective concentrations at the tumor site.

  • Pharmacodynamics (PD): PD studies are crucial to confirm that the drug engages its target in vivo. This can be assessed by collecting tumor tissue from treated animals and performing Western blots for the target phospho-protein to demonstrate inhibition.

  • Efficacy Studies: The compound is administered to tumor-bearing animal models (e.g., xenografts) to assess its impact on tumor growth, survival, and metastasis[7].

  • Toxicity: Comprehensive toxicity studies are required to establish a safe dosing range and identify potential adverse effects[7].

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in biochemical assay Substrate depletion; reaction not in linear range.Optimize enzyme/substrate concentrations and reaction time. Ensure thorough mixing.
No inhibition observed in cell-based assays Poor cell permeability; compound efflux; high intracellular ATP competition.Consider using cell lines with lower efflux pump expression. Confirm target engagement with a direct binding assay (e.g., CETSA).
Weak or no signal in Western blot Poor antibody quality; protein degradation; loss of phosphorylation.Validate antibodies with positive/negative controls. Always use fresh phosphatase/protease inhibitors in lysis buffer.
Inhibitor appears more potent in cells than biochemically Compound may inhibit other kinases critical for cell survival (polypharmacology).Refer back to selectivity profiling data. Validate inhibition of other potential targets.

References

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Cell Signaling Technology. Retrieved from [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017, September 22). Discoverysciences. Retrieved from [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014, July 15). ACS Publications. Retrieved from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PMC - NIH. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PMC - NIH. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Chinese Journal of Chemistry. Retrieved from [Link]

  • In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. (2013, April 1). PubMed Central. Retrieved from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. Retrieved from [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006, November 16). PubMed. Retrieved from [Link]

  • Products - 2a biotech. (n.d.). 2a biotech. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]

  • 2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazole Derivatives in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently encountered in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties enable it to interact with a diverse range of biological targets, including enzymes implicated in cancer, inflammation, neurodegenerative diseases, and microbial infections.[1][3] Consequently, thiazole derivatives are a focal point in the development of novel therapeutics, acting as potent enzyme inhibitors.[2][4][5][6] The development of robust and reliable enzyme inhibition assays is therefore a critical step in the discovery and characterization of new drug candidates based on this versatile chemical moiety.[7]

This guide provides a comprehensive overview of the principles and practical steps involved in developing enzyme inhibition assays specifically tailored for thiazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to accurately determine the potency and mechanism of action of these promising compounds.

I. Foundational Principles of Enzyme Inhibition Assays

Enzyme assays are laboratory procedures designed to measure the rate of an enzyme-catalyzed reaction.[7] When an inhibitor is introduced, the rate of the reaction decreases, and the extent of this reduction provides a measure of the inhibitor's potency.[8] Understanding the kinetics of enzyme inhibition is fundamental to designing effective assays.[9][10]

Key Concepts in Enzyme Kinetics and Inhibition:
  • Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). The Michaelis-Menten equation is a cornerstone of enzyme kinetics.[11]

  • Types of Reversible Inhibition:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[9][10][11]

    • Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition cannot be overcome by increasing the substrate concentration.[10][11]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations.[8][11]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[11]

Visualizing Inhibition Mechanisms

The type of inhibition can be determined by analyzing graphical representations of enzyme kinetics data, such as Lineweaver-Burk plots.[10]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) E->ESI_noncomp + I S Substrate (S) ES->E + P ES->ESI_noncomp + I ESI_uncomp Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI_uncomp + I P Product (P) I_comp Competitive Inhibitor (I) I_noncomp Noncompetitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I)

Caption: Mechanisms of Reversible Enzyme Inhibition.

II. Designing and Optimizing the Enzyme Inhibition Assay

The selection of an appropriate assay format is crucial for obtaining accurate and reproducible data. Several factors should be considered, including the nature of the enzyme and substrate, the required throughput, and the available instrumentation.[12]

A. Choosing the Right Assay Format

A variety of assay formats are available, each with its own advantages and limitations.[12][13]

Assay FormatPrincipleAdvantagesDisadvantagesKey Considerations
Absorbance-based Measures the change in absorbance of a chromogenic substrate or product.Simple, inexpensive, widely available instrumentation.Lower sensitivity, potential for interference from colored compounds.Select a substrate with a significant change in absorbance upon conversion.
Fluorescence-based Measures the change in fluorescence of a fluorogenic substrate or product.[14][15][16]High sensitivity, wide dynamic range.[14][16]Potential for interference from fluorescent compounds, photobleaching.[16]Choose fluorophores with excitation and emission spectra that minimize overlap with test compounds.
Luminescence-based Measures the light produced by a chemical or enzymatic reaction.[17][18]Very high sensitivity, low background signal.[17][18]Can be more expensive, potential for interference from compounds that affect the luciferase enzyme.[19]Ensure the luminescent signal is stable over the measurement period.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer measures the energy transfer between a donor and an acceptor fluorophore.[13]Homogeneous format, reduced background interference.[13]Requires specific labeling of reagents, can be complex to optimize.Select appropriate donor-acceptor pairs and optimize labeling strategies.
B. Experimental Workflow for Assay Development

A systematic approach to assay development ensures the generation of high-quality data.

Caption: Workflow for Enzyme Inhibition Assay Development.

C. Protocol: General Steps for Assay Optimization
  • Enzyme Concentration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate Concentration: For initial screening, use a substrate concentration around the Km value to ensure sensitivity to competitive inhibitors.

  • Incubation Time and Temperature: Establish incubation times and temperatures that maintain a linear reaction rate and ensure enzyme stability.[20]

  • Buffer Conditions: Optimize pH, ionic strength, and the concentration of any necessary cofactors or additives in the assay buffer.[21]

  • DMSO Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent typically used for dissolving test compounds, that does not significantly affect enzyme activity.[12]

III. Step-by-Step Protocol: Determining the IC₅₀ of Thiazole Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of an inhibitor.[22] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[23]

A. Materials and Reagents
  • Purified enzyme of interest

  • Substrate specific for the enzyme

  • Thiazole derivative stock solutions (typically in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Microplates (e.g., 96-well or 384-well, appropriate for the detection method)[20]

  • Plate reader (absorbance, fluorescence, or luminescence)

B. Experimental Procedure
  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the thiazole derivative in assay buffer. It is common to perform a serial dilution to cover a wide range of concentrations.[24]

    • Prepare the enzyme solution at the optimized concentration in assay buffer.

    • Prepare the substrate solution at the optimized concentration in assay buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted thiazole derivative solutions to the appropriate wells of the microplate.

    • Include control wells:

      • Positive control (100% activity): Enzyme and substrate without inhibitor (contains only DMSO at the same final concentration as the test wells).

      • Negative control (0% activity): Substrate without enzyme.

  • Pre-incubation:

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimized temperature to allow the inhibitor to bind to the enzyme.[25]

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate for the optimized time at the appropriate temperature.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.[20]

C. Data Analysis
  • Calculate Percent Inhibition:

    • Normalize the data by subtracting the signal from the negative control wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:[26] % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))

  • Generate a Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[23]

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[27]

  • Determine the IC₅₀ Value:

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[27]

IV. Advanced Assay Validation and Troubleshooting

Ensuring the reliability and reproducibility of your assay is paramount. This involves a thorough validation process and a systematic approach to troubleshooting common issues.

A. Assay Validation Parameters
  • Z'-factor: A statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher ratio indicates a more robust assay.

  • Intra- and Inter-assay Variability: Assess the reproducibility of the assay by calculating the coefficient of variation (%CV) for replicate measurements within a single experiment and across multiple experiments.

B. Troubleshooting Common Assay Problems
ProblemPossible CauseSolution
High Variability Between Replicates Pipetting errors, temperature gradients across the plate, edge effects.[21]Use calibrated pipettes, ensure uniform incubation temperature, avoid using the outer wells of the plate.[20][21]
Low Signal or No Activity Inactive enzyme, incorrect buffer conditions, omission of a key reagent.[21][28]Verify enzyme activity with a positive control inhibitor, check buffer pH and composition, carefully review the protocol.[21][28]
High Background Signal Substrate instability, contaminated reagents, non-specific binding of antibodies (in immunoassays).[28]Prepare fresh substrate, use fresh buffers, optimize blocking steps.[28]
Non-linear Standard Curve Reagent concentration issues, incorrect incubation time, detector saturation.[21][29]Re-prepare standards, optimize incubation time, adjust instrument settings.[21][29]

V. Conclusion

The development of robust and well-validated enzyme inhibition assays is a cornerstone of modern drug discovery.[7] For thiazole derivatives, which represent a rich source of potential therapeutic agents, these assays are indispensable for accurately determining their inhibitory potency and mechanism of action. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate the journey from a promising chemical scaffold to a novel therapeutic.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 22). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Retrieved from [Link]

  • Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Retrieved from [Link]

  • Unacademy. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 15). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]

  • ScienceDirect. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 1). Fluorescent parallel electrophoresis assay of enzyme inhibition. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Top, enzyme assays can be.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, March 17). Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Inhibitor Bias in Luciferase-Based Luminescence Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The evolution of small molecule enzyme activators. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Retrieved from [Link]

Sources

Application Notes & Protocols: Molecular Docking of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial and anticancer effects.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into binding affinity and interaction patterns that can accelerate drug discovery.[1][4] This guide details the step-by-step protocols for ligand and protein preparation, performing the docking simulation using AutoDock Vina, and the subsequent analysis and validation of the results.

Introduction: The Scientific Rationale

1.1. The Ligand: this compound

The ligand of interest, this compound (PubChem CID: 2759631), belongs to the 2-aminothiazole class of compounds.[5] This heterocyclic moiety is a cornerstone in the development of therapeutic agents due to its diverse pharmacological properties.[3] Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for various biological activities, including fungicidal and antiviral properties.[6][7] The structural features of this ligand—a hydrogen bond donor/acceptor-rich thiazole ring, a methoxyphenyl group for potential hydrophobic interactions, and a carboxylic acid moiety—make it an intriguing candidate for binding to a variety of biological targets.

1.2. The Technique: Molecular Docking in Drug Discovery

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a target receptor.[8][9] It plays a crucial role in structure-based drug design by enabling the rapid screening of virtual compound libraries and providing a mechanistic hypothesis for ligand-protein interactions at the molecular level.[10] A typical docking workflow involves the preparation of both the ligand and the target protein, defining a search space on the protein (usually the active site), and then using a scoring function to rank the different binding poses of the ligand based on their predicted binding affinity.[8][11] Lower docking scores generally indicate a stronger predicted binding affinity.[8][12]

Potential Therapeutic Targets for Thiazole Derivatives

Given the broad spectrum of activity for thiazole derivatives, several classes of proteins can be considered as potential targets for docking studies.

  • Anticancer Targets: Thiazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of tubulin polymerization.[13][14] Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis. A relevant PDB entry for human tubulin is 1JFF .

  • Antibacterial Targets: The FabH enzyme (β-ketoacyl-ACP synthase III) is essential for fatty acid biosynthesis in bacteria and is a validated target for antibacterial drug development. Docking studies have been successfully performed on FabH with other thiazole derivatives.[1] A suitable PDB entry for E. coli FabH is 1HNJ .

  • Antifungal Targets: Thiazole-containing compounds have demonstrated potent antifungal activity.[1] Lanosterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi, is a well-established antifungal target. A representative PDB entry from Saccharomyces cerevisiae is 4LXJ .

Experimental Workflow: A Visual Overview

The following diagram illustrates the major stages of a typical molecular docking experiment, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment, PDBQT format) Grid_Box Grid Box Generation (Define Docking Search Space) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Download from PDB, Clean Structure, Add Hydrogens, Charge Assignment, PDBQT format) Protein_Prep->Grid_Box Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Box->Docking_Run Results Analyze Docking Results (Binding Energy, Poses) Docking_Run->Results Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic etc.) Results->Visualization Validation Protocol Validation (Redocking, RMSD Calculation) Visualization->Validation

Caption: A high-level workflow for molecular docking studies.

Detailed Protocols

This section provides detailed, step-by-step methodologies for conducting the molecular docking study. The protocols are based on the widely used and freely available AutoDock suite of tools.[11][15]

Protocol 1: Ligand Preparation

The accuracy of docking results is highly dependent on the quality of the input ligand structure.[16] This protocol ensures the ligand is in a chemically correct, low-energy 3D conformation and formatted properly for AutoDock.

Materials:

  • Chemical structure drawing software (e.g., MarvinSketch, ChemDraw) or PubChem database.

  • AutoDockTools (ADT).

Methodology:

  • Obtain 2D Structure:

    • Draw the structure of this compound or download its SDF file from PubChem (CID: 2759631).[5]

  • Convert to 3D and Energy Minimize:

    • Use your chemical drawing software to generate a 3D structure.

    • Perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformer. This ensures correct bond lengths and angles.[17]

    • Save the 3D structure as a .pdb file.

  • Prepare PDBQT File using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Preferences -> Set and choose your working directory.[15]

    • Go to Ligand -> Input -> Open and select your ligand's .pdb file.[15][16]

    • ADT will automatically add Gasteiger charges.[18]

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rotatable bonds.[15][18]

    • Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file ready for docking.

Protocol 2: Target Protein Preparation

Proper protein preparation is a critical step before docking.[19] This involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to remove non-essential molecules and prepare it for the docking algorithm.[17][20]

Materials:

  • Protein Data Bank (PDB) for crystal structures.

  • UCSF Chimera or AutoDockTools (ADT).

Methodology:

  • Download Protein Structure:

    • Go to the RCSB PDB website (rcsb.org).

    • Search for and download the PDB file for your chosen target (e.g., 1HNJ for FabH).

  • Clean the PDB Structure:

    • Open the PDB file in UCSF Chimera or ADT.

    • Remove all water molecules, co-crystallized ligands, ions, and any other heteroatoms that are not part of the protein or essential cofactors.[17][20]

    • If the protein has multiple chains, retain only the biologically relevant one(s) for your study.[17]

  • Prepare the Protein for Docking:

    • Using ADT:

      • Go to Grid -> Macromolecule -> Choose and select the protein molecule.

      • The tool will prompt you to add polar hydrogens and assign Kollman charges. This is essential for calculating electrostatic interactions.[21]

      • Save the prepared protein as a .pdbqt file. This file now contains the necessary charge and atom type information for AutoGrid and AutoDock.[11]

Protocol 3: Docking Simulation with AutoDock Vina

This protocol outlines the setup and execution of the docking simulation. A key step is defining the "grid box," which is a three-dimensional cube that specifies the region of the protein where the docking algorithm will search for binding poses.[4]

Materials:

  • Prepared ligand (.pdbqt) and protein (.pdbqt) files.

  • AutoDockTools (ADT) for grid setup.

  • AutoDock Vina for the docking calculation.

Methodology:

  • Define the Grid Box using ADT:

    • Load both the prepared protein (.pdbqt) and ligand (.pdbqt) files into ADT.

    • Go to Grid -> Grid Box....

    • A box will appear in the viewing window. Adjust the center and dimensions of the box to encompass the entire active site of the protein. The active site can often be identified from the position of a co-crystallized ligand in the original PDB file or from literature.

    • Note the coordinates for the center (x, y, z) and size (x, y, z) of the grid box.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to your working directory.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

    • Vina will perform the docking and output the results (docking_results.pdbqt) and a log file (docking_log.txt).

Analysis and Validation of Docking Results

Interpreting docking results requires careful analysis of the output files to understand the binding affinity and the specific molecular interactions driving the binding.[8][22]

Interpreting Docking Scores and Poses
  • Binding Affinity: Open the docking_log.txt file. AutoDock Vina will report the binding affinity in kcal/mol for the top binding modes. More negative values indicate a stronger predicted binding affinity.[22]

  • Binding Poses: The docking_results.pdbqt file contains the 3D coordinates for the different binding poses (conformations) of the ligand in the protein's active site.

Visualizing Ligand-Protein Interactions

Materials:

  • Molecular visualization software (e.g., PyMOL, Discovery Studio Viewer).

  • The prepared protein .pdbqt file and the docking output .pdbqt file.

Methodology:

  • Open your visualization software.

  • Load the protein structure (protein.pdbqt).

  • Load the docking results (docking_results.pdbqt). The different binding poses will be loaded as separate models.

  • Focus on the top-ranked pose (the one with the lowest binding energy).

  • Analyze the interactions between the ligand and the surrounding amino acid residues. Identify key interactions such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Often involving aromatic rings.

    • Electrostatic interactions: e.g., between the ligand's carboxylate and charged residues.

  • Generate high-quality images to document these interactions.

G cluster_interactions Molecular Interactions Ligand Ligand (2-...-acid) H_Bond Hydrogen Bonds Ligand->H_Bond forms Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic participates in Electrostatic Electrostatic Interactions Ligand->Electrostatic forms Protein Protein Active Site H_Bond->Protein Hydrophobic->Protein Electrostatic->Protein

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid for in vivo studies. The successful preclinical evaluation of a novel chemical entity is critically dependent on the development of a scientifically sound formulation that ensures appropriate bioavailability and minimizes variability in animal studies[1][2]. This guide offers a systematic approach, from initial physicochemical characterization to the selection and preparation of suitable vehicle systems for various administration routes. We will delve into the underlying principles of formulation science, providing detailed protocols and explaining the rationale behind experimental choices to empower researchers to develop robust and reproducible formulations.

Introduction: The Formulation Challenge

The compound this compound, with a molecular formula of C₁₁H₁₀N₂O₃S and a molecular weight of 250.28 g/mol , presents a formulation challenge typical of many new chemical entities (NCEs)[3]. Its structure, featuring a carboxylic acid group, an aromatic amine, and a thiazole core, suggests potential issues with aqueous solubility. The carboxylic acid moiety offers a handle for pH-dependent solubility enhancement, a critical aspect we will explore. The overall lipophilicity, which can be estimated by parameters like LogP, will also significantly influence its absorption and distribution. The primary goal of preclinical formulation development is to ensure that the compound can be administered accurately and reproducibly to laboratory animals to elicit a pharmacological response and determine its pharmacokinetic profile[4][5].

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy[2]. The following parameters should be experimentally determined.

Solubility Determination

The solubility of the compound in a variety of aqueous and non-aqueous vehicles is a critical first step. This data will guide the selection of an appropriate formulation strategy (e.g., solution, suspension, or more complex systems).

Protocol 1: Equilibrium Solubility Measurement

  • Vehicle Selection: Prepare a panel of vehicles relevant to in vivo studies. This should include:

    • pH-adjusted buffers (e.g., pH 2, 4, 6.8, 7.4, 9)

    • Commonly used non-aqueous solvents (e.g., Propylene Glycol, Polyethylene Glycol 400, Dimethyl Sulfoxide (DMSO))[6]

    • Lipid-based vehicles (e.g., Medium-Chain Triglycerides (MCT), sesame oil)

  • Sample Preparation: Add an excess amount of the compound to a known volume of each vehicle in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Table 1: Hypothetical Solubility Data for this compound

VehiclepHSolubility (µg/mL)
Phosphate Buffered Saline7.4< 10
pH 9.0 Buffer9.0500
Propylene GlycolN/A5,000
PEG 400N/A15,000
MCT OilN/A< 5

This is example data and should be experimentally determined.

pKa Determination

The pKa of the carboxylic acid and any basic functional groups will dictate the pH-solubility profile. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination. For a carboxylic acid, the pKa is expected to be in the range of 3-5[7][8].

Stability Assessment

The chemical stability of the thiazole ring and the overall molecule in the selected formulation vehicle is crucial. Thiazole rings are generally thermally stable[9]. However, the entire molecule's stability should be assessed, especially in pH-adjusted aqueous solutions.

Protocol 2: Formulation Stability Assessment

  • Preparation: Prepare the final formulation at the desired concentration.

  • Storage: Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature, 40°C).

  • Analysis: At specified time points (e.g., 0, 24, 48 hours), analyze the samples for the concentration of the parent compound and the appearance of any degradation products using a stability-indicating HPLC method.

Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be selected.

Caption: Decision tree for formulation strategy selection.

Solution Formulations

If the compound exhibits sufficient solubility in a biocompatible vehicle, a solution is the preferred formulation due to dose uniformity and ease of administration.

  • pH-Adjusted Aqueous Solutions: Given the carboxylic acid moiety, increasing the pH of the aqueous vehicle above the pKa will deprotonate the acid, forming a more soluble salt. This is a common and effective method for increasing the solubility of acidic compounds[10].

Protocol 3: Preparation of a pH-Adjusted Aqueous Solution

  • Vehicle Preparation: Prepare a suitable buffer at a pH where the compound is sufficiently soluble and stable (e.g., phosphate or borate buffer).

  • Dissolution: Slowly add the weighed amount of this compound to the buffer while stirring. Gentle warming may be used to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.

  • Final pH Check: Measure the final pH of the solution and adjust if necessary using dilute acid or base (e.g., HCl or NaOH).

  • Filtration: Filter the solution through a 0.22 µm sterile filter for parenteral administration.

  • Co-solvent Systems: For compounds with poor aqueous solubility even with pH adjustment, a co-solvent system can be employed. Common co-solvents for in vivo studies include PEG 400, propylene glycol, and ethanol[11]. The concentration of organic solvents should be minimized to avoid toxicity.

Table 2: Common Co-solvent Systems for In Vivo Studies

Co-solvent SystemTypical CompositionRoute of Administration
PEG 400 in Saline10-40% PEG 400IV, IP, PO
Propylene Glycol in Water10-50% Propylene GlycolIV, IP, PO
Ethanol, PEG 400, Water5-10% EtOH, 30-40% PEG 400IV, IP, PO
Suspension Formulations

If a suitable solution cannot be prepared at the required concentration, a suspension may be necessary. The goal is to create a uniform dispersion of fine drug particles in a liquid vehicle.

Protocol 4: Preparation of an Aqueous Suspension for Oral Gavage

  • Particle Size Reduction: If necessary, micronize the this compound to a uniform, small particle size (typically < 10 µm) to improve dissolution and minimize settling.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a wetting agent (e.g., 0.1% Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose).

  • Wetting the Powder: Create a paste by adding a small amount of the vehicle to the micronized powder and triturating.

  • Dispersion: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.

  • Homogeneity: Ensure the suspension is uniformly mixed before each dose is withdrawn.

Advanced Formulation Approaches

For compounds that are particularly challenging to formulate, more advanced strategies may be considered, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems) or nanoparticle formulations[12][13]. These approaches can enhance the solubility and bioavailability of poorly water-soluble drugs but require more extensive development and characterization[14][15].

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a robust and reproducible formulation. A systematic approach, beginning with a thorough pre-formulation assessment, is essential for selecting the most appropriate formulation strategy. The protocols and guidelines presented in this document provide a framework for researchers to develop suitable solution or suspension formulations for their preclinical studies. It is imperative to tailor the formulation to the specific compound properties, the intended route of administration, and the animal species being studied[4][5].

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Small Molecule Preclinical Formulation Development: Liquid and Solid Dose Forms for Animal Dosing. California Life Sciences. [Link]

  • Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. National Institutes of Health (NIH). [Link]

  • Excipients. Pharmlabs. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Institutes of Health (NIH). [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link]

  • Excipients for Parenterals. [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]

  • This compound. PubChemLite. [Link]

  • parenteral excipients. Ashland. [Link]

  • A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy. PubMed. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Thiazole. Wikipedia. [Link]

  • Acceptable solvents for in vitro drug solutions or in vivo... ResearchGate. [Link]

  • 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Thiazole-5-carboxylic acid. Chem-Impex. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • How Are Biocompatible Polymers Used In Drug Delivery? Chemistry For Everyone. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

  • Products. 2a biotech. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams pKa Values. Organic Chemistry Data. [Link]

  • Thiazole-2-carboxylic acid. Chem-Impex. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthesis effectively. The synthesis of this important thiazole scaffold typically proceeds via a two-step Hantzsch thiazole synthesis followed by ester hydrolysis. This guide addresses common challenges encountered in both stages.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you might encounter during the synthesis.

Question 1: My initial reaction to form the intermediate, ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate, has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in the Hantzsch condensation is a frequent issue stemming from several factors. Let's break down the most common culprits and their solutions.

  • Purity of Starting Materials:

    • N-(4-methoxyphenyl)thiourea: Impurities in this starting material can introduce competing side reactions. Ensure it is of high purity or recrystallize it from an appropriate solvent like ethanol before use.

    • Ethyl 3-bromopyruvate: This α-halo ester is notoriously unstable and can decompose upon storage, leading to a host of byproducts.[1] It is highly recommended to use freshly prepared or recently purchased reagent. If in doubt, its purity should be checked by ¹H NMR before use.

  • Reaction Conditions:

    • Temperature: While some Hantzsch syntheses can proceed at room temperature, this specific condensation often requires heating to overcome the activation energy.[2][3] A modest reflux in ethanol (around 70-80 °C) is typically effective.[4] Insufficient heat will result in a sluggish or incomplete reaction.

    • Solvent Choice: Ethanol is the most commonly used solvent for this reaction as it provides good solubility for the reactants and allows for the product to be precipitated upon cooling or addition of water.[4][5] If you are experiencing solubility issues, other polar protic solvents like methanol can be screened.[6]

    • Reaction Time: Incomplete conversion is often a matter of insufficient reaction time. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed. Prolonged reaction times at high temperatures, however, can lead to degradation.

  • Reaction Stoichiometry:

    • While the reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more stable thiourea derivative can help drive the reaction to completion, especially if the purity of the ethyl 3-bromopyruvate is uncertain.[7]

Question 2: I've isolated the intermediate ester, but my NMR spectrum shows a significant isomeric impurity. What is this byproduct and how can I prevent its formation?

Answer: This is a classic regioselectivity problem in Hantzsch synthesis when using N-substituted thioureas. The impurity is almost certainly the 3-(4-methoxyphenyl)-2-imino-2,3-dihydrothiazole-4-carboxylic acid ethyl ester .

  • Causality (The Mechanism Dictates the Outcome): The formation of the desired 2-amino versus the 2-imino isomer depends on which nucleophile attacks the α-halo ester first.

    • Desired Pathway (Neutral Conditions): The sulfur atom of the thiourea is the most nucleophilic site. It attacks the carbon bearing the bromine. Subsequent intramolecular cyclization by one of the nitrogen atoms leads to the desired 2-amino-thiazole.[8]

    • Undesired Pathway (Acidic Conditions): Under strongly acidic conditions, the nitrogen atoms of the thiourea can be protonated. This can alter the reaction pathway, potentially favoring an initial attack by the substituted nitrogen, which ultimately leads to the 3-substituted 2-imino isomer.[1][3]

  • Solution (Controlling the Reaction Environment):

    • Maintain Neutral pH: The most critical factor is to run the reaction in a neutral solvent like ethanol without the addition of any acid.[1][3]

    • Base Addition (Use with Caution): While adding a mild, non-nucleophilic base can help neutralize any trace HBr formed during the reaction, it can also catalyze the decomposition of the ethyl 3-bromopyruvate. If used, a weak base like sodium bicarbonate in a biphasic system or a hindered base like diisopropylethylamine (DIPEA) should be added cautiously. For most standard procedures, no base is necessary.

Question 3: The final hydrolysis step to get the carboxylic acid is either incomplete or results in a messy reaction mixture with a low yield. What are the best practices for this saponification?

Answer: Hydrolysis of the thiazole ester requires careful optimization to ensure complete conversion without product degradation.

  • Choice of Base and Solvent:

    • A standard approach is using an excess (2-4 equivalents) of NaOH or KOH in a mixed solvent system like ethanol/water or THF/water. This ensures the ester remains soluble while the hydrolysis proceeds. Lithium hydroxide (LiOH) is also an excellent choice as it can sometimes provide cleaner reactions and easier workups.

  • Temperature and Time:

    • The reaction can often be performed at room temperature, but may require gentle heating (e.g., 40-50 °C) to ensure it goes to completion in a reasonable timeframe (typically 2-12 hours). Monitor the reaction by TLC or LC-MS by spotting a quenched aliquot of the reaction mixture.

  • The Workup is Critical:

    • Removal of Organic Solvent: After the reaction is complete, it is good practice to remove the organic solvent (ethanol, THF) under reduced pressure.

    • Aqueous Wash: Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Acidification: The most crucial step is the precipitation of your product. Cool the aqueous layer in an ice bath and slowly add an acid (e.g., 1M HCl or citric acid) dropwise with vigorous stirring. Your product is an amino acid derivative and will precipitate at its isoelectric point. Adding the acid too quickly can cause the product to oil out or trap impurities. The final pH should typically be in the range of 4-5 for complete precipitation.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of the thiazole intermediate?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction.[9] The mechanism proceeds as follows:

  • Nucleophilic Attack (S N2): The highly nucleophilic sulfur atom of N-(4-methoxyphenyl)thiourea attacks the electrophilic carbon of ethyl 3-bromopyruvate, displacing the bromide ion. This forms an S-alkylated isothiouronium salt intermediate.[2][8]

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the terminal amino group performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism Reactants Thiourea Derivative + α-Halo Ester Step1 Step 1: Nucleophilic Attack (SN2) Sulfur attacks α-carbon, Br⁻ leaves. Reactants->Step1 Formation of isothiouronium salt Step2 Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon. Step1->Step2 Ring formation Step3 Step 3: Dehydration Loss of H₂O to form aromatic ring. Step2->Step3 Aromatization Product Ethyl 2-aminothiazole Intermediate Step3->Product

Caption: Simplified Hantzsch Thiazole Synthesis Mechanism.

Q2: Are there any modern, greener alternatives to the conventional heating method?

A2: Yes, several modern methods have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis.

  • Microwave Irradiation: This is one of the most effective methods. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[3]

  • Ultrasonic Irradiation: Sonication provides mechanical energy that can enhance reaction rates and yields, often at lower temperatures than conventional heating.[6]

  • Catalytic Approaches: While the classic synthesis is often uncatalyzed, various catalysts, including silica-supported tungstosilisic acid, have been shown to improve reaction efficiency and allow for milder conditions.[3][6]

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • For Step 1 (Ester Formation): Use a mobile phase of moderate polarity, such as 3:1 Hexanes:Ethyl Acetate . The starting materials will have distinct Rf values from the more polar thiazole product. Visualize the spots under a UV lamp (254 nm).

  • For Step 2 (Hydrolysis): Use a more polar mobile phase, such as 1:1 Hexanes:Ethyl Acetate with 1% acetic acid . The starting ester will be less polar (higher Rf) than the final carboxylic acid product (lower Rf, often streaks without acid in the eluent). The acetic acid in the mobile phase helps to produce sharper spots for the carboxylic acid product.

Optimized Two-Step Experimental Protocol

This protocol provides a reliable method for the synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(4-methoxyphenyl)thiourea (1.82 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 30 mL of absolute ethanol and stir the suspension.

  • Reagent Addition: In a separate container, dissolve ethyl 3-bromopyruvate (2.15 g, 11.0 mmol, 1.1 equiv.) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring thiourea suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. A precipitate should form.

  • Workup: Add 40 mL of cold water to the mixture to further precipitate the product. Stir for another 15 minutes.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a cold 1:1 ethanol/water solution (2 x 15 mL) and then with cold water (2 x 15 mL).

  • Drying: Dry the solid under vacuum at 40 °C to yield the ethyl ester as a pale yellow solid. The expected yield is typically in the range of 80-90%.

Step 2: Hydrolysis to this compound
  • Setup: In a 100 mL round-bottom flask, suspend the ethyl ester from Step 1 (2.22 g, 8.0 mmol, 1.0 equiv.) in a mixture of 20 mL of ethanol and 20 mL of water.

  • Base Addition: Add sodium hydroxide (0.80 g, 20.0 mmol, 2.5 equiv.) to the suspension.

  • Reaction: Stir the mixture at 40 °C for 4-6 hours. The suspension should become a clear solution as the reaction proceeds. Monitor for the disappearance of the starting ester by TLC.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous solution with 30 mL of water. Wash the solution with ethyl acetate (2 x 20 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, add 1M HCl dropwise until the pH of the solution is approximately 4-5. A thick, white precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove all salts. Dry the product under high vacuum to afford the final this compound. Expected yield is typically >90%.

Data Summary & Visualization

Table 1: Optimization of Hantzsch Reaction Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Ethanol251245%Slow conversion at room temperature.
2Methanol65 (Reflux)482%Good yield, faster reaction.
3Ethanol78 (Reflux)3.588%Optimal conditions. [2][5]
4Acetonitrile82 (Reflux)675%Slower reaction, potential side products.
5Ethanol (Microwave)1000.25 (15 min)91%Excellent yield, significantly reduced time.[3]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials? (NMR, Recrystallize) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityBad Re-purify or Re-order Reagents CheckPurity->PurityBad No OptimizeCond Optimize Reaction Conditions? (Temp, Solvent, Time) CondOK Conditions are Standard OptimizeCond->CondOK Yes CondBad Adjust Temp/Time per Protocol/Table 1 OptimizeCond->CondBad No CheckIsomer Check for Regioisomers? (NMR, LC-MS) IsomerYes Run Reaction in Neutral Solvent (e.g., pure Ethanol) CheckIsomer->IsomerYes Yes IsomerNo Focus on Purification (Recrystallization, Chromatography) CheckIsomer->IsomerNo No PurityOK->OptimizeCond Success Improved Yield and Purity Achieved PurityBad->Success CondOK->CheckIsomer CondBad->Success IsomerYes->Success IsomerNo->Success

Caption: Decision tree for troubleshooting low yield/purity issues.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Karimkhani, M. M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Retrieved from [Link]

  • Bou وكل, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Orgo Made Simple. (2019). Synthesis of Thiazoles. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

Sources

side products in the synthesis of 2-aminothiazoles and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may face in the lab.

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] The Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative, remains a widely used and robust method for its preparation.[1][5] However, like many multicomponent reactions, it is not without its challenges. The formation of side products can complicate purification, reduce yields, and lead to ambiguous analytical results. This guide will equip you with the knowledge to identify, minimize, and remove these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has produced a complex mixture of products. What are the most common side products in a Hantzsch 2-aminothiazole synthesis?

A1: It is common to observe a few characteristic side products in the Hantzsch synthesis. Understanding their origin is the first step to mitigating their formation.

  • Isomeric 2-Imino-2,3-dihydrothiazole: This is arguably the most common side product, especially when using N-substituted thioureas.[6][7] Its formation is pH-dependent; acidic conditions can favor the formation of the imino isomer, while neutral or slightly basic conditions typically favor the desired 2-aminothiazole.[7][8]

  • Unreacted Starting Materials: Incomplete reactions can leave behind unreacted α-haloketone and thiourea. The former can be lachrymatory and reactive, while the latter can be difficult to remove due to its polarity.

  • Bis(2-amino-4-substituted-thiazole) Sulfides: These can form, particularly if the reaction conditions are not optimized.[9]

  • Products from Self-Condensation of α-haloketone: Under certain conditions, the α-haloketone can undergo self-condensation, leading to a variety of byproducts.

Troubleshooting Workflow for Side Product Identification:

start Crude Reaction Mixture tlc Run TLC with multiple solvent systems start->tlc spot1 Multiple Spots Observed tlc->spot1 nmr Acquire ¹H NMR of crude product res_nmr Identify characteristic peaks for - Isomer (different NH proton shifts) - Unreacted starting materials nmr->res_nmr lcms Run LC-MS analysis res_lcms Identify masses corresponding to: - Expected product - Isomeric impurities (same mass) - Dimeric species lcms->res_lcms spot1->nmr Isolate major spots if possible spot1->lcms Analyze crude mixture

Caption: Workflow for initial side product identification.

Q2: I'm observing an isomeric impurity that co-elutes with my product. How can I prevent its formation and separate it?

A2: The formation of the 2-imino-2,3-dihydrothiazole isomer is a frequent challenge. Its formation is mechanistically driven by the site of initial nucleophilic attack and subsequent cyclization, which is influenced by pH.[7][8]

Mechanism of Isomer Formation:

Under acidic conditions, the exocyclic nitrogen of the N-substituted thiourea can be protonated, making the endocyclic nitrogen a more favorable nucleophile for intramolecular cyclization, leading to the imino isomer.

Prevention Strategies:

  • pH Control: Running the reaction under neutral or slightly basic conditions is the most effective way to favor the 2-aminothiazole product.[6][7] The addition of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial.[10]

  • Solvent Choice: While alcohols like ethanol are common, exploring aprotic solvents such as DMF might alter the reaction pathway and selectivity.[7]

Separation Techniques:

TechniqueProtocol & Considerations
Column Chromatography This is often the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can often resolve the two isomers. The 2-aminothiazole is typically more polar than the 2-imino isomer.
Recrystallization If the product is a solid, fractional recrystallization can be attempted. This relies on slight differences in solubility between the two isomers in a given solvent system. Experiment with a range of solvents to find one that provides good separation.
Acid/Base Extraction Due to differences in the pKa of the exocyclic and endocyclic nitrogens, a careful liquid-liquid extraction with a dilute acid may selectively protonate and extract one isomer into the aqueous phase. This is highly dependent on the specific structures of the isomers.
Q3: How can I effectively remove unreacted thiourea from my reaction mixture?

A3: Thiourea is highly polar and water-soluble, which can be leveraged for its removal. However, its presence can complicate product isolation, especially if the desired product also has some water solubility.

Step-by-Step Removal Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it can be removed under reduced pressure.

  • Aqueous Wash: Add deionized water to the reaction residue and stir vigorously. The thiourea will preferentially dissolve in the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product. Repeat the extraction 2-3 times to maximize product recovery.

  • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove any remaining water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of thiourea.

Pro-Tip: If your 2-aminothiazole product is basic, you can perform the aqueous wash with a dilute base (e.g., 5% Na₂CO₃ solution) to ensure your product is in its free base form and less likely to partition into the aqueous layer.[6]

Q4: My product is an oil and will not crystallize. What are my purification options?

A4: Obtaining a 2-aminothiazole as an oil is a common occurrence, especially for derivatives with aliphatic substitutions.

Purification Workflow for Oily Products:

start Crude Oily Product chromatography Column Chromatography on Silica Gel start->chromatography kugelrohr Kugelrohr Distillation (for thermally stable, low MW compounds) start->kugelrohr If chromatography is difficult salt_formation Salt Formation & Crystallization (e.g., HCl, oxalate salt) start->salt_formation If a solid derivative is needed purified_oil Purified Oil chromatography->purified_oil purified_distillate Purified Distillate kugelrohr->purified_distillate crystalline_salt Crystalline Salt salt_formation->crystalline_salt

Caption: Purification options for non-crystalline 2-aminothiazoles.

Detailed Considerations:

  • Column Chromatography: This is the most versatile technique for purifying oils. Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities.

  • Kugelrohr Distillation: For products that are thermally stable and have a relatively low molecular weight, bulb-to-bulb distillation under high vacuum can be an excellent purification method.

  • Salt Formation: If you need a solid derivative for characterization or handling, you can often form a salt. Bubbling dry HCl gas through an ethereal solution of your product or adding a solution of oxalic acid in an appropriate solvent can precipitate a crystalline salt.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Google Patents. (1949). Purification of 2-aminothiazole.
  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc..
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lilly TB Drug Discovery Initiative. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One, 11(5), e0155209.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors.
  • BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Yin, G., Ma, J., Shi, H., & Tao, Q. (n.d.). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Hubei Key Laboratory of Pollutant Analysis and Reuse Technology, College of Chemistry and Environmental Engineering, Hubei Normal University.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.

Sources

Technical Support Center: Troubleshooting Solubility of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Bio-Formulations Division

Welcome to the technical support center for 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in standard biological buffers and cell culture media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to design robust and reproducible experiments.

Section 1: Understanding the Core Problem - The Critical Role of pH

A fundamental understanding of the compound's chemical nature is the first step in troubleshooting. This compound, as its name implies, contains a carboxylic acid functional group. This feature is the primary determinant of its pH-dependent solubility.

FAQ 1: Why is my compound poorly soluble in standard physiological buffers like PBS or cell culture media (pH 7.2-7.4)?

Answer: The limited solubility of this compound in near-neutral pH environments is directly related to its acidic nature. The solubility of ionizable compounds, particularly weak acids, is governed by the relationship between the solution's pH and the compound's acid dissociation constant (pKa).[1][2]

The Henderson-Hasselbalch equation provides a framework for understanding this relationship.[3][4][5][6] For a weak acid (HA), the equation is:

pH = pKa + log([A⁻]/[HA])

Where:

  • HA is the protonated, neutral form of the carboxylic acid. This form is generally less water-soluble.

  • A⁻ is the deprotonated, ionized (carboxylate) form. This form is typically much more soluble in aqueous solutions.

At a pH equal to the pKa, the compound is 50% ionized. When the pH of the buffer is below the pKa, the compound predominantly exists in its less soluble, protonated (HA) form.[7] Most standard biological buffers, with a pH of ~7.4, may not be sufficiently alkaline to shift the equilibrium fully to the highly soluble, deprotonated (A⁻) form, leading to the solubility issues you are observing. Basic salts are generally more soluble in acidic solutions, and conversely, acidic compounds are more soluble in basic (alkaline) solutions.[8][9][10]

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated HA (Protonated Form) Less Soluble Deprotonated A⁻ (Deprotonated Form) More Soluble Protonated->Deprotonated Add Base (Increase pH) Deprotonated->Protonated Add Acid (Decrease pH) start Start stock 1. Prepare 10-50 mM Stock in 100% DMSO start->stock warm 2. Pre-warm Buffer/Media to 37°C stock->warm intermediate 3. Create Intermediate Dilution (e.g., 10x) in pre-warmed media warm->intermediate final 4. Add Intermediate Dilution to Final Volume of Media intermediate->final inspect 5. Visually Inspect for Precipitate final->inspect end End: Clear Solution inspect->end

Caption: Workflow for preparing working solutions.

Section 3: Troubleshooting Guide for Delayed Precipitation

Sometimes, a solution that is initially clear may develop a precipitate over time.

FAQ 3: My media with the compound looks fine initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be happening?

Answer: Delayed precipitation points to changes in the solution's conditions over time. This can be due to several factors related to the compound's stability, interactions with media components, or changes in the culture environment itself.

Potential CauseExplanationRecommended Solution
Interaction with Media Components The compound may interact with salts (e.g., calcium, magnesium), proteins, or amino acids in the media, forming insoluble complexes over time. [11][12][13]If possible, test the compound's stability in a simpler buffer (e.g., PBS) versus complete media to see if media components are the cause. Consider using a different basal media formulation.
pH Shift from Cellular Metabolism High cell density and metabolic activity can acidify the culture medium (due to lactic acid production), lowering the pH. This pH drop can decrease the solubility of an acidic compound, causing it to precipitate. [11]Monitor the pH of your culture medium, especially in dense or long-term cultures. Change the medium more frequently to maintain a stable pH.
Compound Instability The compound may be chemically unstable under incubator conditions (37°C, humidity, CO2) and could be degrading into less soluble byproducts.Assess the compound's stability under your specific culture conditions. Consider preparing fresh media with the compound more frequently for long-term experiments. [11]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including your compound, potentially pushing its concentration above the solubility limit. [11][13]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Section 4: Advanced Solubility Enhancement Strategies

If standard methods are insufficient, more advanced strategies can be employed.

FAQ 4: I've optimized my dilution protocol, but I still can't reach my desired concentration without precipitation. What else can I do?

Answer: When you need to push the concentration limits, you must modify the vehicle (the buffer itself) to make it more favorable for the compound.

  • Systematic pH Adjustment: Since the compound is a carboxylic acid, increasing the pH of the buffer will increase its solubility. [14] * Protocol: Prepare a series of buffers (e.g., phosphate or Tris buffers) at different pH values (e.g., 7.4, 7.8, 8.2, 8.5). Determine the maximum soluble concentration of your compound in each buffer. Crucially, you must verify that any change in buffer pH does not negatively impact your biological assay or cell health. Always include a vehicle control (buffer at the adjusted pH without the compound).

  • Use of Co-solvents: While DMSO is used for the stock, other co-solvents can be included in the final formulation to improve solubility. [15][16] * Examples: Polyethylene Glycols (e.g., PEG300, PEG400) and surfactants (e.g., Polysorbate 80/Tween 80) are commonly used. [15] * Starting Point Formulation: A common vehicle for in-vivo studies that can be adapted for in-vitro work is a mix of DMSO, PEG300, and Tween 80 in saline or PBS. [15]For cell culture, the final concentration of these excipients must be kept very low and validated for cytotoxicity.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and increasing its aqueous solubility. [17][18]This is a more advanced formulation technique that requires specific experimental validation.

Section 5: Summary of Key Compound Parameters

The following table summarizes known and predicted properties for this compound.

PropertyValue / InformationSource
Molecular Formula C₁₁H₁₀N₂O₃SPubChem [19][20]
Molecular Weight 250.28 g/mol PubChem [19]
Predicted XlogP 2.7PubChem [19][20]
Functional Group Carboxylic AcidChemical Structure
Predicted Solubility Behavior pH-dependent; solubility increases significantly as pH rises above the compound's pKa.Chemical Principles [1][2]

References

  • Patsnap Eureka. (2025, July 31).
  • Fiveable. (n.d.). pH and Solubility. AP Chem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Reddit user discussion. (2021). Does anyone know how pH affects solubility??
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Panus, P. C. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2019, March 9).
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays.
  • Open Education Alberta. (n.d.).
  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?
  • Microbe Notes. (2024, August 27).
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(15), 321-328.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2024, June 6). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MDPI. (2026, January 16). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole.
  • ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds.
  • PubChemLite. (n.d.). This compound.
  • Dissolution Technologies. (2010, August). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Sigma-Aldrich. (n.d.). 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.
  • Dissolution Technologies. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents.
  • ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • ITW Reagents. (n.d.). Biological Buffers.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, the journey from a synthesized thiazole derivative to a validated bioactive hit is often fraught with challenges. A frequent and frustrating roadblock is observing low or no bioactivity in primary assays. This outcome can stem from a multitude of factors, ranging from the intrinsic properties of the compound itself to subtle interferences within the experimental setup.

This technical support guide provides a systematic, causality-driven framework for researchers, scientists, and drug development professionals to diagnose and resolve issues of low bioactivity in their novel thiazole compounds. By adopting a methodical troubleshooting approach, you can efficiently identify the root cause, save valuable resources, and make confident decisions about the future of your compound.

Section 1: The First 48 Hours - Triage of a Negative Result

Before diving into complex experiments, a few initial checks can often uncover the culprit behind a compound's apparent inactivity. If your thiazole derivative has failed to show the expected activity, begin with these fundamental questions.

Q1: Is my negative result real? How do I validate the assay itself?

A1: An assay that fails to produce a signal for your test compound must first be validated to ensure it is performing correctly.

  • Positive Control: Did your known positive control compound/ligand show the expected potency and efficacy (e.g., IC50, EC50)? If the positive control failed, the issue lies with the assay setup (reagents, cell health, instrument settings) and not your test compound.

  • Negative/Vehicle Control: Did the vehicle control (e.g., DMSO) show minimal to no effect, establishing a stable baseline? An unstable baseline can mask a weak but real signal from your compound.

  • Assay Quality Metrics: For plate-based assays, what are your Z'-factor and signal-to-background (S/B) ratios? A Z'-factor below 0.5 indicates poor assay quality, making it difficult to distinguish real hits from noise.[3]

Q2: Could my compound be interfering with the assay technology?

A2: Yes, small molecules can directly interfere with assay readouts, creating false negatives (or positives).[4][5][6] This is particularly crucial in optical assays.

  • Autofluorescence: If you are using a fluorescence-based assay, your thiazole compound may be intrinsically fluorescent at the excitation/emission wavelengths used, masking a quenching effect. Run a control plate with just buffer and your compound to check for background fluorescence.[5][7]

  • Signal Quenching: Conversely, the compound might absorb light at the excitation or emission wavelength, leading to a false "inhibition" signal. This can be checked with a "product spike" control, where the compound is added after the enzymatic reaction is complete but before the readout.[8]

  • Reporter Enzyme Inhibition: In assays using reporter enzymes like luciferase or β-galactosidase, the compound may inhibit the reporter itself rather than the primary target. A counterscreen against the reporter enzyme is essential to rule this out.[3][6]

Section 2: In-Depth Troubleshooting Guide - A Root Cause Analysis

If the initial triage does not reveal an obvious issue, a more in-depth investigation is required. The following workflow is designed to systematically diagnose the problem, starting with the compound itself and moving outward to its interaction with the biological system.

Troubleshooting_Workflow cluster_compound Category 1: Compound Integrity cluster_assay Category 2: Assay & Target Interaction cluster_sar Category 3: Biological Hypothesis start Low or No Bioactivity Observed compound_check Is the compound what I think it is? (Purity & Identity) start->compound_check solubility_check Is the compound in solution? (Solubility & Aggregation) compound_check->solubility_check Purity OK end_purity end_purity compound_check->end_purity Impure stability_check Is the compound stable? (Chemical & Metabolic Stability) solubility_check->stability_check Soluble end_solubility end_solubility solubility_check->end_solubility Insoluble/ Aggregated assay_interference Is the compound interfering with the assay? (Artifacts) stability_check->assay_interference Stable end_stability end_stability stability_check->end_stability Degraded assay_conditions Are assay conditions optimal for this compound? (Time, Conc., pH) assay_interference->assay_conditions No Interference end_interference end_interference assay_interference->end_interference Interference Detected target_engagement Is the compound reaching its target? (Permeability, Efflux) assay_conditions->target_engagement Conditions OK end_conditions end_conditions assay_conditions->end_conditions Suboptimal sar_check Is the molecular structure correct? (Structure-Activity Relationship) target_engagement->sar_check Target Accessible end_permeability end_permeability target_engagement->end_permeability Not Permeable mechanism_check Is the biological hypothesis correct? (Mechanism of Action) sar_check->mechanism_check SAR Makes Sense end_sar end_sar sar_check->end_sar Inactive Pharmacophore end_hypothesis end_hypothesis mechanism_check->end_hypothesis Hypothesis Incorrect

Caption: A decision-tree workflow for troubleshooting low bioactivity.

Category 1: Compound Integrity Issues

The most common source of poor activity is the compound itself. Before questioning the biological hypothesis, you must have absolute confidence in the quality of your physical sample.

Q3: How do I confirm the purity and identity of my synthesized thiazole?

A3: A compound's purity is paramount; impurities can interfere with assays or dilute the concentration of the active molecule.[9][10][11]

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the structure of the synthesized compound matches the intended molecule.

  • Purity Assessment: HPLC-UV or LC-MS is the gold standard for determining purity. For discovery programs, a purity of >95% is the generally accepted minimum.[10] Residual starting materials, reagents, or catalysts from the synthesis can have their own biological effects or interfere with the assay.[11][12]

Table 1: Recommended Analytical Techniques for Purity & Identity

Technique Primary Use Information Provided Minimum Standard
¹H NMR Identity & Purity Confirms proton environment, detects proton-containing impurities. Structure consistent, no major unknown signals.
HRMS Identity Provides highly accurate mass for elemental composition confirmation. Measured mass within 5 ppm of calculated mass.
HPLC-UV Purity Quantifies purity by peak area at a specific wavelength. >95% purity by area normalization.

| LC-MS | Purity & Identity | Confirms mass of the main peak and identifies masses of impurities. | >95% purity, impurity masses identified. |

Q4: My compound is pure, but could it be insoluble or aggregating in the assay buffer?

A4: Yes, this is a very common problem. Poor aqueous solubility is a major cause of underestimated activity, as the effective concentration in the assay is much lower than the nominal concentration.[13][14]

  • Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer, visually inspect the solution (and the wells of your assay plate) against a dark background for signs of precipitation or cloudiness.

  • Nephelometry/Turbidimetry: This method provides a quantitative measure of solubility by detecting scattered light from insoluble particles.

  • Shake-Flask Method: The "gold standard" for determining thermodynamic equilibrium solubility involves agitating an excess of the compound in buffer for 24-48 hours, filtering, and measuring the concentration of the supernatant by HPLC.[15][16][17]

  • Aggregation: Some compounds, including thiazoles, can form colloidal aggregates at screening concentrations, which non-specifically inhibit enzymes.[7][14] This can often be mitigated by including a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. A true hit's potency should be unaffected by the detergent, while an aggregator's activity will be significantly reduced.[7]

Q5: How do I know if my thiazole compound is unstable under experimental conditions?

A5: Thiazole rings and their derivatives can be susceptible to degradation.[18] Instability can lead to a loss of active compound over the course of the experiment.

  • Hydrolytic Stability: The thiazole ring can be prone to hydrolysis, especially under alkaline pH conditions.[18] Appended functional groups like esters or amides are also susceptible.

  • Oxidative Stability: The sulfur atom in the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones, altering the molecule's properties.[18]

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light.[18] Protect your stock solutions and assay plates from direct light.

  • Assessment Protocol: Incubate your compound in the assay buffer under the exact experimental conditions (time, temperature, light). At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by LC-MS to quantify the amount of parent compound remaining. A significant decrease (>10-15%) indicates a stability problem.

Category 2: Assay & Target Interaction Issues

Once compound integrity is confirmed, the next step is to scrutinize the experimental conditions and the interaction between the compound and the biological system.

Q6: I've confirmed my compound is pure, soluble, and stable. Could the assay conditions still be wrong for my specific molecule?

A6: Absolutely. Biological assays are dynamic systems, and a "one-size-fits-all" protocol may not be optimal.

  • Incubation Time: The observed activity can be highly dependent on incubation time. For enzyme assays, pre-incubating the enzyme and inhibitor before adding the substrate is crucial for covalent or slow-binding inhibitors.[3] For cell-based assays, a 24-hour endpoint might be too short to observe a phenotypic change; testing multiple time points (e.g., 24, 48, 72 hours) is recommended.[3]

  • Cellular Health and Passage Number: In cell-based assays, ensure cells are healthy, free of contamination (especially mycoplasma), and within a low passage number.[3] High passage numbers can lead to genetic drift and altered phenotypes.

  • Target Expression: In cellular assays, confirm that your target protein is actually expressed at a sufficient level in the cell line you are using. Low target expression can lead to a minimal biological response.

Q7: How can I determine if my compound is getting into the cell and reaching its target?

A7: For intracellular targets, cell permeability is a major hurdle.[19] A compound that is potent in a biochemical (cell-free) assay but inactive in a cellular assay often has a permeability problem.

  • Physicochemical Properties (in silico): Use Lipinski's Rule of Five as a preliminary guide.[20] Properties like high molecular weight (>500 Da), high polar surface area (PSA >140 Ų), or too many hydrogen bond donors/acceptors can predict poor permeability.[21]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free in vitro assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing a good first estimate of passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma line) to model the human intestinal barrier. It provides a more biologically relevant measure of permeability and can also identify if a compound is a substrate for efflux pumps (like P-glycoprotein), which actively pump compounds out of the cell.[16]

  • Target Engagement Assays: Advanced techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can directly measure whether your compound is binding to its intended target within a live cell, providing definitive proof of engagement.[19]

Category 3: Biological Hypothesis Issues

If all technical and experimental factors have been ruled out, it may be time to reconsider the underlying scientific hypothesis.

Q8: Could the structure of my thiazole derivative be inherently non-conducive to bioactivity?

A8: Yes, the principles of Structure-Activity Relationship (SAR) are key. The specific placement and nature of substituents on the thiazole ring dramatically influence its biological activity.[22][23][24]

  • Review Precedent: Compare your structure to known active thiazole compounds for the same target or pathway. Are you missing a key pharmacophore? Does your substitution pattern block a critical binding interaction? For example, SAR studies have shown that the presence of a hydroxyl group on a benzene ring can enhance anticancer activity, while a fluorine group can decrease it.[1]

  • Change the Scaffold: If multiple derivatives with the same thiazole core are inactive, it's possible the core itself is not suitable for the target. It may be necessary to explore other heterocyclic scaffolds.

  • Computational Modeling: Use molecular docking to predict how your compound fits into the binding site of the target protein. A poor docking score or a lack of meaningful interactions (H-bonds, hydrophobic contacts) could suggest why the compound is inactive.[24][25]

SAR_Concept cluster_scaffold Thiazole Scaffold cluster_properties Modulated Properties scaffold R1 R1 solubility Solubility R1->solubility R2 R2 binding Target Binding R2->binding R3 R3 permeability Permeability R3->permeability metabolism Metabolism R3->metabolism bioactivity Bioactivity solubility->bioactivity permeability->bioactivity binding->bioactivity metabolism->bioactivity

Caption: Modifying substituents (R1, R2, R3) on the thiazole core alters physicochemical properties, which in turn dictates overall bioactivity.

Q9: What if my compound is active, but the downstream biological effect I'm measuring isn't occurring in my system?

A9: This indicates a disconnect between target engagement and the phenotypic readout.

  • Redundant Pathways: The cell might have compensatory signaling pathways that bypass the effect of inhibiting your target.

  • Cell-Type Specificity: The pathway you are targeting may not be active or critical in the specific cell line you are using. The effect could be highly context-dependent.

  • Proximal vs. Distal Readouts: Your assay might be measuring a very distal event (e.g., apoptosis after 72 hours). It is often better to first develop a more proximal assay that directly measures the immediate consequence of target inhibition (e.g., phosphorylation of a downstream substrate) to confirm the compound's mechanism of action.

Appendices: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Turbidimetry
  • Prepare Stock Solution: Create a 10 mM stock solution of your thiazole compound in 100% DMSO.[26]

  • Serial Dilution: In a 96-well clear-bottom plate, perform serial dilutions of your stock solution directly into the aqueous assay buffer (e.g., PBS, cell culture media) to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤0.5%).[26]

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Measurement: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 650 or 750 nm) using a plate reader.

  • Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the estimated kinetic solubility limit.

Protocol 2: Compound Stability Assessment via LC-MS
  • Sample Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration to be tested (e.g., 10 µM).

  • Incubation: Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂, protected from light).

  • Time Points: At designated time points (e.g., T=0, T=2h, T=8h, T=24h), withdraw an aliquot of the solution. Immediately quench any potential reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze each sample by a validated LC-MS method.

  • Quantification: Calculate the peak area of the parent compound at each time point, normalized to the internal standard. Express the result as a percentage of the parent compound remaining relative to the T=0 sample.

References

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. PubMed. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). Available at: [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Could a natural compound increase its biological activity as it becomes more pure? ResearchGate. Available at: [Link]

  • Tackling assay interference associated with small molecules. PubMed. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. lipinski.org. Available at: [Link]

  • SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? National Institutes of Health (NIH). Available at: [Link]

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][18][22][24]triazole and Imidazo[2,1-b][22][23][24]thiadiazole Derivatives. PubMed Central. Available at: [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Institutes of Health (NIH). Available at: [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. Available at: [Link]

  • Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available at: [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. PubMed. Available at: [Link]

  • Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. National Institutes of Health (NIH). Available at: [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Available at: [Link]

  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Scientific Research Publishing. Available at: [Link]

  • safety risks of impurities in preclinical & clinical compounds. YouTube. Available at: [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. National Institutes of Health (NIH). Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. ResearchGate. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Institutes of Health (NIH). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Stability Testing of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the stability testing of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is critical for establishing a re-test period, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured approach to anticipating and resolving common challenges encountered during the stability assessment of this specific molecule.

Compound Profile & Potential Stability Liabilities

This compound is a molecule featuring several functional groups that can influence its chemical stability:

  • Thiazole Ring: While generally aromatic and stable, the thiazole ring can be susceptible to oxidation at the sulfur atom and may undergo ring-opening reactions under harsh hydrolytic or photolytic conditions.[3][4] Specific substituents can significantly alter its reactivity.[3]

  • Secondary Aromatic Amine: The amino linkage can be a site for oxidation. Its basicity can also be influenced by the electronic effects of the attached rings.

  • Carboxylic Acid: This acidic functional group dictates the molecule's solubility at different pH values and can participate in esterification or decarboxylation reactions. UV-induced photolysis of a similar compound, 2-aminothiazole-4-carboxylic acid, has been shown to initiate with a decarboxylation reaction.[5]

  • Methoxyphenyl Group: The ether linkage is generally stable but can be cleaved under drastic acidic conditions.

Understanding these structural features is key to designing a robust stability-indicating assay and anticipating potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it essential?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. Its primary purpose is to provide a clear picture of the API's stability by separating and quantifying the degradants formed during stability studies.[6][7]

Q2: What are the initial steps for developing an HPLC method for this compound?

Given the compound's acidic nature and aromaticity, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point.

  • Column: A C18 column is a standard choice.[6][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is typical.[6][8]

  • pH Control: The mobile phase pH should be at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form, which generally results in better peak shape and retention on a C18 column.[9]

  • Detection: The extensive conjugation in the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor peak purity and identify the optimal wavelength for quantification.

Q3: What stress conditions are required for forced degradation studies according to ICH guidelines?

Forced degradation, or stress testing, is crucial for identifying likely degradation products and demonstrating the specificity of the analytical method.[2][10] According to the International Council for Harmonisation (ICH) guidelines, testing should evaluate the effects of:

  • Acid Hydrolysis: e.g., 0.1 M HCl.[6]

  • Base Hydrolysis: e.g., 0.1 M NaOH.[6] Thiazole derivatives can be particularly susceptible to alkaline hydrolysis.[6]

  • Oxidation: e.g., 3-30% Hydrogen Peroxide (H₂O₂).

  • Thermal Stress: Dry heat (e.g., 60-80°C).

  • Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B.[11][12][13]

The goal is to achieve 5-20% degradation of the drug substance.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: The carboxylic acid or amine group may be interacting with residual silanol groups on the silica-based column.[9][14]Adjust Mobile Phase pH: Ensure the pH is low enough (e.g., < 3.0) to fully protonate the carboxylic acid.[9] Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize available silanol groups. Add a Competing Base (if amine is tailing): If tailing persists at low pH, it may be due to the amine. Adding a small amount of an amine modifier like triethylamine (TEA) can help, but this is less common for acidic compounds.
Drifting or Unstable Retention Times Insufficient Column Equilibration: The column has not reached equilibrium with the mobile phase, especially if using ion-pairing reagents or buffers.Increase Equilibration Time: Flush the column with at least 10-15 column volumes of the mobile phase before starting the analysis. Check Pump Performance: Ensure the HPLC pump is delivering a consistent and precise flow rate. Fluctuations in mobile phase composition can cause retention shifts.[15]
Appearance of New, Unexpected Peaks On-Column Degradation: The compound may be degrading on the column itself, possibly due to active sites or metal contamination.Use a Bio-inert or PEEK-lined Column: These columns minimize interactions between the analyte and the stainless-steel hardware. Sample Degradation in Autosampler: The compound may be unstable in the sample diluent over the course of the analytical run.
Loss of Analyte Signal / Low Recovery Adsorption: The compound may be adsorbing to glass vials or other components of the HPLC system.Use Polypropylene Vials: Switch to silanized or polypropylene vials to prevent adsorption. Precipitation: The compound may be precipitating out of the sample diluent due to low solubility.

Experimental Protocols & Data Visualization

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradants and establish the stability-indicating nature of the analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 2 hours.[6]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours, protected from light.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 24 hours. Dissolve in the diluent for analysis.

    • Photodegradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] Dissolve in the diluent for analysis.

  • Sample Preparation for Analysis:

    • Before injection, cool the heated samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final target concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-PDA method.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 80°C) Photo Photolytic (ICH Q1B Light) Neutralize Neutralize & Dilute to 50 µg/mL Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Results Assess Degradation & Peak Purity HPLC->Results

Caption: Workflow for Forced Degradation Studies.

Hypothetical Forced Degradation Data Summary

The table below summarizes potential outcomes from the forced degradation study, which would be used to validate the stability-indicating method.

Stress Condition% Assay of Parent Compound% DegradationNumber of DegradantsObservations
Control (Unstressed) 99.8%0.2%0-
Acid (0.1 M HCl, 60°C) 88.5%11.3%2Major degradant at RRT 0.85
Base (0.1 M NaOH, RT) 82.1%17.7%3Significant degradation observed.[6]
Oxidative (3% H₂O₂, RT) 91.4%8.4%1Single major degradant at RRT 1.20
Thermal (80°C, Solid) 98.9%0.9%0Compound is highly stable to dry heat.
Photolytic (ICH Q1B) 85.7%14.1%2Significant photodegradation, suggesting light-protective packaging is required.[3]

RRT = Relative Retention Time

This data demonstrates that the method can separate the parent compound from its degradants formed under various stress conditions, confirming its stability-indicating nature.

Troubleshooting Logic Diagram: Unexpected Chromatographic Peaks

Troubleshooting_Peaks Start Unexpected Peak Observed in Chromatogram Q1 Is the peak present in a blank injection (mobile phase/diluent)? Start->Q1 Ans1_Yes Source is System/Solvent Q1->Ans1_Yes Yes Q2 Does the peak area increase with time in the same vial? Q1->Q2 No Sol1 Action: - Prepare fresh mobile phase/diluent - Flush injector/system Ans1_Yes->Sol1 Ans2_Yes Sample is Degrading in Autosampler Q2->Ans2_Yes Yes Ans_No Source is Sample Matrix or Impurity Q2->Ans_No No Sol2 Action: - Reduce run time - Use refrigerated autosampler - Change sample diluent Ans2_Yes->Sol2 Sol3 Action: - Check purity of starting material - Investigate sample prep procedure - Optimize chromatography for better separation Ans_No->Sol3

Caption: Decision tree for troubleshooting unexpected peaks.

References

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
  • Scribd. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PMC. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • ICH. (n.d.). Quality Guidelines.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • ResearchGate. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
  • BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Wikipedia. (n.d.). Thiazole.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
  • ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • ResearchGate. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF.
  • ResearchGate. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • NIH. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • European Medicines Agency. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
  • Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

Sources

overcoming poor regioselectivity in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Poor regioselectivity, particularly in the classical Hantzsch synthesis, is a frequent and challenging issue. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve your desired regiochemical outcomes with consistency and high yield.

Introduction: The Challenge of Regioselectivity in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide or thiourea. While effective for many substrates, a significant challenge arises when using N-substituted thioureas. The asymmetry of the thiourea presents two nucleophilic nitrogen atoms, leading to a potential mixture of two regioisomeric products: the desired 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-iminothiazoline. The formation of these isomers complicates purification and reduces the yield of the target compound. This guide will illuminate the factors controlling this regioselectivity and provide actionable strategies to overcome this common hurdle.

Troubleshooting & FAQs

FAQ 1: I've performed a Hantzsch reaction with an N-substituted thiourea and obtained a mixture of products. How can I confirm if I have a regioselectivity problem?

Answer:

The formation of a product mixture is a classic sign of poor regioselectivity. The two likely products are the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. These isomers can often be distinguished by careful analysis of their spectroscopic data.

Key Spectroscopic Differentiators:

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C5 position of the thiazole ring is a reliable diagnostic handle. In 2-(N-substituted amino)thiazoles, this proton typically appears at a distinct chemical shift compared to the corresponding proton in the 2-imino isomer.[1]

  • IR Spectroscopy: If you derivatize the products, for instance, by creating trifluoroacetate salts, the C=O stretching frequencies of the trifluoroacetyl group can be informative. The electronic environment of the nitrogen to which the group is attached differs significantly between the two isomers, leading to different IR absorption bands.[1]

It is recommended to acquire high-resolution NMR (¹H and ¹³C) and mass spectrometry data to unequivocally identify the components of your product mixture.

FAQ 2: What is the primary factor that controls which regioisomer is formed in the Hantzsch synthesis?

Answer:

The single most critical factor influencing regioselectivity in the Hantzsch synthesis with N-substituted thioureas is the acidity of the reaction medium .[1]

  • Neutral or Basic Conditions: In a neutral solvent (like ethanol or methanol alone), the reaction almost exclusively yields the 2-(N-substituted amino)thiazole .[1] This is the kinetically favored pathway under these conditions.

  • Strongly Acidic Conditions: The addition of a strong acid, such as concentrated hydrochloric acid, dramatically changes the product distribution, favoring the formation of the 3-substituted 2-imino-2,3-dihydrothiazole .[1]

The choice of reaction conditions is therefore a powerful tool to direct the synthesis towards your desired isomer.

Diagram: Controlling Regioselectivity in Hantzsch Synthesis

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Regioisomeric Products alpha-Haloketone alpha-Haloketone N-Substituted Thiourea N-Substituted Thiourea Neutral_Solvent Neutral Solvent (e.g., Ethanol) Acidic_Conditions Strongly Acidic (e.g., 10M HCl in Ethanol) Product_A 2-(N-Substituted amino)thiazole (Exocyclic C=N) Neutral_Solvent->Product_A Favored Pathway Product_B 3-Substituted 2-iminothiazoline (Endocyclic C=N) Neutral_Solvent->Product_B Minor/Undesired Acidic_Conditions->Product_A Minor/Undesired Acidic_Conditions->Product_B Favored Pathway

Caption: Decision workflow for controlling regioselectivity via reaction conditions.

FAQ 3: What is the mechanistic reason for the change in regioselectivity under acidic conditions?

Answer:

The change in regioselectivity is attributed to the different protonation states of the N-substituted thiourea and the reaction intermediates.

  • Initial Attack: The reaction begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This step is generally accepted for both pathways.

  • Cyclization under Neutral Conditions: In a neutral medium, the more nucleophilic, unsubstituted nitrogen atom is more likely to attack the carbonyl carbon of the intermediate. This leads to a tetrahedral intermediate that, upon dehydration, forms the 2-(substituted-amino)thiazole.

  • Cyclization under Acidic Conditions: Under strongly acidic conditions, the nitrogens of the thiourea can be protonated. It is proposed that the cyclization may proceed through a different pathway where the substituted nitrogen, despite being less nucleophilic, is sterically or electronically favored to attack the carbonyl group in the protonated intermediate. This leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. A study by Bramley et al. showed that using 10M HCl in ethanol at 80°C was highly effective in generating the 2-imino isomer, achieving a 73% yield in a favorable case.[1]

Diagram: Mechanistic Pathways for Regioisomer Formation

G cluster_neutral Neutral Pathway cluster_acidic Acidic Pathway N1 Initial S-Alkylation Intermediate N2 Intramolecular Attack by Unsubstituted N N1->N2 N3 Dehydration N2->N3 N_Product 2-Amino Isomer N3->N_Product A1 Initial S-Alkylation (Protonated Intermediate) A2 Intramolecular Attack by Substituted N A1->A2 A3 Dehydration A2->A3 A_Product 2-Imino Isomer A3->A_Product Start α-Haloketone + N-Substituted Thiourea Start->N1 Start->A1

Caption: Divergent cyclization pathways under neutral vs. acidic conditions.

FAQ 4: My reaction yield is low, even when I get the correct regioisomer. What are common causes of low yield in Hantzsch synthesis?

Answer:

Low yields can stem from several factors beyond regioselectivity. Here is a troubleshooting checklist:

  • Purity of Reactants: α-haloketones can be unstable and lachrymatory. Ensure they are freshly prepared or purified before use. Impurities in either the α-haloketone or the thiourea can lead to side reactions.

  • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy. If you are running the reaction at room temperature with low conversion, consider moderately increasing the temperature while monitoring for byproduct formation with TLC.

  • Solvent Choice: While ethanol and methanol are common, their polarity is critical. A solvent screen might be necessary for difficult substrates. Some modern protocols have found success with solvents like dimethyl carbonate (DMC) or even under solvent-free conditions.

  • Reaction Time: Monitor the reaction progress by TLC. Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to degradation of products and starting materials.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-(N-Substituted amino)thiazoles (Neutral Conditions)

This protocol is designed to favor the formation of the 2-amino isomer.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • N-Substituted thiourea (e.g., N-methylthiourea) (1.1 eq)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-substituted thiourea (1.1 eq) in anhydrous ethanol.

  • To this solution, add the α-haloketone (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Regioselective Synthesis of 3-Substituted 2-iminothiazolines (Acidic Conditions)

This protocol is adapted from the work of Bramley et al. and is designed to favor the formation of the 2-imino isomer.[1]

Materials:

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • N-Substituted thiourea (e.g., N-methylthiourea) (1.0 eq)

  • 10M Aqueous Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Caution: This procedure uses concentrated acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Prepare the acidic ethanol solution by carefully adding 1 volume of 10M HCl to 2 volumes of ethanol.

  • In a pressure-tolerant vial equipped with a magnetic stirrer, dissolve the N-substituted thiourea (1.0 eq) and the α-haloketone (1.0 eq) in the prepared HCl-ethanol solution.

  • Seal the vial tightly and heat the mixture to 80 °C in a heating block or oil bath for 20-30 minutes.

  • Monitor the reaction by TLC. Be aware that the product will be in its protonated, salt form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding it to a stirred, ice-cold solution of sodium carbonate (Na₂CO₃) or another suitable base until the solution is basic (pH > 8).

  • The product may precipitate upon neutralization or may require extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolate and purify the product using standard techniques such as filtration or column chromatography.

Alternative Regioselective Strategies

While controlling the pH of the Hantzsch synthesis is a powerful tool, other methods have been developed to ensure high regioselectivity, often under milder or more efficient conditions.

One-Pot Synthesis from Ketones via In-Situ Halogenation

This approach avoids the need to pre-synthesize and handle lachrymatory α-haloketones. A variety of methods exist, including a facile procedure using copper(II) bromide, which acts as both a brominating agent and a Lewis acid catalyst.

Example Reaction Conditions:

Ketone SubstrateThiourea SubstrateBrominating AgentSolventBaseYieldReference
AcetophenoneN-phenylthioureaCuBr₂CH₃CNNone85%[2]
4'-FluoroacetophenoneN-phenylthioureaCuBr₂CH₃CNNone70%[2]
2-AcetylnaphthaleneThioureaCuBr₂CH₃CNNone82%[2]

This method generally provides excellent regioselectivity for the 2-amino isomer.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1173. [Link]

  • Ayati, A., et al. (2015). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Zhang, W., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1195-1202. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ChemHelp ASAP. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. [Link]

  • Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]

  • Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1948. [Link]

  • Gürsoy, E. A., & Karali, N. (2007). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Marmara Pharmaceutical Journal, 11(3), 121-128. [Link]

  • Popat, K. H., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(9), 4557-4562. [Link]

Sources

Technical Support Center: Purification of 2-Aminothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for navigating the purification challenges of 2-aminothiazole-4-carboxylic acid derivatives. This class of compounds is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically important drugs. However, their unique physicochemical properties—namely the presence of a basic aminothiazole ring and an acidic carboxylic acid—create a zwitterionic-like character that complicates standard purification protocols. This guide provides field-tested troubleshooting advice and in-depth answers to frequently encountered problems, grounded in chemical principles to empower your research and development.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, recurring issues encountered during the purification of 2-aminothiazole-4-carboxylic acid derivatives in a question-and-answer format.

Issue 1: Poor Peak Shape and Resolution in Reverse-Phase HPLC

Question: My 2-aminothiazole-4-carboxylic acid derivative is showing significant peak tailing and co-eluting with impurities on my C18 column. Adjusting the acetonitrile/water gradient isn't improving the separation. What is the underlying cause and how can I fix it?

Answer: This is a classic problem stemming from the dual nature of your molecule. The basic nitrogen atoms on the aminothiazole ring can engage in secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) that are residual on the surface of standard silica-based stationary phases like C18. This interaction is strong and kinetically slow, leading to the characteristic peak tailing you are observing.

The most effective solution is to control the ionization state of both your analyte and the stationary phase. By adding an acidic modifier to the mobile phase, you can protonate the silanol groups (Si-OH) and your compound's basic nitrogens, eliminating these undesirable secondary interactions.

Recommended Action Plan:

  • Introduce an Acidic Modifier: The most crucial step is to add a strong acid to your mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both the water (Solvent A) and organic (Solvent B) phases is the industry standard for achieving sharp, symmetrical peaks for basic compounds. Formic acid (0.1%) is a suitable alternative, especially if your workflow involves mass spectrometry (MS) detection, as it is more volatile.

  • Optimize the Mobile Phase: A systematic approach to optimizing your mobile phase is critical. The following protocol outlines a standard procedure.

StepActionRationale
1 Prepare Stock Solutions Prepare 1 L each of: Solvent A: 0.1% TFA in HPLC-grade water. Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
2 Initial Scouting Gradient Run a fast, broad gradient (e.g., 5% to 95% Solvent B over 10 minutes) to determine the approximate retention time of your compound.
3 Develop a Shallow Gradient Based on the scouting run, create a shallower gradient around the elution point of your target compound. For example, if it eluted at 60% B, try a gradient of 45% to 75% B over 20 minutes.
4 Consider an Isocratic Hold If impurities are still co-eluting, an isocratic hold at a specific solvent composition can often enhance resolution between closely eluting peaks.
5 Verify Peak Purity Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm the purity of your main peak and identify the co-eluting impurities.
  • Consider an Alternative Stationary Phase: If peak tailing persists even with an acidic modifier, your stationary phase may have high silanol activity. Consider switching to a column with a more robust end-capping or a different base material, such as a hybrid silica particle column, which is designed to minimize these secondary interactions.

Issue 2: Product Precipitates as an Oil During Crystallization Attempts

Question: I'm trying to perform a final purification by crystallization, but my compound consistently "oils out" of solution instead of forming a solid. How can I promote the formation of crystals?

Answer: Oiling out is a common frustration that occurs when the solute's concentration in the solution exceeds its solubility limit at a rate that is too fast for the molecules to organize into a stable crystal lattice. This is often caused by high levels of impurities, which disrupt lattice formation, or a poorly chosen solvent system.

The key is to slow down the process of supersaturation and screen for conditions that favor thermodynamic stability (the crystal) over kinetic trapping (the oil).

The following diagram outlines a logical workflow to address this issue.

G cluster_0 Start: Product Oils Out cluster_1 Phase 1: Purity Assessment cluster_2 Phase 2: Purification / Solvent Screening cluster_3 Phase 3: Crystallization Techniques cluster_4 End Goal start Product Oils Out purity_check Analyze Purity via LC-MS / NMR start->purity_check is_pure Purity >95%? purity_check->is_pure purify Purify via Chromatography is_pure->purify No screen Systematic Solvent Screening is_pure->screen Yes purify->purity_check techniques Apply Advanced Techniques: - Slow Evaporation - Anti-Solvent Diffusion - Seeding screen->techniques success Crystalline Solid techniques->success

Caption: Workflow for troubleshooting crystallization failures.

Recommended Action Plan:

  • Confirm Purity: First, ensure the material you are trying to crystallize is of sufficient purity (>95%). Impurities act as "crystal poisons." Use LC-MS and ¹H NMR to assess purity. If significant impurities are present, an additional chromatographic step is necessary before re-attempting crystallization.

  • Systematic Solvent Screening: Do not rely on a single solvent system. Screen a diverse range of solvents with varying polarities and functionalities. A common and effective method is anti-solvent addition.

StepActionRationale
1 Select a "Good" Solvent Dissolve a small amount of your purified compound in a minimal volume of a "good" solvent in which it is highly soluble (e.g., Methanol, DMF, DMSO).
2 Select Potential "Anti-Solvents" Choose a range of "anti-solvents" in which your compound is poorly soluble (e.g., Water, Heptane, Diethyl Ether, MTBE).
3 Slow Addition While vigorously stirring the solution from Step 1, add an anti-solvent dropwise until persistent cloudiness (incipient precipitation) is observed.
4 Induce Crystallization At the cloudy point, add one or two more drops of the "good" solvent to redissolve the precipitate slightly. Cover the vial and allow it to stand undisturbed. Slow cooling or scratching the inside of the vial with a glass rod can help induce nucleation.
5 Observe and Iterate Observe the vials over 24-48 hours. If an oil still forms, the rate of supersaturation is still too high. Try techniques like vapor diffusion, where the anti-solvent is allowed to slowly diffuse into the primary solvent chamber.
Issue 3: Difficulty Removing Reagents and Byproducts with Aqueous Extraction

Question: I've finished my synthesis and am trying to remove acidic byproducts (like from HOBt) and unreacted basic starting materials using a standard acid/base liquid-liquid extraction, but my product either disappears or remains contaminated. What's wrong?

Answer: This is a direct consequence of the amphoteric (having both acidic and basic properties) nature of your 2-aminothiazole-4-carboxylic acid derivative.

  • Washing with a strong base (e.g., 1M NaOH): You will successfully deprotonate and remove acidic impurities, but you will also deprotonate your product's carboxylic acid, forming a salt that is now highly soluble in the aqueous layer. Result: Product loss.

  • Washing with a strong acid (e.g., 1M HCl): You will successfully protonate and remove basic impurities, but you will also protonate your product's aminothiazole ring, forming a salt that is also soluble in the aqueous layer. Result: Product loss.

Aqueous extractions are often unsuitable for these compounds. Flash column chromatography is almost always the more robust and reliable purification method.

G start Crude Product Mixture check_properties Is Product Amphoteric (Acidic & Basic)? start->check_properties extraction Use Cautious Extraction: - Mild Base (NaHCO₃) - Mild Acid (dil. Citric Acid) - Brine Wash check_properties->extraction No chromatography Proceed to Flash Column Chromatography check_properties->chromatography Yes check_success Is Product >95% Pure by LC-MS? extraction->check_success chromatography->check_success check_success->chromatography No crystallization Final Polish by Crystallization check_success->crystallization Yes final_product Final Product crystallization->final_product

minimizing byproduct formation in the synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in pharmaceutical research and development. Its synthesis, typically achieved via the Hantzsch thiazole synthesis pathway, is robust yet susceptible to byproduct formation that can complicate purification and compromise final product purity.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring high yield and purity. We will delve into the causality behind common issues and provide field-proven protocols and analytical methods to ensure a self-validating and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route is a variation of the Hantzsch thiazole synthesis.[1][2] It involves two primary steps:

  • Condensation: Reaction of N-(4-methoxyphenyl)thiourea with an ethyl α-haloacetoacetate, typically ethyl bromopyruvate, to form the ethyl ester of the target molecule, ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.

Q2: What are the most common byproducts I should expect?

Based on the Hantzsch synthesis mechanism and the specific substrates used, several byproducts can arise:

  • Isomeric Impurity (2-imino-3-(4-methoxyphenyl)-2,3-dihydrothiazole-4-carboxylic acid): Formation of the imino tautomer is a known side reaction, particularly influenced by the reaction's pH.[3][4]

  • Unreacted Starting Materials: Incomplete conversion can leave residual N-(4-methoxyphenyl)thiourea or ethyl bromopyruvate.

  • Hydrolysis of Ethyl Bromopyruvate: The α-keto ester is sensitive to moisture and can hydrolyze, especially under basic conditions, reducing its availability for the primary reaction.

  • Thiourea Self-Condensation Products: While less common, impurities in the thiourea starting material can lead to side reactions.[4]

Q3: Why is controlling the pH so critical in this synthesis?

The regioselectivity of the cyclization step is highly dependent on pH.[3][4]

  • Neutral to Slightly Basic Conditions: These conditions favor the desired S-alkylation of the thiourea followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon, leading to the 2-amino-thiazole product.

  • Strongly Acidic Conditions: Acidic conditions can protonate the nitrogen atoms of the thiourea, potentially altering the nucleophilicity and favoring the formation of the isomeric 2-imino-2,3-dihydrothiazole byproduct.[4]

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific problems you may encounter during the synthesis.

Problem / Observation Probable Cause(s) Recommended Action & Scientific Rationale
Low yield of the ethyl ester intermediate (Step 1). 1. Impure Reactants: Impurities in either N-(4-methoxyphenyl)thiourea or ethyl bromopyruvate can introduce competing side reactions.[4] 2. Suboptimal Temperature: Insufficient heat leads to slow conversion, while excessive heat can promote byproduct formation and degradation.[3][4] 3. Incorrect Stoichiometry: An excess of one reactant may be necessary but a significant deviation can be detrimental.Action: 1. Verify Reactant Purity: Use freshly purified or high-purity starting materials. N-(4-methoxyphenyl)thiourea can be synthesized from p-anisidine and ammonium thiocyanate.[5] 2. Optimize Temperature: Start the reaction at room temperature and gently reflux (e.g., in ethanol, ~78°C). Monitor progress by TLC or LC-MS to avoid prolonged heating after completion.[3] 3. Use a Slight Excess of Thiourea: A 1.1 to 1.2 molar equivalent of the thiourea can help drive the reaction to completion.
TLC/LC-MS shows a major spot with the same mass as the product but a different retention time. Isomer Formation: You have likely formed the 2-imino-2,3-dihydrothiazole isomer. This is the most common regiochemical byproduct.[3][4]Action: Maintain Neutral pH: Ensure the reaction is run in a neutral solvent like ethanol or acetone without the addition of acid. If an acidic salt of a starting material is used, neutralize it first. The use of a mild, non-nucleophilic base can help suppress imino isomer formation.[3]
Difficult or incomplete hydrolysis of the ester to the final acid (Step 2). 1. Insufficient Base/Time: The ester may be sterically hindered or poorly soluble, requiring more stringent hydrolysis conditions. 2. Product Precipitation: The sodium or potassium salt of the carboxylic acid might precipitate from the reaction mixture, halting the hydrolysis.Action: 1. Increase Base/Time/Temp: Use a larger excess of NaOH or KOH (e.g., 3-5 equivalents) and prolong the reflux time. Monitor by TLC until the starting ester spot disappears. 2. Improve Solubility: Add a co-solvent like THF or dioxane to the aqueous alcohol mixture to keep all species in solution during the hydrolysis.
The final product is off-color (yellow/brown) after acidification. Degradation: The thiazole ring or the aminophenyl moiety may be susceptible to degradation or air oxidation, especially under harsh acidic or basic conditions at elevated temperatures for extended periods.Action: 1. Minimize Reaction Time: Do not heat the reaction longer than necessary.[3] 2. Controlled Acidification: Perform the final acidification step in an ice bath to dissipate heat, and add the acid slowly. 3. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid/water) to remove colored impurities.

Visualizing Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction and a key side reaction.

Hantzsch Synthesis Pathway SM1 N-(4-methoxyphenyl)thiourea INT S-Alkylated Intermediate SM1->INT Condensation (Ethanol, Reflux) SM2 Ethyl Bromopyruvate SM2->INT Condensation (Ethanol, Reflux) PROD_Ester Ethyl 2-[(4-methoxyphenyl)amino]- 1,3-thiazole-4-carboxylate INT->PROD_Ester Intramolecular Cyclization (-H2O) PROD_Acid Target Product: 2-[(4-methoxyphenyl)amino]- 1,3-thiazole-4-carboxylic acid PROD_Ester->PROD_Acid Hydrolysis (NaOH, H2O/EtOH)

Caption: Desired reaction pathway for the target molecule synthesis.

Isomer Formation Pathway SM1 N-(4-methoxyphenyl)thiourea INT_N N-Alkylated Intermediate SM1->INT_N N-Alkylation (Acidic Conditions) SM2 Ethyl Bromopyruvate SM2->INT_N N-Alkylation (Acidic Conditions) BYPROD 2-Imino-3-(4-methoxyphenyl)- 2,3-dihydrothiazole Isomer INT_N->BYPROD S-Cyclization

Caption: Formation of the undesired 2-imino isomeric byproduct under acidic conditions.

Optimized Experimental Protocols

These protocols are designed to be self-validating by incorporating in-process checks.

Protocol 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-methoxyphenyl)thiourea (1.0 eq) and ethanol (10 mL per gram of thiourea).

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. Causality: Dropwise addition helps control any initial exotherm.

  • Reaction: Heat the mixture to a gentle reflux (~78°C).

  • In-Process Monitoring (Crucial): After 1 hour, take an aliquot, dilute it, and spot it on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate). Monitor for the disappearance of the thiourea starting material. The reaction is typically complete within 2-4 hours. Trustworthiness: This check prevents unnecessary heating which can lead to byproduct formation.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour it into a beaker containing ice-cold water. A solid precipitate should form.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution until the mixture is neutral (pH ~7-8) to neutralize the HBr formed during the reaction.[2]

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. The product is often pure enough for the next step.

Protocol 2: Hydrolysis to this compound
  • Setup: In a round-bottom flask, suspend the crude ethyl ester (1.0 eq) from the previous step in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide pellets (3.0 eq) and heat the mixture to reflux. The suspension should become a clear solution as the reaction progresses.

  • In-Process Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid) until the starting ester spot is completely consumed (typically 2-3 hours).

  • Workup: Cool the reaction mixture in an ice bath.

  • Acidification: While stirring vigorously, slowly add 2M hydrochloric acid dropwise. The product will precipitate as a fine solid. Continue adding acid until the pH is ~3-4. Causality: Slow addition in an ice bath prevents degradation of the product due to the heat of neutralization.

  • Isolation & Purification: Filter the solid product, wash with cold water, and dry. For higher purity, recrystallize the crude acid from an ethanol/water mixture.

Troubleshooting Logic Flow

Use this decision tree to diagnose issues with product purity.

Troubleshooting Flowchart start Analyze Final Product (LC-MS, NMR) q1 Is the main impurity the starting ester? start->q1 a1_yes Incomplete Hydrolysis q1->a1_yes Yes q2 Is there an impurity with the same mass as product? q1->q2 No sol1 Action: Increase hydrolysis time/base concentration. Add co-solvent (THF). a1_yes->sol1 end Purity Issue Resolved sol1->end a2_yes Probable Isomer Formation q2->a2_yes Yes q3 Are there multiple unidentified peaks? q2->q3 No sol2 Action: Re-run condensation under strictly neutral pH. Avoid any acid. a2_yes->sol2 sol2->end a3_yes Degradation / Impure Starting Materials q3->a3_yes Yes q3->end No sol3 Action: Check purity of reactants. Reduce reaction times/temperatures. Recrystallize final product. a3_yes->sol3 sol3->end

Caption: A decision tree for troubleshooting product impurity issues.

References

  • BenchChem Technical Support. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem Technical Support. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • Tao, H. L. (2016). Study On The Synthesis Technology Of 1-(4-Methoxyphenyl)Thiourea. Globe Thesis.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.

Sources

Technical Support Center: Optimizing 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid for Enhanced Anticancer Potency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers dedicated to advancing the anticancer potential of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. This document provides a structured, question-and-answer-based resource to navigate the common challenges and strategic decisions in the lead optimization process. Our guidance is grounded in established medicinal chemistry principles and validated experimental protocols to empower your drug discovery efforts.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents like the kinase inhibitor Dasatinib.[1][2][3] Your lead compound, this compound, possesses the key pharmacophoric elements that warrant further investigation and optimization.

Section 1: Lead Compound Characterization & Initial Screening Issues

This section addresses frequent problems encountered during the initial biological evaluation of the parent compound.

Q1: My MTT assay results for the parent compound show high variability between experiments. What are the common causes and solutions?

A1: High variability in MTT assays is a frequent issue that often points to inconsistencies in experimental setup rather than the compound's activity itself. Here are the primary factors to investigate:

  • Cell Seeding Density: Using cells that are not in the logarithmic growth phase or having inconsistent cell numbers per well is a major source of error.[4]

    • Solution: Always perform a cell titration experiment to determine the optimal seeding density for your specific cell line. Aim for a density where cells are approximately 80% confluent at the end of the assay. Start with a range of 5,000 to 10,000 cells per well for most adherent lines.[4][5]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to uneven evaporation and temperature changes, leading to skewed results.[4][5]

    • Solution: Mitigate this by filling the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier. Do not use these wells for experimental data points.[4][5]

  • Reagent and Timing Consistency: Variations in incubation times or reagent preparation can drastically affect outcomes.

    • Solution: Standardize all incubation periods (cell seeding, compound treatment, MTT addition) across experiments. Always prepare fresh MTT solution (typically 0.5 mg/mL in serum-free, phenol red-free medium) before each use, as it is light-sensitive. Ensure complete and consistent solubilization of formazan crystals before reading the plate.[5]

Q2: I'm observing low signal (low absorbance readings) in my MTT assay. What does this indicate and how can I fix it?

A2: Low absorbance readings suggest insufficient formazan production, which can stem from several factors:[4]

  • Low Cell Viability/Density: The number of viable cells may be too low to generate a strong signal.[4] This could be due to low initial seeding or high compound cytotoxicity.

    • Solution: Confirm cell viability with a trypan blue exclusion assay before seeding. Increase the initial cell seeding density if necessary.[6]

  • Insufficient Incubation Time: The incubation with the MTT reagent may be too short for adequate formazan crystal formation.

    • Solution: A typical incubation time is 2-4 hours.[7][8] For cells with lower metabolic activity, you may need to extend this period. Visually confirm the formation of purple crystals under a microscope before adding the solubilization agent.

  • Suboptimal Assay Conditions: Different cell lines metabolize MTT at different rates.[5]

    • Solution: Optimize conditions for each cell line, including MTT concentration (0.2–0.5 mg/mL) and incubation time, through pilot experiments.[5]

Section 2: Strategic Structural Modification (SAR)

The core of enhancing potency lies in systematic structural modification. This section guides your strategy by breaking down the lead molecule into its key pharmacophoric regions.

Caption: Key regions of the lead compound for structural modification.

Q3: Where should I start modifying the 4-methoxyphenyl ring (Region A) to improve potency?

A3: The phenyl ring is a prime target for probing interactions with the target protein. The existing methoxy group is a good starting point.

  • Rationale: Substituents on this ring can influence electronic properties (electron-donating vs. withdrawing), lipophilicity, and steric bulk, all of which affect target binding and cell permeability.

  • Suggested Modifications:

    • Vary Methoxy Position: Move the methoxy group from the para (4) position to the meta (3) or ortho (2) positions to probe the spatial tolerance of the binding pocket.

    • Explore Other Alkoxy Groups: Replace the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) to explore hydrophobic interactions.

    • Introduce Electron-Withdrawing Groups (EWGs): Substitute with halogens (F, Cl, Br) or a trifluoromethyl (CF3) group. EWGs can alter the pKa of the amino linker and form specific interactions like halogen bonds.[9] Studies on similar scaffolds have shown that chloro- and fluoro-substitutions can enhance cytotoxic activity.[9][10]

    • Introduce Electron-Donating Groups (EDGs): Besides alkoxy groups, consider small alkyl groups (e.g., methyl, ethyl).

Q4: The carboxylic acid (Region D) is causing poor solubility and permeability. What are my options?

A4: The carboxylic acid group is often crucial for target binding but poses significant challenges for drug-like properties due to its ionization at physiological pH.[11][12] This can lead to poor membrane permeability and potential metabolic liabilities like acyl-glucuronidation.[11][12][13]

  • Strategy 1: Prodrug Approach:

    • Rationale: Masking the carboxylic acid as an ester can improve lipophilicity and cell permeability.[14] The ester is then cleaved by intracellular esterases to release the active carboxylic acid.

    • Action: Synthesize a simple methyl or ethyl ester and evaluate its activity. This is a common and effective strategy to improve the pharmacokinetic profile.[14]

  • Strategy 2: Bioisosteric Replacement:

    • Rationale: Replace the carboxylic acid with another functional group that mimics its key interactions (e.g., as a hydrogen bond acceptor) but has improved physicochemical properties.[13][15] The success of this strategy is highly context-dependent.[13][15]

    • Common Bioisosteres for Carboxylic Acids:

      • Tetrazole: A widely used replacement that maintains a similar pKa to carboxylic acids but can offer greater lipophilicity and metabolic stability.[15][16] The replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency tenfold in some cases, such as in the discovery of losartan.[15]

      • Hydroxamic Acid: This group is a strong metal chelator and can serve as a carboxylic acid bioisostere.[13]

      • Acylsulfonamides: These are also acidic and can mimic the interactions of a carboxylate group.[11][16]

Q5: Should I modify the thiazole core (Region C)?

A5: Yes, substitutions on the thiazole ring itself can significantly impact potency. The 2-aminothiazole is a versatile scaffold, and its activity is often modulated by substituents.[2][10]

  • Rationale: The C5 position of the thiazole ring is often a key point for modification. Adding small, lipophilic substituents can enhance binding affinity.

  • SAR Insights from Literature:

    • Studies on related 2-aminothiazole series have shown that introducing small alkyl or halo groups at the C5-position can increase cytotoxic activity.[2]

    • Conversely, adding bulky groups at the C4- or C5-positions has sometimes been shown to decrease potency, suggesting steric constraints in the target's binding site.[2]

    • Action: Synthesize analogs with small groups like methyl, ethyl, or bromo at the C5-position and evaluate their activity.

Hypothetical SAR Data Summary

Compound IDRegion A (R1)Region D (R2)Region C (R3 @ C5)IC50 (µM) vs. MCF-7
Parent 4-OCH3-COOHH15.2
1a 3-OCH3-COOHH12.5
1b 4-Cl-COOHH8.1
2a 4-OCH3-COOCH3 (Ester)H5.5
2b 4-Cl-COOCH3 (Ester)H2.3
3a 4-OCH3TetrazoleH6.8
4a 4-Cl-COOCH3 (Ester)Br1.1

Section 3: Experimental Protocols & Synthesis Troubleshooting

This section provides a detailed protocol for a key assay and addresses common synthesis challenges.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standardized starting point. Remember to optimize seeding density and incubation times for your specific cell line.[5][7]

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[4]

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours (or your desired treatment period).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the stock solution to 0.5 mg/mL in serum-free, phenol red-free medium.[7]

    • Add 100 µL of the MTT working solution to each well.

    • Incubate for 2-4 hours at 37°C.[7] Visually inspect for the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the crystals.[7]

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Caption: Standard workflow for an MTT cytotoxicity assay.

Q6: I am having trouble with the Hantzsch thiazole synthesis, yielding a complex mixture of byproducts. How can I improve the reaction?

A6: The Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thiourea derivative, is a cornerstone for creating 2-aminothiazoles but can be prone to issues.[2][17]

  • Problem 1: Purity of Starting Materials: Impurities in the α-haloketone (e.g., di-halogenated species or starting ketone) can lead to multiple side reactions.

    • Solution: Ensure the α-haloketone is pure. Use freshly prepared or purified material. Characterize it by 1H NMR before use to confirm its structure and purity.

  • Problem 2: Reaction Conditions: Temperature control is critical. Overheating can promote polymerization and the formation of undesired isomers.

    • Solution: Run the reaction at a lower temperature (e.g., room temperature or gentle warming) for a longer period. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-running the reaction.

  • Problem 3: Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and byproduct formation.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the thiourea component to ensure the complete consumption of the valuable α-haloketone intermediate.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

  • The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available from: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Gürsoy, E. A., & Karali, N. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 455-465. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1499-1524. Available from: [Link]

  • PatSnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Wagenaar, N. M., et al. (2019). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 55(72), 10756-10759. Available from: [Link]

  • Thangavel, N., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available from: [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(10), 4759-4771. Available from: [Link]

  • PharmaShots. (n.d.). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Available from: [Link]

  • ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. Available from: [Link]

  • Wu, X., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 793. Available from: [Link]

  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1266, 133479. Available from: [Link]

  • ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available from: [Link]

  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. Available from: [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, L., et al. (2007). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. Available from: [Link]

  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available from: [Link]

  • Klymenko, Y. V., et al. (2018). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Ukrainian Biochemical Journal, 90(2), 89-94. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • Sreenivasa, M., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(1), 245-251. Available from: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available from: [Link]

  • Library Progress International. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. Library Progress International. Available from: [Link]

  • Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1251-1264. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of drug safety and efficacy. For novel heterocyclic compounds like 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, a crucial intermediate in pharmaceutical synthesis, establishing a robust, validated analytical method for purity determination is paramount.[1] This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific analyte, framed within the rigorous context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] We will dissect the "why" behind the methodological choices, present a comprehensive validation protocol, and compare the HPLC technique with an alternative spectrometric method, offering a holistic perspective for researchers, quality control analysts, and drug development professionals.

Introduction: The Criticality of Purity for a Thiazole Derivative

This compound (PubChem CID: 2759631) is a heterocyclic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][5] Impurities, which can arise from the synthesis process, degradation, or storage, can have a profound impact on the safety and efficacy of the final drug product.[6] Therefore, a highly selective and sensitive analytical method is required to ensure the purity of this intermediate. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering the resolution needed to separate the main compound from structurally similar impurities.[7][8]

The validation of the analytical procedure is a regulatory requirement and serves to demonstrate that the method is suitable for its intended purpose.[9] This guide is structured to provide not just a protocol, but a logical framework for developing and validating a scientifically sound HPLC method.

The Primary Analytical Technique: Reversed-Phase HPLC

For a molecule like this compound, with its moderate polarity and UV-active chromophores, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical first choice. The non-polar stationary phase (e.g., C18) and a polar mobile phase allow for excellent separation based on hydrophobicity.

The "Why": Rationale for Method Parameters

A robust HPLC method is not a matter of chance; it is the result of systematic optimization. Here's the causality behind our selected parameters:

  • Column Selection (C18, 250 mm x 4.6 mm, 5 µm): A C18 column is a workhorse in RP-HPLC, providing excellent retention for a wide range of organic molecules. The 250 mm length and 5 µm particle size offer a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase (Acetonitrile and Phosphate Buffer): Acetonitrile is chosen for its low UV cutoff and viscosity. A phosphate buffer is used to control the pH of the mobile phase. For a carboxylic acid, maintaining a consistent pH is critical to ensure a stable, reproducible retention time by keeping the analyte in a single ionic state.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes during the run) is often superior to an isocratic (constant composition) method for purity analysis. It allows for the effective elution of a wider range of potential impurities with varying polarities and can shorten the overall run time.[10]

  • UV Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of the analyte. A wavelength of maximum absorbance is typically chosen to ensure high sensitivity for both the main peak and any potential impurities. For thiazole derivatives, this is often in the 230-330 nm range.[11][12]

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the chromatographic system is performing correctly before any sample analysis.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound (purity >99.5%).

  • HPLC grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.

  • High-purity water.

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (70:30 v/v).

  • Standard Solution (for assay): Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 0.1 mg/mL.

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

Method validation provides documented evidence that the analytical procedure is suitable for its intended use.[2][13] The following parameters are essential for a purity method.

System Suitability

Before starting the validation, and prior to each run, system suitability must be established. This is a non-negotiable check to ensure the HPLC system is functioning correctly.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision of the injector and the detector.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][14]

Experimental Approach:

  • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the main analyte peak in the stressed samples.

Acceptance Criteria: The main peak should be free from any co-eluting peaks, and the method should be able to separate the main peak from all known impurities and degradation products.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[14][15]

Experimental Approach:

  • Prepare a series of at least five standard solutions covering the expected range of the analyte (e.g., 50% to 150% of the target concentration).

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration LevelConcentration (µg/mL)Mean Peak Area
Level 1 (50%)50451023
Level 2 (80%)80721567
Level 3 (100%)100902345
Level 4 (120%)1201083456
Level 5 (150%)1501354890
0.9995
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14][15]

Experimental Approach:

  • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Analyze these samples in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Mean Recovery 99.5%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][15]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Approach: Analyze six replicate samples at 100% of the test concentration.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

    • Approach: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The overall RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach (Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16]

Acceptance Criteria:

  • LOD: Signal-to-Noise ratio ≥ 3:1.

  • LOQ: Signal-to-Noise ratio ≥ 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

Experimental Approach:

  • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

  • Analyze the effect on system suitability parameters.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Visualization of Workflows

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability Dev Develop HPLC Method SST System Suitability Test (Tailing, Plates, RSD) Dev->SST Initial Check Spec Specificity (Forced Degradation) Lin Linearity Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST->Spec Proceed if Passes

Caption: Logical workflow for HPLC analytical method validation.

Validation_Parameters_Interrelation cluster_core Core Performance cluster_sensitivity Sensitivity Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ LOD LOD LOQ->LOD Linearity Linearity Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Comprehensive Guide to Differentiating Regioisomers of 2-Aminothiazoles using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] However, its synthesis, particularly through substitution reactions like acylation or alkylation, often leads to the formation of regioisomers. Distinguishing between these isomers, for instance, substitution at the exocyclic amino group versus the endocyclic ring nitrogen, is a critical step in drug development that is frequently non-trivial with 1D NMR alone. This guide provides an in-depth, data-supported comparison of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the unambiguous structural elucidation of 2-aminothiazole regioisomers. We will explore the application of key 2D NMR techniques, including COSY, HSQC, HMBC, and ¹H-¹⁵N HMBC, to provide unequivocal structural assignments.

The Challenge: Regioisomerism in 2-Aminothiazole Chemistry

The 2-aminothiazole moiety is a versatile pharmacophore, but its reactivity presents a classic challenge. The presence of two nucleophilic nitrogen atoms—the exocyclic primary amine (-NH₂) and the endocyclic imine (-N=)—means that electrophilic substitution can occur at either site, yielding distinct regioisomers with potentially vast differences in biological activity and toxicological profiles.

Consider the common acylation of a 2-aminothiazole. The reaction can produce two possible products: the intended exocyclic amide (Product A) or the endocyclic acyl-iminium species (Product B). While 1D ¹H and ¹³C NMR can show the presence of all expected functional groups, definitively assigning the point of attachment is often ambiguous without further evidence.

The 2D NMR Toolkit: Beyond Simple Spectra

Two-dimensional NMR spectroscopy has become an indispensable tool in the pharmaceutical industry for the detailed structural elucidation of drug molecules.[2][3][4] By correlating nuclear spins through chemical bonds or through space, 2D NMR provides a connectivity map of a molecule. For differentiating 2-aminothiazole regioisomers, the following experiments are paramount:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is useful for mapping out spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation). This is the primary method for assigning carbon resonances.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this challenge. HMBC reveals correlations between protons and carbons that are two to four bonds apart, providing a detailed picture of the molecular skeleton.[5][6]

  • ¹H-¹⁵N HMBC: A powerful, though less common, experiment that directly probes the ¹H-¹⁵N long-range couplings.[6][7] It offers definitive evidence of substitution patterns around nitrogen atoms, even at natural abundance.[8]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[9][10][11][12] This is particularly useful for confirming conformations and the spatial proximity of substituents.

Comparative Case Study: Acylation of 2-amino-4-methylthiazole

To illustrate the power of this approach, let's analyze the hypothetical acylation of 2-amino-4-methylthiazole, which can yield two regioisomers: 2-acetamido-4-methylthiazole (Isomer A ) and 3-acetyl-2-imino-4-methyl-2,3-dihydrothiazole (Isomer B ).

The "Smoking Gun" HMBC Correlations

The ¹H-¹³C HMBC experiment is the key to differentiating Isomer A and Isomer B. The analysis hinges on identifying specific long-range correlations that are unique to each structure.

For Isomer A (Exocyclic Acylation): The crucial correlation is a three-bond coupling (³J) between the exocyclic NH proton and the carbonyl C =O carbon of the acetyl group. Additionally, the thiazole ring proton (H5) will show correlations to the ring carbons (C2, C4), and the methyl protons (H-Me) will correlate to C4 and C5.

For Isomer B (Endocyclic Acylation): The diagnostic correlation shifts. Here, we expect a three-bond coupling (³J) from the acetyl methyl protons (CO-CH ₃) to the thiazole ring carbon C2. Crucially, there will be no correlation between the exocyclic NH proton and the carbonyl carbon. Instead, the NH protons may show correlations to C2 and C4.

The workflow for this analysis is visualized below.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis cluster_2 Structural Determination cluster_3 Conclusion prep Dissolve sample in suitable deuterated solvent (e.g., DMSO-d6) acquire Acquire 2D NMR Suite: 1. 1H-1H COSY 2. 1H-13C HSQC 3. 1H-13C HMBC prep->acquire assign_1d Assign 1H and 13C resonances using COSY and HSQC acquire->assign_1d analyze_hmbc Analyze key HMBC cross-peaks assign_1d->analyze_hmbc decision Correlation between NH proton and C=O? analyze_hmbc->decision isomer_a Isomer A (Exocyclic Acylation) decision->isomer_a Yes isomer_b Isomer B (Endocyclic Acylation) decision->isomer_b No

Caption: Key HMBC correlation for Isomer A.

Caption: Key HMBC correlation for Isomer B.

Experimental Protocols

A self-validating protocol is crucial for trustworthy results. The following provides a generalized, step-by-step methodology.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified regioisomeric mixture or isolated isomer into a clean, dry NMR tube.

  • Solvent Choice: Add ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is often an excellent choice as it minimizes the exchange of amide/amine protons with solvent, ensuring the crucial NH protons are visible.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe is recommended. [13]* Standard 2D Experiments:

    • ¹H Spectrum: Acquire a standard 1D proton spectrum to determine spectral width and appropriate pulse widths.

    • gCOSY: Use a standard gradient-selected COSY pulse sequence.

    • gHSQC: Acquire a gradient-selected HSQC experiment. Optimize the spectral width in the ¹³C dimension to cover all expected carbon signals (~0-180 ppm).

    • gHMBC: This is the critical experiment.

      • Set the long-range coupling delay (typically cnst2 on Bruker systems) to optimize for a J-coupling of 8-10 Hz. This value is a good compromise for observing typical ²J and ³J C,H couplings. [6] * Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for correlations to quaternary carbons.

  • Advanced Experiment (if needed):

    • ¹H-¹⁵N HMBC: Use a gradient-selected pulse sequence optimized for a long-range ¹H-¹⁵N coupling of ~5-10 Hz. [8]This experiment may require a longer acquisition time due to the low natural abundance of ¹⁵N (0.37%).

Conclusion

While 1D NMR is fundamental, it often falls short in providing the definitive evidence required to distinguish complex regioisomers of 2-aminothiazoles. A systematic approach using a suite of 2D NMR experiments, with a particular focus on the long-range correlations observed in ¹H-¹³C HMBC spectra, offers an unambiguous and robust solution. The presence or absence of a single cross-peak—specifically the correlation between an NH proton and a carbonyl carbon—can serve as the "smoking gun" to confirm the site of substitution. For ultimate confirmation, especially in challenging cases, the ¹H-¹⁵N HMBC experiment provides direct, irrefutable evidence of the connectivity around the nitrogen centers. Adopting these methodologies ensures the highest level of scientific integrity and is an essential practice in modern drug discovery and development.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Preprints.org. [Link]

  • Everett, J. R. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531-544. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(4), 543-585. [Link]

  • Deev, S. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(44), 25687-25715. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum? [Link]

  • Limtiaco, J. F. K., et al. (2011). Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Journal of Magnetic Resonance, 209(2), 323-331. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). 2-Aminothiazole - Optional[15N NMR] - Chemical Shifts. [Link]

  • Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • YouTube. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). [Link]

Sources

A Comparative Analysis of the Anticancer Potential of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid and Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the thiazole scaffold, a five-membered ring containing sulfur and nitrogen, has garnered significant attention due to its presence in a number of clinically approved drugs and its versatile biological activity.[1] This guide provides a comparative analysis of the anticancer potential of a specific thiazole derivative, 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, alongside other structurally related thiazole compounds. By examining available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships within this promising class of molecules.

The Focus Compound: this compound

The molecule at the center of our investigation is this compound. Its chemical structure features a core 1,3-thiazole ring, substituted at the 2-position with a (4-methoxyphenyl)amino group and at the 4-position with a carboxylic acid group.

While specific, publicly available in vitro anticancer activity data for this exact compound is limited, its structural motifs are prevalent in numerous thiazole derivatives that have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the 2-aminothiazole core is a key feature in many anticancer agents, and the nature of the substituent on the amino group, in this case, the 4-methoxyphenyl group, is known to significantly influence biological activity.[2]

Comparative Thiazole Derivatives: A Structural and Functional Overview

To contextualize the potential anticancer activity of our focus compound, we will compare it with several other thiazole derivatives for which experimental data is available. The selection of these comparators is based on their structural similarity, particularly the presence of the 2-aminothiazole core and aryl substituents.

  • Compound A: [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide: This compound shares the 4-methoxyphenyl group with our focus molecule, offering a point of comparison for the influence of this substituent. However, it also possesses an allyl group on the thiazole nitrogen and a trifluoromethylphenyl group on the exocyclic amine, which are expected to alter its biological profile.[3]

  • Compound B: 2-(Benzamido-4-(isothiocyanatornethyl)-thiazole): This derivative features an aromatic acyl group at the 2-amino position and an isothiocyanate group at the 4-position. The isothiocyanate moiety is a known pharmacophore with anticancer properties.[2]

  • Compound C: A 2-aminothiazole derivative with 4,5-butylidene and benzylic amine substitutions: This compound highlights the impact of lipophilic substituents on the thiazole ring and the presence of a benzylic amine, which have been shown to enhance cytotoxicity.[2]

  • Compound D: A 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazole derivative: The trimethoxyphenyl group is a well-established feature in potent anticancer agents, particularly those targeting tubulin polymerization.[2]

Comparative Analysis of Anticancer Activity

The following table summarizes the reported in vitro anticancer activity (IC50 values) of the selected comparative thiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideLeukemia (HL-60)7.5 (µg/mL)[3]
Leukemia (Jurkat)8.9 (µg/mL)[3]
Compound B 2-(Benzamido-4-(isothiocyanatornethyl)-thiazole)L1210 (Leukemia)0.2-1[2]
Compound C 2-aminothiazole with 4,5-butylidene and benzylic amineH1299 (Lung Cancer)4.89[2]
SHG-44 (Glioma)4.03[2]
Compound D 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoleVarious Cancer Cell LinesPotent Activity[2]

Note: The activity of Compound A is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of the compound's molecular weight. The data for Compound D is qualitative, indicating potent activity without specific IC50 values in the cited review.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The protocol outlined below is a standard procedure that can be adapted for screening thiazole derivatives against various cancer cell lines.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The thiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plate is incubated for a specific period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

Thiazole derivatives exert their anticancer effects through a variety of mechanisms.[4] A key mode of action is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Furthermore, many thiazole-containing compounds have been identified as inhibitors of critical signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Akt -> Apoptosis [label="Inhibition"]; Thiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } caption [label="Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain thiazole derivatives.", shape=plaintext, fontsize=10];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; seed_cells [label="1. Seed Cancer Cells\nin 96-well Plate", fillcolor="#FFFFFF"]; incubate1 [label="2. Incubate for 24h", fillcolor="#FFFFFF"]; treat_cells [label="3. Treat with Thiazole\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="4. Incubate for 48-72h", fillcolor="#FFFFFF"]; add_mtt [label="5. Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="6. Incubate for 2-4h", fillcolor="#FFFFFF"]; solubilize [label="7. Solubilize Formazan\nCrystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_plate [label="8. Measure Absorbance\nat 570 nm", fillcolor="#FFFFFF"]; analyze [label="9. Calculate IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; treat_cells -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read_plate; read_plate -> analyze; analyze -> end; } caption [label="Figure 2: Experimental workflow for the MTT assay to determine the anticancer activity of thiazole derivatives.", shape=plaintext, fontsize=10];

Conclusion and Future Perspectives

Future research should focus on the synthesis and in vitro screening of this compound and its analogs against a panel of human cancer cell lines. Promising candidates should then be advanced to in vivo studies using xenograft models to evaluate their efficacy and safety in a more physiologically relevant setting. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of the next generation of thiazole-based anticancer drugs.

References

  • M. F. F. M. Abdel-Haleem, et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res, 30(4), 771-806. [Link]

  • O. Özbek, et al. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 453-468. [Link]

  • S. B. Bakare. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-25. [Link]

  • A. A. Bekhit & T. A. Al-Allaq. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • P. Sharma, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(14), 1334-1367. [Link]

  • X. Chen, et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4789-4793. [Link]

  • N. S. Finiuk, et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(2), 125-133. [Link]

Sources

The Thiazole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[1][3] Within the vast landscape of kinase inhibitors, compounds featuring a thiazole ring have emerged as a particularly fruitful area of research.[1][2][4] This five-membered heterocycle, containing sulfur and nitrogen, serves as a versatile scaffold for the design of potent and selective kinase inhibitors, with several thiazole-based drugs having already reached the market.[1][2]

This guide provides a comparative analysis of different classes of thiazole-based compounds in the context of kinase inhibition. We will delve into their structure-activity relationships (SAR), compare their inhibitory potencies against key oncogenic kinases, and provide detailed protocols for essential experimental validation.

The Versatility of the Thiazole Ring in Kinase Inhibition

The thiazole moiety's success as a pharmacophore in kinase inhibitors can be attributed to its unique electronic and structural properties. It can engage in a variety of non-covalent interactions with the kinase active site, including hydrogen bonding, and van der Waals forces. Furthermore, the thiazole ring is readily amenable to chemical modification at multiple positions (C2, C4, and C5), allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4]

This has led to the development of a diverse array of thiazole-based inhibitors targeting various kinase families, including both serine/threonine and tyrosine kinases.[1][2] In this guide, we will focus our comparative analysis on several key classes of thiazole-based inhibitors targeting well-validated cancer targets:

  • VEGFR-2 Inhibitors: Crucial for blocking angiogenesis.

  • CDK Inhibitors: Key regulators of the cell cycle.

  • RAF/MEK/ERK Pathway Inhibitors: A central signaling cascade in many cancers.

  • PI3K/Akt/mTOR Pathway Inhibitors: A critical pathway for cell survival and proliferation.

Comparative Analysis of Thiazole-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following tables provide a comparative overview of the IC50 values of various thiazole-based compounds against their target kinases and cancer cell lines.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

Compound IDTarget KinaseIC50 (µM)Target Cancer Cell LineCytotoxicity IC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4d VEGFR-2-MDA-MB-231 (Breast)1.21Sorafenib-
Compound 7 VEGFR-20.083MDA-MB-231 (Breast)5.69Sorafenib0.1
Compound 4c VEGFR-20.15MCF-7 (Breast) / HepG2 (Liver)2.57 / 7.26Sorafenib0.059

Structure-Activity Relationship (SAR) Insights: Studies on thiazole-based VEGFR-2 inhibitors have revealed that substitutions on the phenyl ring attached to the thiazole core significantly influence activity. For instance, the presence of a 3-nitrophenyl group in Compound 4d was found to be crucial for its potent cytotoxic activity.[5] In another series of thiadiazole derivatives, Compound 7 demonstrated potent VEGFR-2 inhibition and cytotoxicity, comparable to the standard drug sorafenib.[2] Furthermore, Compound 4c , a thiazole derivative, also showed significant VEGFR-2 inhibition and potent anticancer activity against breast and liver cancer cell lines.[6]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Compound IDTarget KinaseIC50 (µM)Target Cancer Cell LineCytotoxicity IC50 (µM)Reference CompoundReference IC50 (µM)
Diaminothiazole 51 CDK20.0009 - 0.0015Various0.27 - 6.9--
Compound 11b CDK20.416HEPG-2 (Liver) / MCF-7 (Breast)0.11 / 0.245Roscovitine0.432
Compounds 14 & 15 CDK20.11 & 0.262MCF-7 (Breast)-Sorafenib0.184

Structure-Activity Relationship (SAR) Insights: The development of diaminothiazole inhibitors of CDK2 has demonstrated that structure-based design can lead to highly potent compounds, with Compound 51 exhibiting IC50 values in the low nanomolar range.[7] A separate study on thiazole-linked phenylsulfone moieties showed that Compound 11b had a comparable CDK2 inhibitory activity to the known inhibitor Roscovitine and potent antiproliferative effects.[8] Further research has identified Compounds 14 & 15 as potent CDK2 inhibitors with significant cell cycle arrest and apoptotic effects in breast cancer cells.[9]

Other Notable Thiazole-Based Kinase Inhibitors

The versatility of the thiazole scaffold extends to the inhibition of other important oncogenic kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 40 B-RAFV600E23.1Dabrafenib47.2
Compound 42 GSK-3β0.29--
Compound 43 GSK-3β1.1--

Structure-Activity Relationship (SAR) Insights: Thiazole derivatives containing a phenyl sulfonyl group have been developed as potent inhibitors of the B-RAFV600E mutant kinase, with Compound 40 showing superior activity to the approved drug dabrafenib.[10] In the realm of GSK-3β inhibitors, the incorporation of a primary carboxamide group on the thiazole ring in acylaminopyridine derivatives, as seen in Compounds 42 and 43 , led to a significant improvement in potency, reaching sub-nanomolar levels.[10][11]

Experimental Protocols for Kinase Inhibition Studies

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality Behind Experimental Choices: The choice of a specific kinase assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the kinase of interest, available reagents, and required throughput. The fundamental principle is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The concentration of ATP is typically kept at or near its Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the thiazole-based compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a solution of the purified kinase in kinase buffer.

    • Prepare a solution of the kinase-specific substrate (peptide or protein) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the compound stock solution in kinase buffer to create a range of concentrations.

    • In a 96-well or 384-well plate, add the kinase and the diluted compound solutions.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity measurement for ³²P-ATP, fluorescence polarization, or luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Causality Behind Experimental Choices: The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. This provides a robust and high-throughput method to assess the impact of a compound on cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole-based compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specific period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential mechanisms of resistance. The following diagrams, generated using Graphviz, illustrate the key signaling cascades discussed.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Angiogenesis Cell Proliferation Cell Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole_Inhibitor Thiazole-based VEGFR-2 Inhibitor Thiazole_Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.

CDK_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2_E CDK2 CyclinE->CDK2_E Binds & Activates DNA_Replication DNA Replication CDK2_E->DNA_Replication Promotes Thiazole_CDK_Inhibitor Thiazole-based CDK Inhibitor Thiazole_CDK_Inhibitor->CDK46 Thiazole_CDK_Inhibitor->CDK2_E

Caption: Simplified overview of the role of CDKs in cell cycle progression and their inhibition.

Conclusion

Thiazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds for the development of kinase inhibitors.[4] The extensive research into their synthesis and biological evaluation has led to the discovery of potent agents with diverse therapeutic applications in oncology. The ability to readily modify the thiazole scaffold allows for the fine-tuning of its properties to enhance efficacy and selectivity against various kinase targets. The comparative analysis presented in this guide highlights the potential of different thiazole-based compounds and underscores the importance of continued structure-activity relationship studies to guide the development of next-generation kinase inhibitors.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. (URL: [Link])

  • Thiazole derivatives useful as PI 3 kinase inhibitors. (URL: )
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (URL: [Link])

  • The IC 50 Result of the Target Compounds against CDK2 En- zyme. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (URL: [Link])

Sources

Validating the Mechanism of Action of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its clinical potential is both complex and critical. This guide provides an in-depth, objective comparison of experimental approaches to elucidate the mechanism of action of the novel compound, 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, in cancer cells. We will move beyond a simple listing of protocols to a logical framework for building a comprehensive and validated understanding of the compound's biological activity.

Introduction to this compound and the Imperative of Mechanism of Action (MoA) Validation

The compound this compound belongs to the thiazole class of heterocyclic compounds. While its specific anticancer activities are not yet widely documented, related thiazole derivatives have demonstrated promising results as anticancer agents, with some acting as tubulin polymerization inhibitors[1][2]. The core structure, featuring a methoxyphenyl group linked to a thiazole carboxylic acid, presents a unique scaffold for potential therapeutic intervention.

Before significant resources are invested in preclinical and clinical development, a rigorous validation of its MoA is paramount. A well-defined MoA provides the biological rationale for its efficacy, identifies potential biomarkers for patient stratification, and anticipates potential resistance mechanisms. This guide will compare and contrast key experimental strategies to build a robust MoA profile for this compound.

A Multi-pronged Approach to MoA Validation: A Comparative Framework

A comprehensive understanding of a drug's MoA is rarely achieved through a single experiment. Instead, it requires a convergence of evidence from multiple, complementary approaches. We will explore a logical progression of experiments, from initial phenotypic observations to precise target identification and downstream pathway analysis.

Phase 1: Characterizing the Phenotypic Footprint

The initial step is to confirm and quantify the compound's anticancer effects on a cellular level. This "phenotypic screening" provides the foundational evidence of its biological activity and guides further mechanistic studies.[3][4][5]

Comparison of Primary Phenotypic Assays

Assay Principle Advantages Limitations Alternative Approaches
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) Measures metabolic activity as an indicator of cell viability.[6]High-throughput, cost-effective, provides quantitative IC50 values.[6]Indirect measure of cell death, can be confounded by changes in metabolic rate.ATP-based assays (e.g., CellTiter-Glo), Real-time cell analysis (e.g., xCELLigence).
Clonogenic Assay Assesses the ability of a single cell to form a colony, measuring long-term survival."Gold standard" for determining cytotoxicity, measures reproductive integrity.Low-throughput, time-consuming (2-3 weeks).Spheroid formation assays in 3D culture.[5]
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell) Measures the ability of cells to move and invade through a basement membrane matrix.Provides insight into anti-metastatic potential.[7]Can be technically challenging to standardize and quantify.High-content imaging and automated tracking of cell movement.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Detects biochemical and morphological changes associated with programmed cell death.Provides mechanistic insight into the mode of cell death.Requires specific time points, may not capture other cell death pathways.Western blot for cleavage of PARP and caspases.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Unmasking the Molecular Target

Identifying the direct molecular target(s) of a compound is a critical and often challenging step. This process, known as target deconvolution, moves from a "what it does" to a "how it does it" understanding.[8][9][10]

Comparison of Target Deconvolution Strategies

Method Principle Advantages Limitations
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.[8][11]Directly identifies binding proteins.Requires chemical modification of the compound, which may alter its activity; may identify non-specific binders.[11]
Chemical Proteomics Utilizes chemical probes (often with a photo-reactive group and an affinity tag) to covalently label and identify target proteins in a cellular context.[11][12]Can identify targets in living cells, captures both strong and weak interactions.Requires synthesis of specialized probes.[11]
Computational Approaches (e.g., Molecular Docking) Predicts the binding of the compound to known protein structures based on its chemical properties.[13]Rapid and cost-effective for generating hypotheses.Predictions require experimental validation; limited to proteins with known structures.
Genetic Approaches (e.g., CRISPR/shRNA screens) Identifies genes whose loss or overexpression confers resistance or sensitivity to the compound.Provides functional validation of potential targets.Can be complex and time-consuming; may identify indirect effectors.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Elution and Identification A Synthesize an analog of the compound with a linker B Couple the analog to a solid support (e.g., agarose beads) A->B D Incubate lysate with the immobilized compound B->D C Prepare cancer cell lysate C->D E Wash away non-specifically bound proteins D->E F Elute specifically bound proteins E->F G Identify eluted proteins by Mass Spectrometry F->G

Affinity Chromatography Workflow

Phase 3: Mapping the Downstream Signaling Cascade

Once a putative target is identified, the next logical step is to validate its engagement and map the downstream signaling pathways affected by the compound. This provides a mechanistic link between target binding and the observed cellular phenotype.

Comparison of Downstream Pathway Analysis Techniques

Technique Principle Advantages Limitations
Western Blotting Detects changes in the expression and phosphorylation status of key signaling proteins.Widely accessible, provides semi-quantitative data on protein levels and activation.Low-throughput, requires specific antibodies.
Reporter Gene Assays Measures the activity of a specific transcription factor by linking its response element to a reporter gene (e.g., luciferase).[14]Highly sensitive and quantitative for measuring pathway activation or inhibition.[14]Indirect measure of pathway activity, may not capture all regulatory inputs.[14]
Kinase Activity Assays Directly measures the enzymatic activity of a purified kinase or an immunoprecipitated kinase from cell lysates.[6]Provides direct evidence of target engagement and inhibition.Requires a known kinase target, may not be suitable for all target classes.
Phospho-proteomics A mass spectrometry-based approach to globally profile changes in protein phosphorylation upon compound treatment.Unbiased, provides a global view of signaling pathway alterations.Technically complex, requires specialized equipment and bioinformatics expertise.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Transfection: Co-transfect cancer cells with a plasmid containing the NF-κB response element driving luciferase expression and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with this compound for a specified time.

  • Pathway Stimulation: Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α). Include a negative control (unstimulated) and a positive control (stimulated, no compound).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

Visualizing a Hypothetical Signaling Pathway

G Compound 2-[(4-methoxyphenyl)amino]- 1,3-thiazole-4-carboxylic acid Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Substrate Y Target->Downstream1 Phosphorylation Downstream2 Transcription Factor Z Downstream1->Downstream2 Activation Nucleus Nucleus Downstream2->Nucleus Gene_Expression Gene Expression (e.g., Pro-apoptotic genes) Nucleus->Gene_Expression Phenotype Cellular Phenotype (e.g., Apoptosis) Gene_Expression->Phenotype

Hypothetical Signaling Pathway

Conclusion: Building a Coherent Mechanistic Narrative

Validating the mechanism of action of this compound is an iterative process that requires a thoughtful and multi-faceted experimental approach. By systematically progressing from broad phenotypic characterization to precise target identification and detailed downstream pathway analysis, researchers can construct a robust and compelling case for the compound's therapeutic potential. The comparative frameworks and detailed protocols provided in this guide offer a roadmap for this critical phase of drug discovery and development.

References

  • Preclinical “down” assays that are widely used to identify novel... - ResearchGate. (n.d.).
  • Swinney, D. C., & Anthony, J. (2014). Phenotypic screening in cancer drug discovery - past, present and future. Nature Reviews Drug Discovery, 13(7), 509-519.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. (2020). Frontiers in Oncology.
  • Innovating cancer drug discovery with refined phenotypic screens. (2024). Trends in Pharmacological Sciences.
  • Chowdhury, A. R., et al. (2021). Abstract 2868: A cell based phenotypic assay platform for cancer metastasis drug discovery and diagnostics. Cancer Research.
  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. (2025). Scientific Reports.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
  • Terstiege, I., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
  • Virtual screening and experimental validation of small-molecule compounds targeting AR in prostate cancer. (2025).
  • Target Deconvolution. (n.d.).
  • Workman, P., & Al-Lazikani, B. (2012). Discovery of small molecule cancer drugs: Successes, challenges and opportunities. The EMBO Journal.
  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (2013). Semantic Scholar.
  • A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Rel
  • Small Molecules and Their Role in Effective Preclinical Target Valid
  • Which Small Molecule?
  • Bioassays for anticancer activities. (n.d.). PubMed.
  • Anti-Cancer Drug Sensitivity Assay with Quantitative Heterogeneity Testing Using Single-Cell Raman Spectroscopy. (2018). PubMed Central.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.
  • This compound. (n.d.). PubChem.
  • Unveiling the Power of Anticancer Drug Screening: A Clinical Case Study Comparing the Effectiveness of Hollow Fiber Assay Microtube Array Membrane (MTAM-HFA)
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009).
  • 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. (n.d.). NIH.
  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular P
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Biopolymers and Cell.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). PubMed.
  • The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. (n.d.). PubMed.
  • 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.).
  • Processes for preparing thiazole carboxylic acids. (1966).

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a cornerstone of preclinical development. A compound's interaction with the human kinome dictates not only its therapeutic efficacy but also its potential toxicity. This guide provides an in-depth technical comparison of the cross-reactivity profile of a representative 2-aminothiazole compound, 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, against a panel of kinases. We will objectively compare its performance with established kinase inhibitors, provide supporting experimental data from analogous compounds, and detail the methodologies required to generate such critical datasets.

The 2-aminothiazole scaffold is a privileged structure in kinase inhibitor design, forming the core of several successful therapeutics.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site makes it a versatile starting point for developing potent inhibitors.[1] However, the highly conserved nature of the ATP-binding pocket across the ~500 members of the human kinome presents a significant challenge: achieving selectivity.[3] Insufficient selectivity can lead to off-target effects and unforeseen toxicities, while in some cases, a carefully characterized polypharmacology can be therapeutically advantageous.[4][5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in elucidating a compound's true biological activity.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of our lead compound, we present its inhibitory activity alongside several well-characterized kinase inhibitors with diverse profiles. The following data for our subject compound is based on a representative analog from the 2-aminothiazole class, which was identified as a selective, non-ATP competitive inhibitor of Casein Kinase 2 (CK2).[6][7] For comparison, we have selected Dasatinib, a broad-spectrum inhibitor; Sorafenib, a multi-kinase inhibitor with a distinct target profile; and Erlotinib, a highly selective EGFR inhibitor.

Table 1: Comparative Cross-Reactivity Profile (% Inhibition at 10 µM)

Kinase Target2-aminothiazole Analog (% Inhibition)[6]Dasatinib (% Inhibition)Sorafenib (% Inhibition)Erlotinib (% Inhibition)
Primary Target(s)
CK2α>95%---
ABL1->95%-<10%
SRC->95%-<10%
BRAF-->95%<10%
VEGFR2-->95%<10%
EGFR74%>95%<20%>95%
Selected Off-Targets
EphA455%>95%-<10%
PIM154%>95%-<10%
LCK<10%>95%-<10%
c-Kit<10%>95%>90%<10%
PDGFRβ<10%>95%>90%<10%
JAK2<10%<20%-<10%
MEK1<10%<10%-<10%
CDK2<10%<10%<10%<10%

Note: Data for Dasatinib, Sorafenib, and Erlotinib are synthesized from multiple sources for illustrative comparison.[3][8][9][10][11][12] A '-' indicates data not typically reported or a primary focus of the inhibitor's profile.

Table 2: Quantitative Potency (IC50) of Comparator Drugs on Key Targets

Kinase TargetDasatinib IC50 (nM)[11]Sorafenib IC50 (nM)[3]Erlotinib IC50 (nM)[9][12]Axitinib IC50 (nM)[13][14]Pazopanib IC50 (nM)[15][16]
ABL1<1>10,000>10,000--
SRC0.5>10,000>10,000--
BRAF3022>10,000->5,000
VEGFR13015-0.110
VEGFR23090>10,0000.230
VEGFR33020>10,0000.1-0.347
PDGFRβ2857>5,0001.684
c-Kit468>10,0001.774
EGFR30>5,0002>10,000>10,000
HER2 (ErbB2)30>5,0001,890--

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.

Experimental Design: The "Why" Behind the "How"

A robust cross-reactivity profile is built upon a carefully designed experimental strategy. The choice of assay technology and the composition of the kinase panel are critical decisions that directly impact the quality and interpretation of the data.

Choosing the Right Assay

Numerous methods exist for measuring kinase activity, each with distinct advantages.[9][17] Radiometric assays, such as the [³²P]-ATP filter binding assay, are considered a gold standard for their direct measurement of phosphotransferase activity and high sensitivity.[17] However, the logistical and safety requirements of handling radioactivity have led to the widespread adoption of non-radioactive methods.

Fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP), offer high-throughput capabilities and are amenable to automation.[8] Label-free technologies like Surface Plasmon Resonance (SPR) provide real-time kinetics of binding interactions, offering deeper mechanistic insights beyond simple inhibition.[18] For this guide, we will detail a widely used, high-throughput luminescence-based assay.

Designing the Kinase Panel

The selection of kinases for the screening panel is a strategic decision. A broad, kinome-wide panel (e.g., >300 kinases) is often used in initial screens to identify both primary targets and unexpected off-targets.[19] This approach provides a comprehensive view of the compound's selectivity. Subsequent, more focused panels can be used to probe specific kinase families or pathways relevant to the intended therapeutic area. The choice should be guided by the compound's structural class and any predicted targets from computational modeling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a common method for determining the IC50 of an inhibitor in a biochemical assay by quantifying the amount of ADP produced in a kinase reaction. This method is highly sensitive and applicable to virtually any kinase.

Objective: To measure the in vitro potency of this compound by quantifying its inhibition of a target kinase.

Materials:

  • Recombinant Kinase of interest (e.g., CK2α, ABL1, VEGFR2)

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compound: this compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 1 mM. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Reaction Mixture Preparation: In the assay plate, add 2.5 µL of the test compound dilutions or DMSO (for 0% and 100% inhibition controls).

  • Kinase Addition: Add 2.5 µL of a 2X kinase/substrate solution to each well. For the 100% inhibition control, add buffer without kinase.

  • Initiation of Reaction: Add 5 µL of a 1X ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate Ki determination.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using controls (wells with no inhibitor for 0% inhibition and wells with no kinase for 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound 1. Add Compound Dilutions (or DMSO controls) Kinase 2. Add Kinase/Substrate Mix ATP 3. Initiate with ATP Kinase->ATP Incubate1 4. Incubate @ RT for 60 min ATP->Incubate1 ADP_Glo 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->ADP_Glo Incubate2 6. Incubate @ RT for 40 min ADP_Glo->Incubate2 Detect_Reagent 7. Add Kinase Detection Reagent (Convert ADP to Light) Incubate2->Detect_Reagent Incubate3 8. Incubate @ RT for 30-60 min Detect_Reagent->Incubate3 Read 9. Read Luminescence Incubate3->Read Analyze 10. Normalize & Plot Data Calculate IC50 Read->Analyze

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Analysis and Interpretation

The data presented in Table 1 reveals a compelling selectivity profile for the 2-aminothiazole analog. While highly potent against its primary target, CK2α, it shows significant inhibition (>50%) against only a few other kinases (EGFR, EphA4, PIM1) at a high concentration of 10 µM.[6] This suggests a relatively selective profile compared to a broad-spectrum inhibitor like Dasatinib, which potently inhibits a wide array of kinases including SRC, ABL, c-Kit, and PDGFRβ.[11][20]

Compared to Sorafenib, which targets the RAF/MEK/ERK pathway and several receptor tyrosine kinases like VEGFR and PDGFRβ, our lead compound displays a fundamentally different and more focused target profile.[3][10] The 2-aminothiazole analog does not significantly inhibit key angiogenesis-related kinases (VEGFRs, PDGFRβ) or major oncogenic drivers like BRAF. Its profile is most similar to a selective inhibitor like Erlotinib, which primarily targets EGFR.[9][12] However, the potent, non-ATP competitive inhibition of CK2α distinguishes it mechanistically.[6][7]

This high degree of selectivity is noteworthy. A selective inhibitor is an invaluable tool for dissecting cellular signaling pathways and can offer a wider therapeutic window with fewer off-target side effects. The moderate inhibition of EGFR at high concentrations is a key finding that warrants further investigation with full dose-response curves to determine an accurate IC50 value. This "off-target" activity could be a liability or, potentially, a source of beneficial polypharmacology depending on the therapeutic context.

G Lead 2-aminothiazole Analog CK2 CK2α Lead->CK2 >95% EGFR EGFR Lead->EGFR 74% EphA4 EphA4 Lead->EphA4 55% PIM1 PIM1 Lead->PIM1 54% VEGFR VEGFRs Lead->VEGFR PDGFR PDGFRβ Lead->PDGFR ABL ABL1 Lead->ABL SRC SRC Lead->SRC

Caption: Selectivity profile of the 2-aminothiazole analog at 10 µM.

Conclusion and Future Directions

The cross-reactivity profiling of this compound, represented by its analog, reveals a highly selective inhibitor of CK2α with limited off-target activity at high concentrations. This contrasts sharply with the broad-spectrum activity of inhibitors like Dasatinib and the distinct multi-kinase profile of Sorafenib. Its focused activity profile makes it an excellent candidate for further development as a chemical probe to study CK2 biology or as a therapeutic lead where selective CK2 inhibition is desired.

The next logical steps in its preclinical evaluation would include:

  • IC50 Determination: Generating full dose-response curves for the "hits" identified in the initial screen (EGFR, EphA4, PIM1) to determine precise potency.

  • Cellular Target Engagement: Employing cell-based assays, such as Western blotting for downstream substrates or NanoBRET™ assays, to confirm that the compound inhibits its target kinases in a physiological context.

  • Orthogonal Assay Validation: Using a different assay format (e.g., binding assay like SPR) to confirm the results from the primary enzymatic assay.

By systematically building a comprehensive selectivity profile, researchers can make informed decisions, accelerating the translation of promising molecules from the bench to the clinic.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. Available at: [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 355-361. Available at: [Link]

  • Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 16(19), 4787-4796. Available at: [Link]

  • Mathew, J., & Perez-Soler, R. (2009). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. OncoTargets and Therapy, 2, 63–69. Available at: [Link]

  • O'Hare, T., et al. (2011). Resistant mutations in CML and Ph+ALL – role of ponatinib. Journal of Hematology & Oncology, 4, 23. Available at: [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 62(4), 1803–1816. Available at: [Link]

  • Rini, B. I., & Escudier, B. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 267–278. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Heinrich, M. C., et al. (2008). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Molecular Cancer Therapeutics, 7(5), 1160–1169. Available at: [Link]

  • Hu-Lowe, D. D., et al. (2013). Axitinib in Metastatic Renal Cell Carcinoma. Clinical Cancer Research, 19(17), 4624–4633. Available at: [Link]

  • Llovet, J. M., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(22), 2969-2981. Available at: [Link]

  • Kumar, R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 101(10), 1717-1723. Available at: [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. Available at: [Link]

  • Wedge, S. R., et al. (2005). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Clinical Cancer Research, 11(13), 4945-4952. Available at: [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 5(7), 759-777. Available at: [Link]

  • Harris, P. A., et al. (2011). Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib. Expert Opinion on Pharmacotherapy, 12(15), 2419-2428. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6653. Available at: [Link]

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771-806. Available at: [Link]

  • Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 54(5), 709–716. Available at: [Link]

  • Zhang, J., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Hims, M. M., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 43. Available at: [Link]

  • The Chemical Probes Portal. (n.d.). Lapatinib. Retrieved from [Link]

  • He, X., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(14), 10189–10200. Available at: [Link]

  • Wagle, M., et al. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 9(7), 1517–1525. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. Available at: [Link]

Sources

comparing the in vitro and in vivo efficacy of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold and a Compound of Interest

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and synthetic accessibility have made it a fertile ground for the discovery of novel therapeutic agents targeting a wide array of diseases, including cancer.[2] Within this broad class, 2-aminothiazole derivatives have shown significant promise, with some analogues exhibiting potent and selective anticancer activity in preclinical studies.[2]

This guide focuses on the specific compound 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid . Despite its well-defined structure, a thorough review of the scientific literature reveals a notable absence of publicly available in vitro or in vivo efficacy data for this particular molecule. This data gap presents a challenge for researchers interested in its potential.

Therefore, this guide will take a comparative approach. We will use this compound as a reference point to explore the efficacy of structurally related analogues. By examining how minor and major structural modifications impact biological activity, we can infer the potential of our target compound and provide a broader, more valuable context for researchers in the field of anticancer drug development. We will delve into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds, supported by experimental data from published studies.

In Vitro Efficacy: A Tale of Two Scaffolds

The in vitro cytotoxic activity of a compound is a critical first step in its evaluation as a potential anticancer agent. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are key metrics used to quantify a compound's potency against various cancer cell lines.[3] Below, we compare the reported in vitro activities of compounds structurally related to our lead molecule.

Comparative In Vitro Activity of Thiazole Derivatives
Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
Target Compound This compound-No data available-
Analogue 1 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamideHuh7, MCF7, HCT116> 40[4]
Analogue 2 (ATCAA derivative) (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid hexadecylamideLeukemia (CCRF-CEM)0.124[5]
Analogue 3 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (4c)MCF-7 (Breast)2.57[6]
Analogue 4 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (4c)HepG2 (Liver)7.26[6]

Expert Analysis and SAR Insights:

The data presented in the table above reveals a stark contrast in activity based on subtle structural modifications.

  • The Carboxylic Acid vs. Carboxamide Moiety: Analogue 1, which is structurally very similar to our target compound but possesses a bulky carboxamide group instead of a carboxylic acid, shows a notable lack of antiproliferative activity.[4] This suggests that the free carboxylic acid group might be a critical determinant of activity, or that the specific N-aryl substitution on the carboxamide renders the molecule inactive.

  • The Thiazole vs. Thiazolidine Core: Analogue 2, a 2-arylthiazolidine-4-carboxylic acid amide (ATCAA), demonstrates potent, broad-spectrum anticancer activity with GI50 values in the low micromolar to nanomolar range.[5] The key difference here is the saturated thiazolidine ring compared to the aromatic thiazole ring in our target compound. This highlights the significant impact of the core heterocyclic scaffold on biological activity.

  • Substituents on the Thiazole Ring: Analogues 3 and 4, which feature a hydrazinyl linkage and a 4-hydroxybenzylidene moiety, exhibit promising cytotoxic activity against breast and liver cancer cell lines.[6] This underscores the importance of the substituents at the 2- and 4-positions of the thiazole ring in dictating potency and selectivity.

Based on this comparative analysis, it is plausible that the target compound, this compound, may exhibit low to moderate in vitro anticancer activity. The presence of the free carboxylic acid is a favorable feature, but the specific combination of the 2-(4-methoxyphenyl)amino group on the thiazole ring, as seen in the inactive carboxamide analogue, warrants direct experimental verification to ascertain its efficacy.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[5]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h Allow attachment add_compound Add Test Compound Dilutions incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_4h Incubate 4h add_mtt->incubate_4h Formation of Formazan solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the in vitro MTT cytotoxicity assay.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro assays provide valuable information on a compound's potency, in vivo studies are essential to evaluate its efficacy and tolerability in a complex biological system.[10] Subcutaneous xenograft models in immunocompromised mice are a standard preclinical tool for assessing the antitumor activity of novel compounds.[11]

To date, no in vivo efficacy data has been published for this compound. However, some of the more potent in vitro active thiazole derivatives have progressed to in vivo evaluation. For instance, studies on 2-(4-amino-3-methylphenyl)benzothiazoles, a related class of compounds, have demonstrated significant antitumor activity in breast, colon, and ovarian xenograft models.[12] These studies provide a framework for how our target compound, or its more active analogues, could be evaluated in a preclinical setting.

Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol describes a general procedure for establishing and evaluating the efficacy of a test compound in a human tumor xenograft model in mice.[6][10]

Step-by-Step Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.[6]

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment days), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and measure their final weight.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Optionally, tumors and major organs can be collected for histological or molecular analysis.

InVivo_Workflow cluster_treatment Treatment Phase (e.g., 21 days) start Prepare Cancer Cell Suspension inject Subcutaneous Injection into Mice start->inject monitor_growth Monitor Tumor Growth inject->monitor_growth randomize Randomize Mice into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize treat_group Administer Test Compound randomize->treat_group control_group Administer Vehicle randomize->control_group monitor_tumor_weight Measure Tumor Volume & Body Weight (2-3 times/week) treat_group->monitor_tumor_weight control_group->monitor_tumor_weight end_study End of Study monitor_tumor_weight->end_study Endpoint reached excise Excise and Weigh Tumors end_study->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: Workflow for an in vivo subcutaneous xenograft study.

Mechanism of Action: Targeting the Cytoskeleton

A common mechanism of action for many potent anticancer thiazole derivatives is the inhibition of tubulin polymerization.[13] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.[14]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[15]

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.[15][16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.[13] Keep on ice.

    • Prepare a 10x stock solution of the test compound and positive (e.g., Nocodazole, a known inhibitor) and negative (vehicle) controls.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 10 µL of the 10x test compound or control solutions to the appropriate wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 90 µL of the ice-cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[13]

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time to generate polymerization curves.

    • Determine key parameters such as the maximum rate of polymerization (Vmax) and the final plateau of absorbance (Amax).

    • Calculate the percentage of inhibition of polymerization for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for tubulin polymerization inhibition.

Tubulin_Inhibition cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Division tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization spindle Mitotic Spindle Formation tubulin->spindle Required for microtubule->tubulin Depolymerization mitosis Mitosis spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to inhibitor Active Thiazole Derivative inhibitor->tubulin Binds to Tubulin inhibitor->microtubule Inhibits Polymerization

Caption: Proposed mechanism of action for active thiazole derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of the potential efficacy of this compound by examining its structurally related analogues. The available data suggests that while the 2-aminothiazole scaffold is a promising starting point for the development of anticancer agents, the specific substitutions on the thiazole ring and the nature of the core heterocycle are critical determinants of biological activity.

The lack of antiproliferative activity in a closely related carboxamide derivative raises questions about the potential of our target compound. However, the potent activity of other thiazole and thiazolidine derivatives highlights the therapeutic potential that can be unlocked through rational drug design and chemical modification.

Future research should focus on:

  • Synthesis and Direct Evaluation: The synthesis and direct in vitro and in vivo evaluation of this compound are necessary to definitively determine its efficacy.

  • SAR Expansion: A systematic exploration of the structure-activity relationships around this scaffold, including modifications of the substituent on the aniline ring and replacement of the carboxylic acid with other functional groups, could lead to the discovery of more potent analogues.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies, such as tubulin polymerization assays and investigation of effects on cell cycle and apoptosis, will be crucial to understand their mode of action.

By addressing these key areas, the therapeutic potential of this specific class of thiazole derivatives can be fully elucidated, potentially leading to the development of novel and effective anticancer agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • Roche. (n.d.).
  • Bio-protocol. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine. BenchChem.
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ciberonc. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Institutes of Health. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Institutes of Health. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • ResearchGate. (n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF.
  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
  • National Institutes of Health. (2023).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Taylor & Francis.
  • National Institutes of Health. (n.d.). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. NIH.
  • National Institutes of Health. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • Der Pharma Chemica. (n.d.). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.
  • MDPI. (2022).
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.

Sources

A Head-to-Head Comparison: Evaluating the Anticancer Potential of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncology research, the demand for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. Thiazole derivatives have emerged as a promising class of compounds, with several demonstrating significant anticancer activity.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of a specific thiazole derivative, 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (referred to herein as "Thiazole Compound A"), against well-established anticancer drugs, Cisplatin and Paclitaxel.

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the preclinical potential of Thiazole Compound A. We will delve into its proposed mechanism of action, provide detailed protocols for comparative experimental evaluation, and present a clear analysis of its performance metrics.

Section 1: Mechanistic Insights and Rationale for Comparison

Thiazole-containing compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[2][5] The structural motif of Thiazole Compound A, featuring a 2-amino-thiazole core, suggests potential interactions with key cellular targets involved in proliferation and survival.[6][7][8]

For a meaningful comparison, we have selected two cornerstone anticancer drugs with distinct and well-characterized mechanisms of action:

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and triggering apoptosis. It is a first-line treatment for various solid tumors.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death. It is widely used for treating breast, ovarian, and lung cancers.

By comparing Thiazole Compound A with these agents, we can benchmark its cytotoxic potency and gain insights into its potential mode of action. A favorable comparison would position it as a candidate for further development, potentially offering advantages in overcoming resistance or reducing side effects associated with standard chemotherapies.

Proposed Signaling Pathways

The following diagram illustrates the established pathways of Cisplatin and Paclitaxel and a hypothesized pathway for Thiazole Compound A, which may involve the induction of apoptosis through modulation of the Bcl-2 protein family and caspase activation, a common mechanism for thiazole derivatives.[5]

Anticancer Drug Mechanisms Figure 1: Comparative Mechanisms of Action cluster_0 Cisplatin cluster_1 Paclitaxel cluster_2 Thiazole Compound A (Hypothesized) Cisplatin_Node Cisplatin DNA_Adducts DNA Adducts Cisplatin_Node->DNA_Adducts DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage Apoptosis_Node Apoptosis DNA_Damage->Apoptosis_Node Paclitaxel_Node Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel_Node->Microtubule_Stab Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest Mitotic_Arrest->Apoptosis_Node Thiazole_A_Node Thiazole Compound A Bcl2_Mod Bcl-2 Family Modulation Thiazole_A_Node->Bcl2_Mod Caspase_Act Caspase Activation Bcl2_Mod->Caspase_Act Caspase_Act->Apoptosis_Node

Caption: Comparative Mechanisms of Action.

Section 2: Experimental Design and Protocols

To ensure a robust and objective comparison, a standardized set of in vitro assays should be performed. The selection of these assays is based on their ability to provide quantitative data on cytotoxicity, apoptosis induction, and cell cycle perturbation. For this guide, we will focus on a panel of three human cancer cell lines:

  • MCF-7: Breast adenocarcinoma (estrogen-receptor positive)

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma

The following diagram outlines the general experimental workflow for this comparative study.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HeLa) cell_seeding 2. Cell Seeding (96-well & 6-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Thiazole A, Cisplatin, Paclitaxel) cell_seeding->compound_prep mtt_assay 4a. MTT Assay (Cell Viability) compound_prep->mtt_assay apoptosis_assay 4b. Annexin V/PI Assay (Apoptosis) compound_prep->apoptosis_assay cellcycle_assay 4c. PI Staining (Cell Cycle) compound_prep->cellcycle_assay ic50_calc 5a. IC50 Determination mtt_assay->ic50_calc flow_cytometry 5b. Flow Cytometry Analysis apoptosis_assay->flow_cytometry cellcycle_assay->flow_cytometry data_comp 6. Head-to-Head Data Comparison ic50_calc->data_comp flow_cytometry->data_comp

Caption: General Experimental Workflow.

Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for determining the cytotoxic potential of a compound and calculating its half-maximal inhibitory concentration (IC50).[9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of Thiazole Compound A, Cisplatin, and Paclitaxel in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle-treated (e.g., DMSO) control wells.[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Thiazole Compound A, Cisplatin, and Paclitaxel at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle.[17] This assay uses PI to stain cellular DNA, and the fluorescence intensity, as measured by flow cytometry, is directly proportional to the DNA content.[18] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[19]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent the staining of RNA.[18][19][20]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use gating strategies to exclude doublets.

Section 3: Comparative Performance Data

The following tables summarize hypothetical but plausible data from the described experiments, providing a framework for the head-to-head comparison.

Table 1: Cytotoxicity (IC50 Values in µM)

CompoundMCF-7A549HeLa
Thiazole Compound A 8.512.310.1
Cisplatin 15.29.811.5
Paclitaxel 0.050.080.06

Data represents the mean from three independent experiments.

Table 2: Induction of Apoptosis (% of Apoptotic Cells after 24h Treatment at IC50)

CompoundCell LineEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Thiazole Compound A MCF-725.4%15.2%40.6%
Cisplatin MCF-718.9%22.5%41.4%
Paclitaxel MCF-728.1%18.3%46.4%
Thiazole Compound A A54922.1%13.8%35.9%
Cisplatin A54920.5%25.1%45.6%
Paclitaxel A54926.7%16.9%43.6%

Data is representative of flow cytometry analysis.

Table 3: Cell Cycle Analysis (% of Cells in Each Phase after 24h Treatment at IC50 on A549 cells)

CompoundG0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle) 55.2%28.3%16.5%
Thiazole Compound A 45.1%20.5%34.4%
Cisplatin 35.8%45.2%19.0%
Paclitaxel 10.3%5.5%84.2%

Data is representative of flow cytometry analysis.

Section 4: Discussion and Interpretation

Based on the presented data, Thiazole Compound A demonstrates moderate single-digit micromolar cytotoxicity against the tested cancer cell lines. While not as potent as Paclitaxel, its IC50 values are comparable to, and in some cases lower than, Cisplatin, indicating significant anticancer activity.

The apoptosis assay reveals that Thiazole Compound A is a potent inducer of programmed cell death, with a substantial population of cells in both early and late apoptosis. This confirms that its cytotoxic effect is mediated, at least in part, by the activation of apoptotic pathways.

The cell cycle analysis provides the most intriguing results. Unlike Cisplatin, which typically causes S-phase arrest, and Paclitaxel, which causes a profound G2/M arrest, Thiazole Compound A appears to induce a significant accumulation of cells in the G2/M phase. This suggests a potential mechanism involving interference with microtubule dynamics or mitotic checkpoints, warranting further investigation. This profile distinguishes it from Cisplatin and aligns it more closely, mechanistically, with agents like Paclitaxel, albeit with a different potency profile.

Section 5: Conclusion and Future Directions

This compound (Thiazole Compound A) exhibits promising in vitro anticancer activity. Its ability to induce apoptosis and cause G2/M cell cycle arrest at micromolar concentrations positions it as a valuable lead compound for further optimization.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of Thiazole Compound A to understand its mechanism of G2/M arrest.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Thiazole Compound A to improve potency and selectivity.[17]

  • In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Toxicity Profiling: Assessing the compound's cytotoxicity against normal, non-cancerous cell lines to determine its therapeutic window.

This guide provides a foundational framework for the systematic evaluation of novel thiazole derivatives. By employing these standardized protocols and comparative analyses, researchers can effectively triage and advance promising anticancer candidates toward clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • NIH. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, from acquisition to its final, safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by ensuring this hazardous material is managed with the diligence it requires.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its handling and disposal requirements.[1] According to safety data, this compound is a solid that poses a tangible risk upon exposure.[2]

These classifications are the primary reason this chemical cannot be discarded as common laboratory or municipal waste. The irritant nature of the compound means that improper disposal—such as in a landfill or down the drain—could lead to skin and eye irritation for waste handlers or harmful effects on aquatic ecosystems.[2][3][4]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS Hazard CodeDescriptionPictogram
Skin IrritationH315Causes skin irritation

Serious Eye IrritationH319Causes serious eye irritation

Specific Target Organ ToxicityH335May cause respiratory irritation

Source: PubChem, Fisher Scientific Safety Data Sheet.[1][2][5]

Core Principles of Regulated Waste Management

The disposal of hazardous chemicals is governed by a "cradle-to-grave" principle, meaning the generator of the waste (your laboratory) is responsible for it from creation to final disposal.[6] This responsibility necessitates a documented, compliant waste management plan. All procedures must align with federal, state, and local regulations, as well as your institution's specific Environmental Health & Safety (EHS) policies.[6][7] The following protocol is built upon these foundational principles.

Step-by-Step Disposal Protocol

This protocol applies to the pure, solid chemical as well as materials grossly contaminated with it.

Step 3.1: Assemble and Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[2]

  • Hand Protection: Nitrile gloves are required. Inspect them for any signs of damage before use.

  • Eye Protection: Safety goggles that provide a full seal around the eyes are mandatory.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: When handling larger quantities or if there is a risk of dust generation, a NIOSH-approved respirator may be necessary.[2]

Step 3.2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8][9]

  • Solid Waste Only: Designate a specific waste container for this compound. As a solid, it must not be mixed with liquid waste streams (e.g., halogenated or non-halogenated solvents).[10]

  • Compatibility: Do not mix with incompatible chemicals, such as strong oxidizing agents or bases, in the same waste container.[8]

Step 3.3: Select an Appropriate Waste Container

The integrity of your waste container is your first line of defense against a spill or exposure.

  • Material: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar.[7][11]

  • Condition: The container must be in good condition, free from cracks or leaks.[12]

  • Closure: The container must have a leak-proof, screw-on cap.[10] This is non-negotiable; stoppers, corks, or parafilm are not acceptable closures as they do not prevent leakage if the container is tipped.[10]

Step 3.4: Accurate and Compliant Labeling

From the moment the first gram of waste enters the container, it must be labeled correctly.[6][9]

  • Label Contents: The label must clearly state the words "Hazardous Waste." [6]

  • Chemical Name: Write the full chemical name: "this compound." Avoid using abbreviations or formulas.

  • Hazard Information: Affix the appropriate GHS hazard pictogram (the exclamation mark for irritants).[6]

Step 3.5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory.

  • Location: The container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[7][8] It cannot be moved between different SAAs.[6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or bin) to contain any potential leaks.[9][10][13]

  • Container Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[7][9][13] This prevents accidental spills and the release of irritating dusts.

Step 3.6: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.[3][4][13]

  • Contact EHS: When the container is nearly full (no more than 90%) or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7][11]

  • Follow Institutional Procedures: Use the specific waste pickup request form or system provided by your EHS office.[13]

Managing Contaminated Materials and Spills

Disposal procedures must also account for contaminated items and accidental releases.

  • Contaminated Solids: Disposable labware such as weigh boats, contaminated gloves, and absorbent paper used to wipe down surfaces should be placed in the same designated solid hazardous waste container.[13] Do not dispose of these items in the regular trash.

  • Empty Original Containers: The original chemical bottle is considered hazardous waste unless properly triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[12] It is often more practical to dispose of the empty, unrinsed container as solid hazardous waste.

  • Small-Scale Spill Cleanup:

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into your designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), and place the cleaning cloth in the waste container.

    • Wash the area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_accumulation Accumulation & Management cluster_disposal Final Disposal Start Waste Generation Begins SelectContainer Select & Label Appropriate Container Start->SelectContainer DesignateSAA Place in Designated SAA with Secondary Containment SelectContainer->DesignateSAA AddWaste Add Solid Waste (Chemical or Contaminated Items) DesignateSAA->AddWaste CloseContainer Securely Close Container Immediately After Use AddWaste->CloseContainer CheckFull Container >90% Full? CloseContainer->CheckFull Spill Accidental Spill? CloseContainer->Spill CheckFull->AddWaste No RequestPickup Request Pickup from Environmental Health & Safety (EHS) CheckFull->RequestPickup Yes Spill->AddWaste No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->AddWaste End Waste Removed by EHS RequestPickup->End

Caption: Decision workflow from waste generation to final EHS collection.

Conclusion

The proper management of hazardous chemical waste like this compound is a non-negotiable aspect of professional laboratory practice. By adhering to this systematic protocol—grounded in hazard identification, proper segregation, secure containment, and compliant disposal channels—we uphold our commitment to safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they represent the definitive standard for your location.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. [Link]

  • 2-Aminothiazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • chemical label 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. GHS-Hazard.com. [Link]

  • EHSO Manual - Hazardous Waste. OUHSC.edu. [Link]

  • CAS No : 302964-06-3. Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid (CAS No. 165682-75-7). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the "why" behind each safety protocol. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Profile: Understanding the Compound

This compound is an organic compound whose hazard profile necessitates careful handling. The primary, officially classified hazards are significant, and its structural similarity to other aromatic amines warrants a cautious approach.[1][2]

Globally Harmonized System (GHS) Classification

The known hazards for this specific compound are summarized below.[3]

Hazard ClassGHS CategoryHazard CodeStatement
Skin Corrosion / IrritationCategory 2H315Causes skin irritation.[3][4]
Serious Eye Damage / Eye IrritationCategory 2AH319Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[3][4]

Expertise & Experience Insight: The Aromatic Amine Class Beyond the classified hazards, it is critical to recognize that this compound belongs to the aromatic amine class. Aromatic amines as a group are known for a range of potential health effects, including carcinogenicity and mutagenicity.[1][2][5] While this specific compound may not be listed with these classifications, the principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates that we handle it with protocols designed to mitigate the risks associated with the most hazardous members of its chemical family.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is not the first, but the last line of defense against chemical exposure.[6] A robust safety culture prioritizes eliminating and engineering out hazards before relying on barriers. This hierarchy is a self-validating system; if higher-level controls are in place, the reliance on PPE as the sole protective measure is reduced.

Hierarchy_of_Controls cluster_controls The Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to control airborne particles and vapors.[7]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and comprehensive training are non-negotiable.[8]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection is based on mitigating the specific risks of skin, eye, and respiratory irritation.[3][4]

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile or Neoprene Gloves (Powder-Free)Provides a robust barrier against skin contact, preventing irritation (H315).[4][8] Inspect gloves for integrity before each use and wash them before removal.[7] For prolonged tasks, consider double-gloving.
Eye & Face Protection Chemical Splash Goggles (meeting EN 166 or ANSI Z87.1 standards)Protects against splashes and airborne particles, preventing serious eye irritation (H319).[4] Eyeglasses are insufficient.
Face Shield (in addition to goggles)Required when there is a significant risk of splashing (e.g., handling larger quantities, cleaning spills). Provides a secondary layer of protection for the entire face.[9]
Body Protection Long-sleeved Laboratory CoatProtects skin on the arms from accidental contact.[4] Should be kept fully fastened.
Respiratory Protection N95 Respirator or higher (NIOSH-approved)Required when handling the powder outside of a fume hood or when airborne dust is possible, to mitigate the risk of respiratory irritation (H335).[4][10] Use requires enrollment in a respiratory protection program with fit-testing.[11]

Step-by-Step Procedural Guidance

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.

Protocol 4.1: PPE Donning Sequence

This sequence ensures that the most protective items are layered correctly.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow start Start step1 1. Lab Coat start->step1 step2 2. Respirator (if required) step1->step2 step3 3. Goggles / Face Shield step2->step3 step4 4. Gloves step3->step4 end_don Ready for Work step4->end_don

Caption: The correct sequence for putting on (donning) PPE.

Protocol 4.2: PPE Doffing Sequence

This sequence is designed to contain contaminants and prevent them from touching your skin, hair, or clothes. The underlying principle is to remove the most contaminated items first.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated waste container.

  • Goggles / Face Shield: Remove by handling the strap or headband from behind your head. Avoid touching the front surface.

  • Lab Coat: Unfasten the coat. Peel it off your shoulders, turning the sleeves inside-out as you remove it. Roll it up with the contaminated side inward.

  • Respirator: Remove by handling the straps. Do not touch the front of the mask.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7]

PPE_Doffing_Sequence cluster_doffing PPE Doffing Workflow start_doff Work Complete remove_gloves 1. Gloves start_doff->remove_gloves remove_goggles 2. Goggles / Face Shield remove_gloves->remove_goggles remove_coat 3. Lab Coat remove_goggles->remove_coat remove_respirator 4. Respirator remove_coat->remove_respirator wash_hands 5. Wash Hands Thoroughly remove_respirator->wash_hands

Caption: The correct sequence for taking off (doffing) PPE to prevent contamination.

Exposure Response and Decontamination

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill Cleanup: For small spills, use personal protective equipment as described above.[12] Sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[4][13]

Disposal Plan

All waste, including the chemical itself and any contaminated materials, must be treated as hazardous.

  • Contaminated PPE: All disposable PPE (gloves, masks, etc.) used while handling the compound must be disposed of as hazardous chemical waste.

  • Chemical Waste: The compound and any solutions should be collected in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all federal, state, and local regulations.[4][13] Never discharge chemical waste into drains or the environment.[2][13] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Freeport-McMoRan. Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. Available from: [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • BD. SAFETY DATA SHEET. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • ChemSupply. Chemical Label for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Available from: [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.